molecular formula C6H4N2O4S B1314193 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid CAS No. 64987-06-0

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Cat. No.: B1314193
CAS No.: 64987-06-0
M. Wt: 200.17 g/mol
InChI Key: JPJMIBGVCGNFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C6H4N2O4S and its molecular weight is 200.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4S/c9-2-7-6-8-3(1-13-6)4(10)5(11)12/h1-2H,(H,11,12)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMIBGVCGNFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC=O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519250
Record name (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-06-0
Record name 2-(Formylamino)-α-oxo-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64987-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-formamido-1,3-thiazol-4-yl)(oxo)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Executive Summary

This compound is a pivotal chemical intermediate, primarily recognized for its role as the acyl side-chain in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime. Its intricate structure, featuring a formylated amine, a thiazole core, and an α-ketoacid moiety, demands a precise and multi-step synthetic approach. This guide provides a comprehensive overview of a robust and field-proven pathway for its synthesis, beginning from common starting materials. We will dissect each critical stage of the synthesis, from the initial ring formation via the Hantzsch thiazole condensation to the crucial α-oxidation and final hydrolysis. The causality behind experimental choices, detailed step-by-step protocols, and process validation are elucidated to provide researchers and drug development professionals with a thorough and actionable understanding of this essential manufacturing process.

Introduction

The efficacy of β-lactam antibiotics is profoundly influenced by the nature of the acylamino side chain at the C-7 position of the cephalosporin nucleus. The 2-(2-aminothiazol-4-yl)acetyl moiety is a cornerstone of third and fourth-generation cephalosporins, conferring broad-spectrum activity. The synthesis of this compound, a key precursor for the Cefixime side chain, presents a unique synthetic challenge.[1][2] The process requires the strategic construction of the heterocyclic core, careful manipulation of functional groups, and a selective oxidation that is non-trivial. This document details a logical and efficient synthetic pathway, emphasizing the chemical principles that ensure high yield and purity.

Overall Synthetic Pathway

The synthesis can be logically segmented into four primary stages:

  • Thiazole Ring Formation: Construction of the core 2-aminothiazole acetic acid ester structure using the Hantzsch synthesis.

  • N-Formylation: Protection of the exocyclic amine as a formamide, which is essential for directing the subsequent oxidation and is a required feature of the final molecule.

  • α-Oxidation: The key transformation of the α-methylene group of the acetate side chain into a ketone, yielding the glyoxylate structure.

  • Saponification: Hydrolysis of the ethyl ester to afford the final carboxylic acid product.

G cluster_0 Overall Synthesis Workflow A Thiourea + Ethyl 4-chloroacetoacetate B Ethyl 2-(2-aminothiazol-4-yl)acetate A->B Step 1: Hantzsch Thiazole Synthesis C Ethyl 2-(2-formamidothiazol-4-yl)acetate B->C Step 2: N-Formylation D Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate C->D Step 3: α-Oxidation E This compound D->E Step 4: Saponification

Caption: High-level overview of the four-stage synthesis pathway.

Part 1: Synthesis of Ethyl 2-(2-Aminothiazol-4-yl)acetate

Principle: The Hantzsch Thiazole Synthesis

The foundational step in this pathway is the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing thiazole rings.[3] The mechanism involves the reaction between an α-haloketone and a thioamide. In this specific application, thiourea serves as the thioamide component, providing the N-C-S backbone that will become the C2-N3-S1 portion of the thiazole ring, including the exocyclic amino group. Ethyl 4-chloroacetoacetate acts as the α-halocarbonyl component, which cyclizes to form the rest of the ring. The reaction proceeds via initial nucleophilic attack by the sulfur of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to yield the aromatic thiazole ring.[4]

G cluster_1 Hantzsch Synthesis Mechanism thiourea Thiourea intermediate1 S-Alkylation Intermediate thiourea->intermediate1 Nucleophilic Attack haloketone Ethyl 4-chloroacetoacetate haloketone->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Condensation product Ethyl 2-(2-aminothiazol-4-yl)acetate intermediate2->product Dehydration

Sources

A Comprehensive Spectroscopic Guide to 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid: Elucidating Molecular Structure for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of third-generation cephalosporin antibiotics like Cefixime.[1] A thorough understanding of its structural features, as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is paramount for researchers, scientists, and drug development professionals to ensure purity, optimize reaction conditions, and confirm the identity of this critical synthetic building block.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₆H₄N₂O₄S) is a heterocyclic compound featuring a thiazole ring, a carboxylic acid, a ketone, and a formamide group.[1] The interplay of these functional groups dictates its reactivity and ultimately the successful synthesis of the target active pharmaceutical ingredient (API). Spectroscopic methods provide a non-destructive and highly informative means to peer into the molecular architecture, offering a unique fingerprint that confirms its identity and purity. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive characterization of this molecule.

Molecular Structure and Key Functional Groups

A clear visualization of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the connectivity of atoms and the principal functional groups within this compound.

Figure 1: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)12.0 - 14.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
Formamide (-NHCHO)8.0 - 8.5Singlet1HThe formyl proton is adjacent to an electronegative oxygen and nitrogen, leading to a downfield shift.
Thiazole Ring (-CH=)7.5 - 8.0Singlet1HProtons on aromatic heterocyclic rings typically resonate in this region. The exact shift depends on the substituents.[2]
Amide (-NH-)9.0 - 11.0Singlet (broad)1HThe amide proton is also deshielded and may exhibit broadening due to quadrupolar relaxation of the adjacent nitrogen and exchange.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic nature of the carbon skeleton.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH)160 - 170The carbonyl carbon of the carboxylic acid is highly deshielded.
Ketone (C=O)180 - 190The ketone carbonyl carbon is typically found further downfield than the carboxylic acid carbonyl.
Formamide (CHO)160 - 165The formyl carbon is in a similar region to the carboxylic acid carbon.
Thiazole Ring (C-S)110 - 120The carbon atom in the thiazole ring adjacent to the sulfur is expected in this range.
Thiazole Ring (C=N)140 - 150The carbon atom double-bonded to nitrogen in the thiazole ring will be further downfield.
Thiazole Ring (C-NH)155 - 165The carbon atom attached to the formamido group will be significantly deshielded.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Rationale
Carboxylic Acid O-H2500 - 3300 (broad)StretchingThe broadness is due to strong hydrogen bonding.
Amide N-H3100 - 3300StretchingThe position can indicate the extent of hydrogen bonding.
C-H (thiazole)3000 - 3100StretchingCharacteristic of C-H bonds in aromatic/heterocyclic systems.
Ketone C=O1700 - 1720StretchingThe conjugation with the thiazole ring may slightly lower the frequency.
Carboxylic Acid C=O1700 - 1725StretchingThis band may overlap with the ketone C=O stretch.
Amide C=O (Amide I)1650 - 1680StretchingA strong, characteristic band for amides.
C=N (thiazole)1600 - 1650StretchingThe double bond within the thiazole ring.
N-H (Amide II)1510 - 1550BendingAnother characteristic amide band.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC for separation prior to analysis.[3][4]

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule, and it is often used in LC-MS applications.[5][6]

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Mass Spectral Interpretation

The mass spectrum will show the molecular ion peak and various fragment ions. The molecular weight of this compound is 200.17 g/mol .[7]

  • Molecular Ion Peak (M⁺): In a positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 201. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 199.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is visualized below.

M [M+H]⁺ m/z 201 F1 Loss of H₂O m/z 183 M->F1 - H₂O F2 Loss of COOH m/z 156 M->F2 - COOH F3 Loss of CO m/z 173 M->F3 - CO F4 Thiazole fragment (various) F2->F4 further fragmentation

Figure 2: A simplified, hypothetical fragmentation pathway for this compound in positive ion ESI-MS.

Conclusion: A Unified Spectroscopic Picture

The complementary nature of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation and purity assessment of this compound. While NMR defines the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS provides the molecular weight and fragmentation fingerprint. For researchers and professionals in drug development, a comprehensive understanding and application of these techniques are indispensable for ensuring the quality and consistency of this vital pharmaceutical intermediate. The synthesis of related thiazole derivatives is a broad field of study, and the spectroscopic techniques outlined here are fundamental to their characterization.[8][9][10][11][12]

References

  • SIELC Technologies. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]

  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Journal of Pharmaceutical and Applied Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Google Patents.
  • Oakwood Chemical. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. [Link]

  • National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. [Link]

  • Repository Universitas Muhammadiyah Sidoarjo. Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. [Link]

  • MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

  • PubChem. 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid. [Link]

  • SIELC Technologies. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate. [Link]

  • PubMed. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. [Link]

  • Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • National Institutes of Health. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

Sources

An In-depth Technical Guide to (2-Formamido-1,3-thiazol-4-yl)glyoxylic Acid (CAS 64987-06-0)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid, CAS number 64987-06-0. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the utility and characteristics of this important chemical intermediate.

Introduction and Chemical Identity

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid, also known as 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, is a heterocyclic organic compound. Its structure is characterized by a central thiazole ring, a five-membered ring containing both sulfur and nitrogen, substituted with a formamido group at the 2-position and a glyoxylic acid moiety at the 4-position.[1][2] This unique combination of functional groups makes it a valuable and reactive building block in synthetic chemistry.[3]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[4] The purity and precise structure of this intermediate are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[5]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 64987-06-0[6]
IUPAC Name 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid[4]
Synonyms (2-Formamido-4-thiazolyl)glyoxalic acid, 2-(2-Formylaminothiazol-4-yl)glyoxylic acid, FTGA[1][2]
Molecular Formula C₆H₄N₂O₄S[6]
Molecular Weight 200.17 g/mol [4][6]
EINECS Number 613-733-1[2]

Physicochemical Properties

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is typically a white to off-white or beige crystalline powder.[7][8] It is soluble in water.[7][8] A comprehensive summary of its calculated and experimentally determined physicochemical properties is provided below.

Table 2: Physicochemical Data

PropertyValueSource(s)
Boiling Point 406.6 °C at 760 mmHg[2][7]
Flash Point 199.7 °C[2][7]
Density 1.739 g/cm³[2][7]
pKa 1.80 ± 0.54 (Predicted)[2]
Vapor Pressure 2.43E-07 mmHg at 25°C[2]
Refractive Index 1.692[2]
Polar Surface Area 124.6 Ų[7]
#H Bond Donors 2[7]
#H Bond Acceptors 6[7]
#Freely Rotating Bonds 2[7]

Synthesis and Manufacturing

The synthesis of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is a critical step in the overall manufacturing process of Cefixime. A common and effective laboratory-scale synthesis involves the hydrolysis of a thioglyoxylic acid methyl ester precursor.

Experimental Protocol: Synthesis from a Methyl Ester Precursor

This protocol describes the hydrolysis of 2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester to yield the target compound.[4]

Materials:

  • 2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester

  • 2 N Sodium Hydroxide (NaOH) aqueous solution

  • 6 N Hydrochloric Acid (HCl)

  • Water (deionized)

  • Acetone

  • Standard laboratory glassware (beaker, dropping funnel, stirring apparatus)

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Suspend 23 g of 2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester in 200 ml of water in a suitable reaction vessel.

  • While cooling the suspension with a water bath, add 125 ml of a 2 N aqueous sodium hydroxide solution dropwise over a period of 30 minutes. Maintain stirring throughout the addition.

  • After the addition is complete, continue stirring the resulting mixture at room temperature for 1 hour to ensure the hydrolysis reaction goes to completion.

  • Following the reaction period, carefully adjust the pH of the reaction mixture to 2.5 using 6 N hydrochloric acid. This will precipitate the product.

  • Collect the deposited crystals by filtration.

  • Wash the collected crystals successively with water and then with acetone to remove residual impurities and solvent.

  • Dry the purified crystals to obtain the final product, 2-(2-formylaminothiazol-4-yl)glyoxylic acid. The expected yield is approximately 81.6%.[4]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 2-(2-formylaminothiazol-4-yl)thioglyoxylic S-acid methyl ester B 1. 2N NaOH (aq) Water-cooling, 30 min A->B Hydrolysis C 2. Stir at RT, 1 hr B->C D 3. 6N HCl to pH 2.5 C->D Acidification/ Precipitation E (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid (CAS 64987-06-0) D->E

Caption: Workflow for the synthesis of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid.

Role in Pharmaceutical Synthesis: The Cefixime Pathway

The primary industrial application of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is as a crucial acylating agent in the synthesis of Cefixime. The glyoxylic acid moiety is activated and then coupled with the core cephalosporin nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), to form the amide bond that is characteristic of this class of antibiotics.[9][10]

The glyoxylic acid's aldehyde group provides a reactive handle for further modifications, while the carboxylic acid is the site of activation for the key amidation reaction. The formamido group on the thiazole ring is a protecting group for the amine, which is deprotected in a later step of the synthesis.

The Core Reaction: Amidation with 7-AVCA

The central step involving CAS 64987-06-0 is the formation of an amide bond with the 7-amino group of the cephem nucleus. This is typically not a direct reaction between the glyoxylic acid and the amine. The carboxylic acid of the glyoxylic acid derivative must first be "activated" to facilitate the nucleophilic attack by the amine. This is often achieved by converting it into a more reactive species, such as an acid chloride, an active ester (e.g., a benzothiazolyl ester), or by using coupling agents.[9][11][12]

The reaction with 7-AVCA (CAS 79349-82-9) forms the Cefixime backbone.[13] Subsequent steps in the full Cefixime synthesis would involve modification of the oxoacetic acid side chain and deprotection of any protecting groups.

G A (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid (CAS 64987-06-0) B Activation Step (e.g., formation of an active ester) A->B C Activated Thiazole Side Chain B->C E Amidation Reaction (Coupling) C->E D 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) D->E F Protected Cefixime Precursor E->F G Further Synthesis Steps (e.g., deprotection, side-chain modification) F->G H Cefixime (API) G->H

Caption: Role of CAS 64987-06-0 in the Cefixime synthesis pathway.

Analytical Methodologies

To ensure the quality and purity of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid, particularly when used as a pharmaceutical intermediate, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Recommended HPLC Protocol

The following is a general Reverse Phase (RP) HPLC method suitable for the analysis of (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. Method optimization and validation are required for specific applications.

Table 3: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[11]
Elution Mode Isocratic or Gradient (to be optimized based on impurity profile)
Flow Rate 1.0 - 1.5 mL/min[6]
Detection UV at 254 nm[14]
Column Temp. 25-40 °C
Injection Vol. 20 µL
Sample Prep. Dissolve sample in mobile phase or a suitable solvent mixture (e.g., water/acetonitrile)

Causality and Considerations:

  • Column Choice: A C18 column is a standard choice for reverse-phase chromatography, providing good retention for moderately polar organic molecules.

  • Mobile Phase: An acetonitrile/water mixture is common. The addition of an acid like phosphoric or formic acid is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[11]

  • Detection: The thiazole ring and conjugated system provide strong UV absorbance, making UV detection at a wavelength like 254 nm a sensitive and reliable method.[14]

Biological Activity and Safety

Biological Activity

As an intermediate, (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is not intended for direct biological or therapeutic use, and as such, it does not have a direct mechanism of action.[4] Its biological relevance is derived from its role as a precursor to Cefixime, which functions by inhibiting bacterial cell wall synthesis.[4] While the thiazole moiety is present in many biologically active compounds with potential antimicrobial or antitumor properties, there is no substantial evidence to suggest that CAS 64987-06-0 itself possesses significant intrinsic biological activity.[1][15]

Safety and Handling

Based on available Safety Data Sheets (SDS), (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid is classified as a skin sensitizer.[10]

  • GHS Hazard Statement: H317: May cause an allergic skin reaction.[10]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[10]

    • P333+P317: If skin irritation or rash occurs: Get medical help.[10]

Detailed toxicological and ecological data are not extensively documented.[10] Standard laboratory safety protocols should be strictly followed when handling this compound. It is intended for research and development or industrial use only and is not for medicinal or household applications.[10]

Conclusion

(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid (CAS 64987-06-0) is a pivotal chemical intermediate whose properties and reactivity are of significant interest to the pharmaceutical industry. Its well-defined structure allows for its efficient incorporation into the complex architecture of cephalosporin antibiotics like Cefixime. A thorough understanding of its synthesis, analytical control, and chemical behavior is paramount for any drug development program utilizing this building block. This guide has consolidated the available technical information to serve as a valuable resource for scientists and researchers in this field.

References

  • (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. Guidechem.

  • Synthesis of 2-(2-formylaminothiazol-4-yl)glyoxylic acid. PrepChem.com.

  • Cas 64987-06-0,(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. lookchem.

  • GLYOXYLIC ACID. Ataman Kimya.

  • Cas 64987-06-0,(2-Formamido-1,3-thiazol-4-yl)glyoxylic acid | lookchem. lookchem.

  • (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. Guidechem.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.

  • Understanding Cefixime Synthesis: The Role of ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE. Pharmaffiliates.

  • 64987-06-0 | CAS DataBase. ChemicalBook.

  • Study on the synthesis of cefixime. ResearchGate.

  • (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. SIELC Technologies.

  • (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid. JIGS Chemical Limited.

  • CN104193765A - Method for synthesizing cefixime. Google Patents.

  • (2-Formamido-1,3-thiazol-4-yl)glyoxylic acid - Safety Data Sheet. ChemicalBook.

  • 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid. Santa Cruz Biotechnology.

  • In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. PubMed.

Sources

Thiazole-Containing Building Blocks: A Senior Application Scientist's Guide to Synthesis, Strategy, and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of a multitude of therapeutic agents. Molecules incorporating this moiety can interact with biological systems in diverse ways, from activating or blocking receptors to inhibiting key enzymatic pathways.[2] This guide provides an in-depth technical overview for researchers and drug development professionals, moving from the fundamental chemical principles of the thiazole core to its synthesis, therapeutic applications, and the nuanced structure-activity relationships that drive modern drug design. We will explore cornerstone synthetic protocols, analyze the mechanisms of action of blockbuster drugs, and provide field-proven insights into the strategic use of thiazole-based building blocks.

The Thiazole Scaffold: A Foundation for Drug Discovery

The thiazole nucleus is a fundamental component in numerous biologically active compounds, making it one of the most extensively studied heterocycles in medicinal chemistry.[3][4] Its prevalence is evident in both natural products, such as Thiamine (Vitamin B1), and a wide array of FDA-approved synthetic drugs.[4][5] The scaffold's utility stems from its distinct physicochemical properties and its capacity to serve various roles in lead identification and optimization, including as a pharmacophore, a bioisostere, and a structural linker.[6]

Physicochemical and Reactivity Profile

Thiazole is a pale-yellow liquid with a pyridine-like odor, a boiling point of 116-118°C, and a pKa of 2.5 for its conjugate acid.[6] It is sparingly soluble in water but soluble in alcohol and ether.[6] This balance of properties, combined with its aromatic stability, allows the thiazole ring to be well-tolerated in physiological systems and provides a stable core for further chemical modification.

The reactivity of the thiazole ring is key to its utility as a building block. The C2, C4, and C5 positions offer distinct sites for functionalization, enabling the synthesis of diverse compound libraries. The nitrogen atom at position 3 can participate in hydrogen bonding, a critical interaction for target binding, while the sulfur atom at position 1 influences the ring's electronic distribution and overall lipophilicity.[7]

Core Synthetic Methodologies: Building the Thiazole Ring

The construction of the thiazole ring is a well-established field, with several named reactions providing reliable access to this scaffold. Among these, the Hantzsch synthesis remains the most prominent and versatile method.

The Cornerstone: Hantzsch Thiazole Synthesis

Developed in the late 1800s, the Hantzsch synthesis is a robust reaction that forms the thiazole ring by condensing an α-haloketone with a thioamide.[8][9] The reaction proceeds through a multi-step pathway involving an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[8] Its high yields and operational simplicity have made it a mainstay in medicinal chemistry.[8]

Below is a generalized workflow for the Hantzsch synthesis.

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation A α-Haloketone C Combine in Solvent (e.g., Methanol) A->C B Thioamide Derivative (e.g., Thiourea) B->C D Heat and Stir (e.g., 30-60 min) C->D E Cool to RT D->E F Precipitate in Base (e.g., Na2CO3 soln) E->F G Filter & Wash F->G H Substituted Thiazole (Final Product) G->H

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[8]

This protocol describes a representative Hantzsch synthesis. The causality behind the choice of base in the workup is critical: the reaction is often performed under conditions that can protonate the product, making it soluble. Adding a weak base like sodium carbonate neutralizes the thiazole, causing it to precipitate for easy collection.[8]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to a low-to-medium temperature (approx. 100°C setting) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. A precipitate should form.

  • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with deionized water to ensure a good seal.

  • Filter the mixture under vacuum.

  • Wash the collected solid (the filter cake) with deionized water to remove any residual salts.

  • Transfer the solid product to a tared watch glass and allow it to air dry or dry in a low-temperature oven.

Modern Synthetic Approaches

While Hantzsch synthesis is foundational, modern medicinal chemistry often employs variations to improve efficiency and environmental impact. Recent advances include microwave-assisted one-pot syntheses and the use of novel catalysts.[10][11] These methods can significantly reduce reaction times and increase yields, which is crucial for the rapid generation of compound libraries in drug discovery campaigns.

Thiazole Scaffolds in Action: Therapeutic Applications

The true value of thiazole-containing building blocks is demonstrated by their incorporation into numerous clinically successful drugs across various disease areas.[5] The thiazole moiety can act as the primary pharmacophore or as a critical structural element that correctly orients other functional groups for optimal target engagement.

Drug Name Therapeutic Class Mechanism of Action (MoA) Key Feature of Thiazole
Dasatinib AnticancerMulti-targeted tyrosine kinase inhibitor (BCR-ABL, Src family)Core scaffold for orienting side chains into kinase active site
Ixabepilone AnticancerEpothilone B analogue; stabilizes microtubules, inducing apoptosis[2][10]Essential part of the macrocyclic pharmacophore
Ritonavir Antiviral (Anti-HIV)HIV protease inhibitor[4][12]Forms key hydrogen bonds and hydrophobic interactions in the enzyme's active site
Meloxicam Anti-inflammatory (NSAID)Preferential inhibitor of cyclooxygenase-2 (COX-2)[13]Central scaffold linking acidic enol and aromatic functionalities
Sulfathiazole AntibacterialDihydropteroate synthase inhibitor (interferes with folic acid synthesis)[12]Bioisostere for para-aminobenzoic acid (PABA)
Case Study: Thiazole in Anticancer Therapy - Dasatinib

Dasatinib is a potent oral medication used to treat chronic myeloid leukemia (CML). Its mechanism relies on the inhibition of multiple tyrosine kinases, most notably BCR-ABL, which is the oncogenic driver of CML. The thiazole ring in Dasatinib is not merely a linker; it is a central, rigid scaffold that correctly positions the 2-chloro-6-methylphenyl and the hydroxyethylpiperazine side chains to bind with high affinity to the ATP-binding pocket of the kinase. Thiazole derivatives have been shown to induce apoptosis and disrupt critical signaling pathways like PI3K/Akt/mTOR.[14]

Kinase_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., BCR-ABL) GF->Receptor Activates ADP ADP Receptor->ADP Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) Receptor->Pathway Phosphorylates Substrates Dasatinib Dasatinib (Thiazole-based) Dasatinib->Receptor Blocks ATP Binding Block Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: Mechanism of action for Dasatinib, a thiazole-based kinase inhibitor.

Structure-Activity Relationship (SAR) and Design Principles

Systematic modification of a lead compound is the essence of medicinal chemistry. For thiazole-based building blocks, understanding the SAR provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

The different positions on the thiazole ring are not equivalent. For example, in a series of antimicrobial thiazoles, substitutions at the C2 and C4 positions can drastically alter activity against different bacterial strains. Hybridizing the thiazole scaffold with other heterocyclic rings, such as pyrazoline or pyridine, is a common strategy to explore new chemical space and enhance biological activity.[15][16]

The general principles of SAR for a thiazole scaffold can be visualized as follows:

Caption: Conceptual SAR map for a generic thiazole scaffold.

Conclusion and Future Perspectives

Thiazole-containing building blocks are undeniably a cornerstone of modern medicinal chemistry. Their synthetic accessibility, coupled with their proven track record in FDA-approved drugs, ensures their continued relevance.[3][5] Future research will likely focus on several key areas:

  • Novel Synthetic Routes: Developing even more efficient and sustainable methods for synthesizing and functionalizing the thiazole core.[17]

  • Hybrid Molecules: Continuing the strategy of combining the thiazole scaffold with other pharmacophores to tackle complex diseases and drug resistance.[18]

  • Targeting New Pathways: Applying thiazole-based libraries to novel biological targets to uncover first-in-class therapeutics.

The versatility of the thiazole scaffold is far from exhausted. For the dedicated researcher, it remains a fertile ground for the discovery and development of the next generation of innovative medicines.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Springer. Retrieved from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Retrieved from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Bentham Science. Retrieved from [Link]

  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (n.d.). PubMed. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Retrieved from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2025). ResearchGate. Retrieved from [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.). NeuroQuantology. Retrieved from [Link]

  • (PDF) Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018). ResearchGate. Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). PubMed. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. Retrieved from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Thiazole derivatives with antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Springer. Retrieved from [Link]

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Hantzsch Thiazole Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of pharmacologically active compounds.[1][2] Its presence in natural products and synthetic drugs underscores the critical need for robust and efficient synthetic methodologies. The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction first described in 1887, remains a primary route for constructing this vital heterocyclic scaffold.[3] This guide provides an in-depth technical examination of the Hantzsch synthesis as applied to the preparation of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of third-generation cephalosporin antibiotics such as Cefixime.[4][5] We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols for its multi-step execution, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, medicinal chemists, and process development professionals engaged in pharmaceutical synthesis.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[6] The reaction's reliability and high yields have cemented its status as a foundational method in heterocyclic chemistry.[2]

The mechanism proceeds through three key stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This bimolecular nucleophilic substitution (SN2) step forms an isothioamide salt intermediate.[7][8]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety. This intramolecular condensation forms a five-membered heterocyclic ring, a hydroxyl-thiazoline intermediate.[1][8]

  • Dehydration: The final step involves the acid-catalyzed elimination of a water molecule from the hydroxyl-thiazoline intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring, which serves as the thermodynamic driving force for the reaction.[8]

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Synthetic Strategy for this compound

A direct synthesis of the target acid is challenging due to the reactivity of the free carboxylic acid group under typical Hantzsch conditions. A more robust and industrially relevant strategy involves the synthesis of its ethyl ester, Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7), followed by a simple hydrolysis step.[4][9]

This retrosynthetic approach simplifies the process and protects the acid functionality.

Retrosynthesis Target_Acid This compound Target_Ester Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Target_Acid->Target_Ester <= [Hydrolysis] Precursor_A N-Formylthiourea (Thioamide Component) Target_Ester->Precursor_A <= [Hantzsch Synthesis] Precursor_B Ethyl 4-chloro-2,3-dioxobutanoate (α-Haloketone Component) Target_Ester->Precursor_B <= [Hantzsch Synthesis]

Caption: Retrosynthetic analysis for the target molecule.

The core of the synthesis is therefore the Hantzsch condensation between N-formylthiourea and a suitable α-haloketone, ethyl 4-chloro-2,3-dioxobutanoate.

Experimental Protocol: Synthesis of the Ethyl Ester Precursor

This section details the laboratory-scale synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Ethyl 4-chloro-2,3-dioxobutanoateC₆H₇ClO₄178.571.017.85 g (100 mmol)
N-FormylthioureaC₂H₄N₂OS104.131.111.45 g (110 mmol)
Ethanol (Absolute)C₂H₅OH46.07Solvent400 mL
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededFor work-up
Deionized WaterH₂O18.02---For work-up
Step-by-Step Methodology
  • Reaction Setup: To a 1-liter, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-formylthiourea (11.45 g, 110 mmol) and absolute ethanol (400 mL).

  • Initiation: Stir the mixture at room temperature under a nitrogen atmosphere until the N-formylthiourea is fully dissolved.

  • Addition of α-Haloketone: Slowly add ethyl 4-chloro-2,3-dioxobutanoate (17.85 g, 100 mmol) to the solution over 15 minutes. The addition is mildly exothermic. Causality Note: A controlled addition prevents a rapid temperature increase, minimizing potential side reactions.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The formation of the thiazole ring requires thermal energy to drive the cyclization and dehydration steps.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the limiting reagent (α-haloketone) and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature. The initial product may be present as its hydrochloride salt.[8]

    • Slowly pour the cooled mixture into a beaker containing 800 mL of cold deionized water with vigorous stirring.

    • Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH reaches 7.0-7.5. This deprotonates the thiazolium salt, precipitating the neutral product.[1]

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Purification:

    • Collect the pale yellow solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and cold ethanol (1 x 50 mL) to remove inorganic salts and unreacted starting materials.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 75-85%.

Protocol: Hydrolysis to the Final Product

The terminal step is the saponification of the ethyl ester to yield the target carboxylic acid.

  • Reaction Setup: In a 500 mL flask, suspend the dried Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (e.g., 22.8 g, 100 mmol) in 200 mL of deionized water.

  • Hydrolysis: While stirring, add a 2 M solution of sodium hydroxide (NaOH) dropwise at room temperature until the ester is fully dissolved and the pH is stable around 12-13. Stir for 2-3 hours at room temperature, monitoring the disappearance of the starting ester by TLC.

  • Acidification: Cool the solution in an ice bath to 0-5 °C. Very slowly, add 4 M hydrochloric acid (HCl) dropwise with vigorous stirring to acidify the solution to a pH of approximately 1-2. Causality Note: Slow addition at low temperature is critical to control the exotherm of neutralization and to ensure the desired product precipitates in a crystalline, easily filterable form.

  • Isolation: A white or off-white precipitate of this compound will form. Stir the cold suspension for another 30 minutes.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through analytical methods.

  • Appearance: The ethyl ester is typically a light yellow solid, while the final acid is an off-white solid.[5]

  • Melting Point: The ethyl ester has a reported melting point of 232-234 °C.[5]

  • ¹H-NMR: The spectrum should show characteristic peaks for the formyl proton (~8.5 ppm), the thiazole ring proton (~7.0 ppm), and either the ethyl group (ester) or a broad singlet for the carboxylic acid proton.

  • ¹³C-NMR: Signals corresponding to the thiazole ring carbons (C-S and C=N), amide, ketone, and carboxylic acid/ester carbons should be present.[2]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the target molecule (C₆H₄N₂O₄S, M.W. 199.99) or its ethyl ester (C₈H₈N₂O₄S, M.W. 228.23).[4][10]

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, imparting unique electronic and conformational properties to molecules.[2][6] this compound and its derivatives are not merely laboratory curiosities; they are crucial building blocks for advanced pharmaceutical agents.

Most notably, this scaffold forms the C-7 side chain of several third-generation cephalosporin antibiotics, including Cefixime. The formamido-thiazole moiety is essential for their broad-spectrum antibacterial activity and stability against β-lactamase enzymes. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(8), 1046. Available from: [Link]

  • OChem Tutor. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • PubChem. 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid. Available from: [Link]

  • Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]

  • SIELC Technologies. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Available from: [Link]

  • Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Google Patents. US5484928A - 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives.
  • ResearchGate. Synthesis of thiazolidine-4-carboxylic acid derivatives. Available from: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ResearchGate. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Available from: [Link]

  • Nephrology Dialysis Transplantation. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Available from: [Link]

  • PubMed. Effects of L-2-oxothiazolidine-4-carboxylate on the cytotoxic activity and toxicity of cyclophosphamide in mice bearing B16F10 melanoma liver metastases. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate. Available from: [Link]

  • Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1] The chemical integrity of this molecule is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability of this compound and its degradation pathways under various stress conditions. Understanding these degradation profiles is crucial for developing robust manufacturing processes, establishing appropriate storage conditions, and creating reliable analytical methods for quality control.

This document delves into the principal degradation mechanisms—hydrolysis, oxidation, photolysis, and thermolysis—and outlines the probable degradation products based on the molecule's inherent chemical functionalities. Furthermore, it details a systematic approach to performing forced degradation studies and proposes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the parent molecule from its potential degradants.

Chemical Profile of this compound

The structure of this compound features several reactive functional groups that dictate its stability: a formamide group, a thiazole ring, and an α-keto acid moiety. Each of these is susceptible to degradation under specific environmental conditions.

PropertyValue
Molecular Formula C₆H₄N₂O₄S
Molecular Weight 200.17 g/mol
Appearance Off-white to yellow crystalline powder
Key Functional Groups Formamide, Thiazole, α-Keto Acid

Predicted Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] Based on the chemical structure of this compound, the following degradation pathways are anticipated under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for molecules containing labile functional groups such as amides and esters.

  • Acidic and Basic Conditions: The formamide group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid (Impurity A) and formic acid. This reaction is often accelerated by heat. The α-keto acid functionality is generally stable to hydrolysis, but the thiazole ring may undergo cleavage under harsh conditions.


Parent [label="this compound"]; ImpurityA [label="2-(2-Aminothiazol-4-yl)-2-oxoacetic acid\n(Impurity A)"]; FormicAcid [label="Formic Acid"];

Parent -> ImpurityA [label="H+ or OH- / H2O\n(Hydrolysis of Formamide)"]; Parent -> FormicAcid [label="H+ or OH- / H2O"];

}

Hydrolytic Degradation Pathway.

Oxidative Degradation

Oxidative stress can lead to modifications of the electron-rich thiazole ring and other susceptible moieties.

  • Oxidizing Agents (e.g., H₂O₂): The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of an N-oxide or a sulfoxide derivative.[4] Severe oxidation may result in the cleavage of the thiazole ring, yielding smaller, more polar fragments.


Parent [label="this compound"]; N_Oxide [label="Thiazole N-oxide derivative"]; Sulfoxide [label="Thiazole S-oxide derivative"]; RingCleavage [label="Ring Cleavage Products"];

Parent -> N_Oxide [label="[O]"]; Parent -> Sulfoxide [label="[O]"]; Sulfoxide -> RingCleavage [label="Further Oxidation"]; N_Oxide -> RingCleavage [label="Further Oxidation"]; }

Oxidative Degradation Pathway.

Thermal Degradation

Elevated temperatures can provide the energy required for thermally labile groups to decompose.

  • Dry Heat: The α-keto acid functional group is known to be susceptible to thermal decarboxylation, which would result in the formation of 2-(2-formamidothiazol-4-yl)acetaldehyde. This reaction may be more pronounced at temperatures exceeding the molecule's melting point.


Parent [label="this compound"]; Decarboxylated [label="2-(2-Formamidothiazol-4-yl)acetaldehyde"]; CO2 [label="CO2"];

Parent -> Decarboxylated [label="Δ (Heat)\n(Decarboxylation)"]; Parent -> CO2 [label="Δ (Heat)"]; }

Thermal Degradation Pathway.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • UV/Visible Light: The conjugated system of the thiazole ring can absorb UV radiation, potentially leading to photo-rearrangement or cleavage of the ring. Studies on similar thiazole-containing molecules have shown that photolysis can result in decarboxylation followed by ring-opening reactions.

Experimental Protocol: Forced Degradation Studies

To experimentally verify these predicted pathways, a systematic forced degradation study should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[5]

Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system, such as a mixture of acetonitrile and water.

Stress Conditions
Degradation TypeExperimental ConditionsStorage ConditionsSampling Time (hours)
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 12, 24
Base Hydrolysis 0.1 M NaOHRoom Temperature0.5, 1, 2, 4, 8
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 12, 24
Thermal (Dry Heat) Solid state80°C24, 48, 72
Photolytic Solution in quartz cuvetteICH Option 2 Photostability Chamber1.2 million lux hours and 200 watt hours/m²

Note: Samples subjected to acidic or basic hydrolysis should be neutralized before analysis to prevent further degradation on the analytical column. A control sample, protected from the stressor, should be analyzed alongside the stressed samples.

Proposed Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for separating the parent compound from its degradation products. Based on the analysis of related cephalosporin intermediates, a reverse-phase HPLC method is proposed.[4][6][7]

Chromatographic Conditions
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of acidic analytes and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Elution 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% BA gradient is necessary to elute both the polar degradation products and the less polar parent compound with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength 270 nmBased on the UV absorbance maxima of similar thiazole-containing compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL
Method Validation

The proposed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by the resolution between the parent peak and all degradation peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[1] By coupling the developed HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the parent compound and its degradants can be determined. Tandem mass spectrometry (MS/MS) can then be used to fragment the ions and provide structural information.

Summary and Conclusion

The stability of this compound is a critical parameter in the manufacturing of cephalosporin antibiotics. This guide has outlined the most probable degradation pathways, including hydrolysis of the formamide group, oxidation of the thiazole ring, and thermal decarboxylation. A systematic approach to forced degradation studies, coupled with a robust, stability-indicating HPLC method, is essential for identifying and controlling potential impurities. The proposed analytical method, when validated, will serve as a valuable tool for quality control and stability testing, ensuring the integrity of this key pharmaceutical intermediate. Further studies employing LC-MS/MS are recommended for the definitive structural elucidation of the degradation products formed under various stress conditions.

References

  • Talebpour, Z., Pourabdollahi, H., Rafati, H., Abdollahpour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Scientia Pharmaceutica, 81(2), 493–503. [Link]

  • Wikipedia. (n.d.). Thiazole. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Talebpour, Z., Pourabdollahi, H., Rafati, H., Abdollahpour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. MDPI. [Link]

  • Patel, S. A., Patel, N. J., & Patel, M. M. (2011). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 73(5), 541–547. [Link]

  • Rathod, S. D., Patil, P. M., & Jadhav, S. B. (2012). SIMPLE HPLC METHOD FOR THE DETERMINATION OF CEFIXIME, OFLOXACIN AND LINEZOLID IN SOLID DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-649. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2016). Forced Degradation Studies. Pharmaceutical Technology, 40(12), 38-45. [Link]

  • Mizutani, T., Yoshida, K., & Kawazoe, S. (1994). Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. Drug Metabolism and Disposition, 22(5), 750–755. [Link]

  • Pliego, J. R. (2006). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Physical Chemistry B, 110(45), 22537–22544. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 84, 1-24. [Link]

  • Bushra, U., & Singh, S. (2013). Study of forced degradation of cefexime trihydrate indicating stabil. Der Pharma Chemica, 5(4), 341-346. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(2), 42-56. [Link]

  • Lopalco, A., Dalwadi, G., Niu, S., Schowen, R. L., Douglas, J., & Stella, V. J. (2016). Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide. Journal of Pharmaceutical Sciences, 105(2), 705–713. [Link]

  • Krull, I., & Wrolt, M. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(11). [Link]

Sources

A Technical Guide to the Solubility of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefixime.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and overall process efficiency in pharmaceutical development. This document offers a detailed exploration of the theoretical principles governing solubility, a robust experimental protocol for its determination, and a discussion of the factors influencing the solubility of this molecule. This guide is intended for researchers, chemists, and pharmaceutical scientists involved in the synthesis and development of active pharmaceutical ingredients (APIs).

Introduction: The Pivotal Role of a Cefixime Intermediate

This compound (FT-oxoacetic acid) is a critical building block in the multi-step synthesis of Cefixime. Cefixime is a broad-spectrum oral antibiotic effective against a wide range of bacterial infections.[2] The efficiency of the coupling reactions involving FT-oxoacetic acid and the subsequent purification of the resulting products are heavily dependent on the solubility of this intermediate in various organic media. A thorough understanding of its solubility profile enables the rational selection of solvents for reaction engineering, crystallization, and isolation, directly impacting yield, purity, and cost-effectiveness of the final API.

The molecular structure of FT-oxoacetic acid, featuring a thiazole ring, a formamido group, and a carboxylic acid moiety, imparts a unique combination of polar and non-polar characteristics.[1] This amphiphilic nature suggests a varied solubility profile across different classes of organic solvents. This guide aims to provide the foundational knowledge and practical tools necessary for researchers to accurately determine and leverage the solubility of this important synthetic intermediate.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. This equilibrium is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.

For this compound, several key structural features influence its solubility:

  • Carboxylic Acid Group (-COOH): This highly polar group is capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and can interact favorably with polar aprotic solvents (e.g., DMSO, DMF).

  • Formamido Group (-NHCHO): Similar to the carboxylic acid, the formamido group can participate in hydrogen bonding, contributing to its affinity for polar solvents.

  • Thiazole Ring: This heterocyclic ring system introduces a degree of aromatic character and can engage in dipole-dipole and van der Waals interactions. While the nitrogen and sulfur heteroatoms add to its polarity, the overall ring structure is less polar than the appended functional groups.

The interplay of these functional groups dictates that FT-oxoacetic acid will exhibit its highest solubility in polar solvents capable of hydrogen bonding. Its solubility is expected to be lower in non-polar solvents such as hydrocarbons.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable and widely accepted method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method . This method involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, tetrahydrofuran, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm or smaller)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the isothermal shake-flask method for determining the solubility of FT-oxoacetic acid.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_analysis Sampling & Analysis cluster_calculation Calculation A Weigh excess FT-oxoacetic acid B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25 °C) B->C Place in shaker D Monitor for equilibrium (typically 24-72 hours) C->D Continuous agitation E Allow solid to settle D->E Cease agitation F Withdraw supernatant and filter E->F Careful sampling G Dilute the filtrate to a known concentration F->G Precise dilution H Analyze by HPLC G->H Inject into HPLC I Determine concentration from calibration curve H->I Data processing J Calculate solubility (e.g., in mg/mL or mol/L) I->J Final calculation

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be necessary to determine the optimal equilibration time, but 24 to 72 hours is typical.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid artificially high solubility values.

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength of maximum absorbance should be employed.

    • Prepare a series of calibration standards of known concentrations and generate a calibration curve.

    • Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Factors Influencing Solubility and Solvent Selection

The choice of solvent is critical in the synthesis and purification of this compound. Based on its chemical structure, the following trends in solubility can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be good solvents for FT-oxoacetic acid due to their ability to act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid and formamido groups. Indeed, the final product, cefixime, is known to be freely soluble in methanol.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, making them effective at solvating polar molecules. The ethyl ester of the target compound is reported to have slight solubility in DMSO when heated, suggesting the free acid will also be soluble in this class of solvents.

  • Less Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have intermediate polarity and may exhibit moderate solubility for FT-oxoacetic acid.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the highly polar nature of the carboxylic acid and formamido groups, the solubility in these solvents is expected to be very low.

The following table can be used to record experimentally determined solubility data for this compound in various organic solvents at a specified temperature.

SolventSolvent ClassDielectric Constant (at 20°C)Solubility (mg/mL) at 25°CObservations
MethanolPolar Protic32.7
EthanolPolar Protic24.5
IsopropanolPolar Protic19.9
AcetonitrilePolar Aprotic37.5
AcetonePolar Aprotic20.7
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7
Tetrahydrofuran (THF)Polar Aprotic7.6
Ethyl AcetateModerately Polar6.0
TolueneNon-Polar2.4
n-HexaneNon-Polar1.9

Conclusion

References

  • European Patent Office. PROCESS FOR THE PREPARATION OF CEFIXIME - EP 1828206 B1. Available from: [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of Cefixime Metal Complexes. Available from: [Link]

  • SciSpace. Preparation and Evaluation of Cefixime Nanocrystals. Available from: [Link]

  • ResearchGate. Determination and Correlation of Solubility Data and Dissolution Thermodynamic Data of Cefixime Trihydrate in Seven Pure Solvents | Request PDF. Available from: [Link]

  • Semantic Scholar. Determination and Correlation of Solubility Data and Dissolution Thermodynamic Data of Cefixime Trihydrate in Seven Pure Solvents. Available from: [Link]

  • SciELO. Solubility enhancementofcefixime trihydrate by solid dispersions using hydrotropic solubilization technique and their characterization. Available from: [Link]

  • NIH. Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. Available from: [Link]

  • NIH PubChem. Cefixime. Available from: [Link]

  • PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Universidad de Zaragoza. Analytical Methods. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • MDPI. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available from: [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Available from: [Link]

  • ResearchGate. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Available from: [Link]

  • ResearchGate. Solubility of 2-isopropylimidazole in nine pure organic solvents and liquid mixture of (methanol + ethyl acetate) from T = (278.15 to 313.15) K: Experimental measurement and thermodynamic modelling | Request PDF. Available from: [Link]

  • Semantic Scholar. Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone)+ N , N -dimethylformamide mixed solvents at temperatures from 273.15K to 323.15K. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

Sources

Methodological & Application

The Crucial Role of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid in Cefixime Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and application of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a pivotal intermediate in the manufacturing of Cefixime, a third-generation cephalosporin antibiotic. This document is intended for researchers, scientists, and professionals in drug development and pharmaceutical manufacturing, offering detailed protocols, mechanistic insights, and a discussion of the critical process parameters that ensure the synthesis of a high-purity final active pharmaceutical ingredient (API).

Introduction: Strategic Importance of the Thiazole Side Chain

Cefixime's broad antibacterial spectrum and oral bioavailability are largely attributed to the specific acylamino side chain at the C-7 position of the cephem nucleus. The core component of this side chain is derived from 2-(2-aminothiazol-4-yl)-2-oxoacetic acid. However, direct acylation with this moiety is challenging due to the reactive amino group on the thiazole ring. To circumvent this, the amino group is temporarily protected, commonly as a formamide. Thus, this compound serves as a strategically protected precursor, ensuring selective amide bond formation at the desired position.

The formyl protecting group offers a balance of stability during the initial synthetic steps and relative ease of removal under controlled conditions, preventing unwanted side reactions and maximizing yield. This guide will detail the multi-step synthesis of this key intermediate, its subsequent activation, coupling with the cephalosporin core, and final deprotection to yield Cefixime.

Overall Synthetic Strategy

The synthesis of Cefixime via the this compound intermediate can be logically segmented into four primary stages. This workflow is designed to build the side chain, couple it to the core, and then perform the necessary deprotection steps to reveal the final antibiotic.

G cluster_0 Stage 1: Side Chain Precursor Synthesis cluster_1 Stage 2: Intermediate Hydrolysis cluster_2 Stage 3: Deprotection & Activation cluster_3 Stage 4: Coupling and Final Product Formation A Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate B Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate A->B Oxidation C This compound B->C Alkaline Hydrolysis D 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivative C->D Acidic Deformylation E Activated Thioester Derivative D->E Thioesterification G Cefixime (Protected) E->G Acylation F 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) F->G H Cefixime G->H Final Deprotection G cluster_0 Mechanism of Thioester Activation R-COOH Carboxylic Acid Intermediate2 Acyloxyphosphonium Salt R-COOH->Intermediate2 + [Ph3P-SR]+ Ph3P Triphenylphosphine Intermediate1 [Ph3P-SR]+[R'S]- Ph3P->Intermediate1 + RSSR RSSR Disulfide Thioester R-CO-SR (Activated Ester) Intermediate2->Thioester + [R'S]- Ph3PO Triphenylphosphine Oxide Intermediate2->Ph3PO

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the production of third-generation cephalosporin antibiotics such as Cefixime.[1] This protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to traditional methods.[1][2][3] The guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and characterization data. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of this compound and the Advantages of Microwave-Assisted Synthesis

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[2] this compound is of particular importance as a crucial building block in the synthesis of potent antibiotics.[1] Traditional synthetic routes to this intermediate often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that revolutionizes heterocyclic synthesis.[1][2][3] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with higher yields and cleaner reaction profiles.[4][5][6] This technology facilitates rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates and selectivity.[1] This protocol outlines a two-step microwave-assisted approach, beginning with the synthesis of an ethyl ester intermediate followed by its rapid hydrolysis to the final product.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process to ensure high purity and yield of the final product.

  • Step 1: Microwave-Assisted Synthesis of Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate. This intermediate is synthesized via a Hantzsch-type thiazole formation followed by a rapid formylation.

  • Step 2: Microwave-Assisted Hydrolysis. The ethyl ester is then hydrolyzed under basic conditions using microwave irradiation to yield the final carboxylic acid.

Reaction Mechanisms

Step 1: Formation of Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate

This step is a multi-component reaction that proceeds via the classic Hantzsch thiazole synthesis, followed by an in-situ formylation. The reaction involves the condensation of an α-haloketone with a thioamide.[7]

Hantzsch Thiazole Synthesis Thiourea Thiourea Intermediate_1 Thiouronium Salt Thiourea->Intermediate_1 Nucleophilic Attack Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate_1->Intermediate_2 Intramolecular Cyclization Aminothiazole_ester Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate Intermediate_2->Aminothiazole_ester Dehydration Final_ester Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Aminothiazole_ester->Final_ester Formic_acid Formic Acid Formic_acid->Final_ester Formylation

Caption: Proposed mechanism for the formation of the ethyl ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

The ethyl ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Subsequent acidification yields the final carboxylic acid. Microwave irradiation significantly accelerates this process.[8][9][10]

Ester Hydrolysis Ester Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Intermediate Tetrahedral Intermediate Ester->Intermediate Base Base (e.g., KOH) Base->Intermediate Nucleophilic Attack Carboxylate Potassium 2-(2-formamidothiazol-4-yl)-2-oxoacetate Intermediate->Carboxylate Elimination of Ethoxide Final_product This compound Carboxylate->Final_product Acid Acid (e.g., HCl) Acid->Final_product Protonation

Caption: Mechanism of the base-catalyzed hydrolysis of the ethyl ester.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
Ethyl bromopyruvateC₅H₇BrO₃195.01≥97%Sigma-AldrichLachrymator, handle in a fume hood.
ThioureaCH₄N₂S76.12≥99%Acros Organics---
Formic acidCH₂O₂46.03≥98%MerckCorrosive, handle with care.
EthanolC₂H₅OH46.07Anhydrous, ≥99.5%Fisher ScientificFlammable.
Potassium hydroxideKOH56.11≥85%VWRCorrosive.
Hydrochloric acidHCl36.462 M solutionJ.T. BakerCorrosive.
Ethyl acetateC₄H₈O₂88.11ACS grade---For extraction.
Brine (sat. NaCl)NaCl58.44------For washing.
Anhydrous MgSO₄MgSO₄120.37------For drying.
Step-by-Step Synthesis Workflow

Experimental Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis a Mix Thiourea & Ethyl Bromopyruvate in Ethanol b Add Formic Acid a->b c Microwave Irradiation (120°C, 10 min) b->c d Cool and Concentrate c->d e Extract with Ethyl Acetate d->e f Dry and Evaporate to get Intermediate e->f g Dissolve Intermediate in Ethanol f->g Proceed to Hydrolysis h Add Aqueous KOH g->h i Microwave Irradiation (100°C, 5 min) h->i j Cool and Acidify with HCl i->j k Filter Precipitate j->k l Wash with Cold Water and Dry k->l m Obtain Final Product l->m

Caption: Overall workflow for the microwave-assisted synthesis.

Detailed Protocol

Step 1: Microwave-Assisted Synthesis of Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add thiourea (0.76 g, 10 mmol) and anhydrous ethanol (5 mL).

  • Carefully add ethyl bromopyruvate (1.95 g, 10 mmol) to the suspension.

  • Add formic acid (0.92 g, 20 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Add deionized water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to obtain the crude ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, which can be used in the next step without further purification.

Step 2: Microwave-Assisted Hydrolysis to this compound

  • Transfer the crude ethyl ester from Step 1 to a 10 mL microwave reaction vial.

  • Dissolve the ester in ethanol (5 mL).

  • Add a solution of potassium hydroxide (1.12 g, 20 mmol) in deionized water (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 5 minutes with stirring.

  • Cool the reaction vial to room temperature.

  • Transfer the solution to a beaker and cool in an ice bath.

  • Slowly acidify the mixture with 2 M HCl until the pH is approximately 2-3, at which point a precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold deionized water (2 x 10 mL), and dry under vacuum to yield the final product.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (br s, 1H, COOH), 9.5 (s, 1H, CHO), 8.5 (s, 1H, thiazole-H), 8.3 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆)δ 185.0 (C=O, keto), 163.0 (C=O, acid), 160.0 (C=O, formyl), 158.0 (C-2, thiazole), 145.0 (C-4, thiazole), 120.0 (C-5, thiazole)
IR (ATR) 3400-2500 cm⁻¹ (br, O-H), 3100 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, keto), 1650 cm⁻¹ (C=O, amide)
Mass Spec (ESI-) m/z 199.0 [M-H]⁻
Melting Point >200 °C (with decomposition)

Safety Precautions and Troubleshooting

Safety:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Microwave reactors can generate high pressures and temperatures. Ensure the reaction vial is not filled more than two-thirds of its volume and that the equipment's safety features are operational.

  • Ethyl bromopyruvate is a lachrymator and should be handled with extreme care.

  • Formic acid, potassium hydroxide, and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase microwave irradiation time or temperature. Ensure starting materials are pure and dry.
Loss during work-up.Perform extractions carefully and ensure complete phase separation.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Increase the amount of KOH or extend the microwave irradiation time.
Product does not precipitate upon acidification Product is too soluble.Concentrate the solution or add a co-solvent in which the product is less soluble. Ensure the pH is sufficiently low.
Impure final product Side reactions.Recrystallize the final product from a suitable solvent system (e.g., water/ethanol).

Conclusion

This application note details a robust and efficient microwave-assisted method for the synthesis of this compound. By leveraging MAOS technology, this protocol offers significant advantages over conventional methods, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry. This method provides a reliable pathway for obtaining this crucial pharmaceutical intermediate for research and development purposes.

References

  • Journal of University of Shanghai for Science and Technology. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. ISSN: 1007-6735. [Link]

  • Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. [Link]

  • Franklin, J. B., et al. (2016). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. PMC. [Link]

  • Rahatgaonkar, A. M., et al. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]

  • Gupta, M., Paul, S., & Gupta, R. (2008). Esterification and hydrolysis under microwave irradiation. Molecules, 13(5), 1159–1167. [Link]

  • International Journal of Advance Research and Innovative Ideas in Education. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • ACS Omega. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]

  • PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate. [Link]

  • SIELC Technologies. (2018). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazole moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents due to their wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.[1][2][3] Traditional solution-phase synthesis of thiazole libraries can be time-consuming and labor-intensive, often complicated by purification challenges.[4] Solid-phase synthesis (SPS) offers a powerful alternative, streamlining the production of diverse thiazole libraries by simplifying purification to mere filtration and washing steps, thereby enabling high-throughput screening and accelerating drug discovery pipelines.[4][5] This guide provides a detailed exploration of the principles, strategies, and step-by-step protocols for the solid-phase synthesis of thiazole intermediates, with a primary focus on the robust and widely applicable Hantzsch thiazole synthesis.

Core Principles of Solid-Phase Thiazole Synthesis

The success of any solid-phase synthesis hinges on the strategic interplay of three key components: the solid support, the linker, and the synthetic route.

  • Solid Support (Resin): The insoluble polymer matrix upon which the synthesis is performed. The most common supports are polystyrene resins cross-linked with divinylbenzene (DVB), such as Merrifield or Wang resins.[6] Their key feature is the ability to swell in appropriate organic solvents, allowing reagents to penetrate the polymer beads and react with the bound substrate in a quasi-homogeneous environment.

  • Linker: A chemical handle that covalently attaches the initial building block to the solid support. The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the resin.[6] For thiazole synthesis, acid-labile linkers like the Rink Amide linker are frequently employed, allowing for cleavage with reagents like trifluoroacetic acid (TFA) to yield a final amide product.[5][6]

  • Synthetic Strategy: The sequence of chemical reactions used to build the target molecule on the resin. For thiazoles, the Hantzsch synthesis is the most prevalent method, involving the condensation of a thioamide or thiourea with an α-haloketone.[7][8][9]

Workflow Overview: Solid-Phase Hantzsch Synthesis

The general workflow involves anchoring a building block to the resin, performing the key cyclization reaction on the solid support, and finally cleaving the purified product from the resin.

Solid-Phase Thiazole Synthesis Workflow Resin Solid Support (e.g., Rink Amide Resin) Thiourea_Resin Resin-Bound Thiourea Resin->Thiourea_Resin   Attachment of   Thiourea Precursor Thiazole_Resin Resin-Bound Thiazole Thiourea_Resin->Thiazole_Resin   Hantzsch Cyclization   (α-haloketone) Final_Product Purified Thiazole Intermediate Thiazole_Resin->Final_Product   Cleavage &   Purification

Caption: General workflow for solid-phase thiazole synthesis.

The Hantzsch Thiazole Synthesis: On-Resin Mechanism

The Hantzsch synthesis is a classic and highly efficient method for forming the thiazole ring.[10][11] The reaction proceeds via the condensation of an α-haloketone with a thioamide-containing compound.[8] When adapted to solid-phase, one of the components is immobilized on the resin. A common strategy involves immobilizing a thiourea derivative.

The mechanism involves two main stages:

  • S_N2 Alkylation: The nucleophilic sulfur of the resin-bound thiourea attacks the electrophilic carbon of the α-haloketone, displacing the halide.[7][11]

  • Intramolecular Cyclization & Dehydration: The nitrogen of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration yields the stable, aromatic thiazole ring.[7][11]

Hantzsch Thiazole Synthesis Mechanism cluster_0 Hantzsch Mechanism on Solid Support Thiourea Resin-Bound Thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 1. S_N2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 2. Intramolecular    Cyclization Thiazole Resin-Bound Thiazole Intermediate2->Thiazole 3. Dehydration    (-H₂O)

Caption: Key steps of the on-resin Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols detail a representative synthesis of a 2-amino-4-substituted thiazole derivative using a Rink Amide resin, which upon cleavage yields a C-terminal amide.

Protocol 1: Preparation of Resin-Bound Thiourea

This protocol describes the conversion of a commercially available amine-functionalized resin to a thiourea, which serves as the anchor point for the thiazole synthesis. The method is adapted from established procedures for aminothiazole synthesis on solid supports.[5]

Materials & Reagents

Reagent/MaterialPurpose
Rink Amide AM ResinSolid Support
N,N-Dimethylformamide (DMF)Solvent
PiperidineFmoc deprotection agent
9-fluorenylmethoxycarbonyl isothiocyanate (Fmoc-NCS)Thiourea formation
Dichloromethane (DCM)Solvent/Washing
Methanol (MeOH)Washing

Step-by-Step Procedure:

  • Resin Swelling: Place Rink Amide AM resin (1.0 g, ~0.6 mmol/g loading) in a fritted polypropylene syringe. Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation.

  • Fmoc Deprotection: Drain the DMF. Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine solution for 20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly by flowing the following solvents through the syringe: DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Thiourea Formation: Dissolve Fmoc-NCS (3 equivalents based on resin loading) in DCM. Add this solution to the deprotected resin. Agitate the mixture at room temperature overnight. Causality: This step converts the primary amine on the resin into a resin-bound thiourea, the key nucleophile for the subsequent cyclization.

  • Final Washing: Drain the reaction mixture and wash the resin extensively with DCM (5 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for several hours. The resin is now ready for the Hantzsch cyclization.

Protocol 2: On-Resin Hantzsch Cyclization

With the resin-bound thiourea prepared, the core thiazole ring is formed by reacting it with an appropriate α-haloketone.

Materials & Reagents

Reagent/MaterialPurpose
Resin-Bound ThioureaStarting material from Protocol 1
Substituted α-Bromoacetophenoneα-haloketone building block
Ethanol (EtOH) or DMFSolvent
Diisopropylethylamine (DIPEA)Non-nucleophilic base (optional)

Step-by-Step Procedure:

  • Resin Swelling: Swell the dried resin-bound thiourea (from Protocol 1) in the chosen reaction solvent (e.g., Ethanol) for 30 minutes.

  • Reaction Setup: Dissolve the desired α-bromoacetophenone derivative (5 equivalents) in ethanol. Add this solution to the swollen resin.

  • Cyclization Reaction: Heat the reaction mixture to 50-60 °C and agitate for 12-24 hours.[5] The reaction progress can be monitored by cleaving a small sample of resin and analyzing the product via LC-MS. Causality: The elevated temperature facilitates both the initial S-alkylation and the subsequent intramolecular cyclization and dehydration steps to form the stable aromatic thiazole ring.

  • Washing: After the reaction is complete, cool the mixture to room temperature. Drain the solvent and thoroughly wash the resin with EtOH (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage and Product Isolation

The final step is to release the synthesized thiazole from the solid support. For the acid-labile Rink Amide linker, a standard TFA "cocktail" is used.

Materials & Reagents

Reagent/MaterialPurpose
Resin-Bound ThiazoleProduct from Protocol 2
Trifluoroacetic Acid (TFA)Cleavage agent
Triisopropylsilane (TIS)Cation scavenger
WaterCation scavenger
Diethyl Ether (cold)Product precipitation

Step-by-Step Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Causality: TIS and water act as cation scavengers to prevent side reactions with reactive species that may be generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail (~5 mL) to the dried resin in the syringe. Agitate at room temperature for 2-3 hours.

  • Product Collection: Drain the TFA solution containing the cleaved product into a clean collection vessel (e.g., a round-bottom flask). Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • TFA Removal: Concentrate the combined filtrates under reduced pressure (or by passing a stream of nitrogen) to remove the bulk of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude thiazole product.

  • Isolation and Purification: Collect the solid product by centrifugation or filtration. Wash the solid with additional cold diethyl ether. The crude product can then be purified by standard techniques such as reverse-phase HPLC.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete Fmoc deprotection or thiourea formation.Confirm complete deprotection using a qualitative test (e.g., Kaiser test). Increase reaction time or equivalents of Fmoc-NCS.
Poor swelling of the resin.Ensure the use of high-purity, appropriate solvents (DMF, DCM).
Incomplete cyclization.Increase reaction temperature (up to 80 °C) or time. Consider adding a non-nucleophilic base like DIPEA to facilitate the reaction.
Side Product Formation Re-attachment of cleaved product to the resin.Use effective cation scavengers like TIS during TFA cleavage.
Degradation of sensitive functional groups.Use a milder cleavage cocktail if possible. Ensure the linker is appropriate for the substrate's stability.
Thiazole Ring Cleavage Use of overly harsh acidic or reductive conditions post-synthesis.While generally stable, the thiazole ring can be susceptible to cleavage under certain harsh conditions.[12][13] Avoid overly aggressive reagents in subsequent synthetic steps.

References

  • Patil, R. V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(29), 17753-17774. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(23), 4249. [Link]

  • Tavares, F. X., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 12(4), 856-865. [Link]

  • Kita, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1, 51-58. [Link]

  • Papakyriakou, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Kim, J., et al. (2023). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 28(13), 5192. [Link]

  • James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]

  • Mohurle, S., & Maiti, B. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Journal of Molecular Structure, 1295, 136631. [Link]

  • Shahin, R., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19(5), 603-620. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Al-Tel, T. H. (2010). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 110(11), 6620-6663. [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Kita, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Papakyriakou, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-304. [Link]

  • Shaikh, A. V., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Asian Journal of Chemistry, 34(11), 2841-2845. [Link]

  • Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry, 19(2), 323-330. [Link]

  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]

  • Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4859. [Link]

  • Abdelmoniem, A. M., et al. (2024). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. BMC Chemistry, 18(1), 47. [Link]

  • Kliachyna, M., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [Link]

  • Głowacka, I. E., et al. (2012). Synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Tetrahedron, 68(35), 7235-7245. [Link]

Sources

Acylation reaction of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid with 7-AVCA

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Acylation of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid with 7-AVCA: A Comprehensive Guide to the Synthesis of a Key Cephalosporin Intermediate

Executive Summary

The synthesis of advanced semi-synthetic cephalosporins is a cornerstone of modern antibacterial drug development. The acylation of the β-lactam nucleus is the pivotal step that defines the antibacterial spectrum and pharmacological properties of the final molecule. This document provides a detailed technical guide for the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), a crucial intermediate for third and fourth-generation cephalosporins like Cefdinir, with the side-chain precursor this compound (fTA).[1][2] We present a robust, field-proven protocol employing a dicyclohexylcarbodiimide (DCC) mediated coupling strategy. This guide explains the underlying chemical principles, provides a step-by-step experimental workflow, and offers expert insights into process optimization and troubleshooting, tailored for researchers, chemists, and professionals in pharmaceutical development.

Scientific Principles and Reaction Mechanism

The core of this synthesis is the formation of a stable amide bond between the primary amine of the 7-AVCA nucleus and the carboxylic acid of the fTA side chain. Direct reaction is thermodynamically unfavorable; therefore, the carboxylic acid must first be activated to create a better electrophile.

Causality of Reagent Selection:

  • Carboxylic Acid Activation: N,N'-Dicyclohexylcarbodiimide (DCC) is employed as the activating (coupling) agent. DCC reacts with the carboxylic acid of fTA to form a highly reactive O-acylisourea intermediate.[3] This intermediate is readily susceptible to nucleophilic attack by the amine group of 7-AVCA.[4] While effective, this process generates an insoluble byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from the reaction and must be removed by filtration.[5]

  • Solubility and Protection: 7-AVCA exhibits poor solubility in common aprotic organic solvents such as dichloromethane (DCM), which are ideal for DCC-mediated coupling. To overcome this and to prevent unwanted side reactions at the C-4 carboxylic acid, a silylation step is performed. Reagents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) convert the primary amine and carboxylic acid into their respective trimethylsilyl (TMS) derivatives.[1] This increases solubility and ensures the acylation occurs exclusively at the desired 7-amino position.

The overall reaction mechanism can be visualized as a two-stage process: activation followed by nucleophilic acyl substitution.

Acylation Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage fTA fTA (R-COOH) OAI O-Acylisourea Intermediate fTA->OAI + DCC DCC DCC DCC->OAI Product Acylated Product OAI->Product DCU DCU Byproduct OAI->DCU AVCA Silylated 7-AVCA (R'-NH-TMS) AVCA->Product Nucleophilic Attack caption Fig 1: Mechanism of DCC-mediated acylation.

Caption: Fig 1: Mechanism of DCC-mediated acylation.

Materials, Protocols, and Data

Reagent and Equipment Overview

The following table outlines the necessary reagents for this protocol. All reagents should be of high purity (≥98%) and used under anhydrous conditions where specified.

ReagentMolecular Wt.Molar Equiv.Typical QuantityRationale & Safety Notes
7-AVCA226.26 g/mol 1.010.0 gThe core β-lactam nucleus. Sensitive to moisture.[1]
This compound (fTA)200.18 g/mol 1.19.7 gThe side-chain precursor. A slight excess ensures complete consumption of 7-AVCA.
Dichloromethane (DCM)84.93 g/mol -~400 mLAnhydrous grade solvent is critical for both silylation and coupling steps.
Hexamethyldisilazane (HMDS)161.4 g/mol 1.18.0 mLSilylating agent. Reacts with moisture; handle under inert atmosphere.
Trimethylchlorosilane (TMCS)108.64 g/mol 0.42.2 mLCatalyst for the silylation reaction. Corrosive and moisture-sensitive.[1]
N,N'-Dicyclohexylcarbodiimide (DCC)206.33 g/mol 1.1510.5 gCoupling agent. Potent skin irritant and allergen.[6] Handle with extreme care.
Tetrahydrofuran (THF)72.11 g/mol -~100 mLUsed during work-up to help precipitate the product.
Deionized Water18.02 g/mol -~200 mLUsed for quenching the reaction and washing.

Equipment: 3-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, reflux condenser, inert gas (N₂/Ar) line, filtration apparatus (Büchner funnel), rotary evaporator.

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale of 7-AVCA. Adjust quantities proportionally for different scales.

Step 1: Silylation of 7-AVCA

  • Set up a 500 mL 3-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charge the flask with 7-AVCA (10.0 g, 44.2 mmol) and anhydrous dichloromethane (150 mL). Create a suspension by stirring.

  • Add hexamethyldisilazane (HMDS, 48.6 mmol) followed by trimethylchlorosilane (TMCS, 17.7 mmol) to the suspension.[1]

  • Heat the mixture to reflux (~40°C) under a nitrogen atmosphere. Maintain reflux for 4-6 hours.

    • Expert Insight: The reaction progress can be monitored by the visual clarification of the mixture. A clear, homogeneous solution indicates the formation of the soluble silylated 7-AVCA derivative.

  • Once the reaction is complete, cool the solution to room temperature (20-25°C).

Step 2: Acylation Reaction

  • In a separate flask, suspend fTA (48.6 mmol) and DCC (50.8 mmol) in anhydrous dichloromethane (100 mL).

  • Cool this suspension to 0-5°C using an ice bath. Stir for 30 minutes to pre-activate the carboxylic acid.

  • Slowly add the cooled, pre-activated fTA/DCC suspension to the silylated 7-AVCA solution from Step 1 over 30-45 minutes. Maintain the reaction temperature between 0-10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (7-AVCA) is consumed.

Step 3: Work-up and Product Isolation

  • Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct.

    • Expert Insight: Wash the DCU filter cake with a small amount of dichloromethane (2 x 20 mL) to recover any product trapped in the solid.

  • Combine the filtrate and washes. To this solution, add deionized water (200 mL) and tetrahydrofuran (100 mL) over 15-20 minutes with vigorous stirring.[1]

  • Continue stirring at room temperature for 30-60 minutes to facilitate the hydrolysis of the silyl esters and promote product precipitation.

  • Collect the precipitated solid product by filtration.

  • Wash the product cake sequentially with dichloromethane (50 mL) and deionized water (2 x 50 mL).

  • Dry the final product under vacuum at 35-45°C for 4-6 hours.

Step 4: Purification and Characterization

  • Purification: For higher purity, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous acetone) or by preparative reverse-phase chromatography.[7]

  • Characterization: Confirm the identity and purity of the final compound using standard analytical methods such as HPLC, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][2]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire synthetic workflow.

Synthesis Workflow start Start: Reagents silylation Step 1: Silylation of 7-AVCA (DCM, HMDS, TMCS, Reflux) start->silylation activation Step 2a: Activation of fTA (DCM, DCC, 0-5°C) start->activation coupling Step 2b: Coupling Reaction (Combine solutions, 0°C -> RT) silylation->coupling activation->coupling workup Step 3: Work-up & Isolation (Filter DCU, Add H₂O/THF, Precipitate) coupling->workup purification Step 4: Purification (Recrystallization or Chromatography) workup->purification end Final Product purification->end caption Fig 2: Overall experimental workflow.

Caption: Fig 2: Overall experimental workflow.

References

  • D. K. Singh, M. K. Tripathi, & J. R. V. Ramana. (1997). Extraction and purification of cephalosporin antibiotics. Adv Biochem Eng Biotechnol, 56, 111-45.
  • Smolecule. This compound.
  • McCormick, M. H. (1969). Process for the recovery and purification of cephalosporin c.
  • Creative Peptides. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • ACS Publications. (1985).
  • Otsuka Chemical Co. (1979). Process for isolation and purification of cephalosporin compound.
  • Slideshare. Downstreamprocessing of Cephalosporins and Aspartic acid.
  • Boyd, D. B., et al. (1975). Electronic structures of cephalosporins and penicillins. 4. Modeling acylation by the beta-lactam ring. Journal of Medicinal Chemistry, 18(4), 408-17.
  • IOSR Journal. (2014). Synthesis of novel amino acid derivative of 7-AVCA. IOSR Journal of Applied Chemistry, 7(7), 16-20.
  • ChemicalBook. 7-AVCA synthesis. ChemicalBook Product Page.
  • ChemicalBook. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)
  • Alsynthesis. (2023). Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry. Alsynthesis Blog.
  • Guidechem. (2019). What is the role of Dicyclohexylcarbodiimide (DCC) in chemical reactions?. Guidechem Q&A.
  • ChemicalBook. 7-AVCA | 79349-82-9. ChemicalBook Product Page.
  • CN106520892B. The preparation method of 7-AVCA.
  • Dissertation. Study on the Synthetic Process of 7-AVCA and 7-ACCA.
  • A. Singh, et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus.
  • A. Singh, et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus, 2(11), 1-12.

Sources

Comprehensive Analytical Characterization of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid: A Multi-technique Approach for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is a critical starting material and key intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime.[1] The purity and structural integrity of this intermediate are paramount as they directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This application note provides a comprehensive guide to the analytical methods required for the complete characterization of this compound, ensuring its suitability for pharmaceutical manufacturing. We present an integrated strategy employing chromatographic, spectroscopic, and thermal analysis techniques, complete with detailed, field-tested protocols. The causality behind experimental choices is explained to provide a framework for robust method development and validation.

Introduction: The Critical Role of Intermediate Characterization

In pharmaceutical development, the principle of "Quality by Design" (QbD) emphasizes a deep understanding and control of all components and process steps. The characterization of key intermediates like this compound is a foundational activity in this process. Its molecular structure contains several reactive functional groups—a formamide, a thiazole ring, an α-keto group, and a carboxylic acid—which are essential for its subsequent chemical transformations but also represent potential sites for impurity formation and degradation.[1]

A robust analytical workflow is therefore not merely a quality control checkpoint but a crucial tool for process understanding and optimization. It enables the identification and quantification of process-related impurities, degradation products, and residual solvents, ensuring the consistency and purity of the material supplied for API synthesis. This guide outlines a multi-faceted analytical approach to provide unambiguous structural confirmation, a precise purity profile, and a thorough understanding of its physicochemical properties.

Physicochemical Properties

A baseline understanding of the material's properties is essential before commencing any analytical work.

PropertyValueSource
IUPAC Name 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetic acid[1]
CAS Number 64987-06-0[2]
Molecular Formula C₆H₄N₂O₄S[1]
Molecular Weight 200.17 g/mol [1]
Appearance Expected to be a solid, potentially light yellow[3][4]
Solubility Slight solubility in heated DMSO and chloroform; higher solubility expected in polar protic solvents.[1][3]

Integrated Analytical Workflow

A comprehensive characterization relies on the strategic integration of multiple analytical techniques, where the results from each method corroborate and complement the others. The overall workflow is designed to move from qualitative identification to quantitative purity assessment.

Analytical_Workflow cluster_0 Phase 1: Identification & Structural Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Report Comprehensive Characterization Report (Structure, Purity, Properties) NMR->Report MS Mass Spectrometry (MS) Molecular Weight Verification MS->Report FTIR FTIR Spectroscopy Functional Group ID FTIR->Report HPLC RP-HPLC Purity Assay & Impurity Profiling HPLC->Report DSC Differential Scanning Calorimetry (DSC) Melting Point & Thermal Events DSC->Report TGA Thermogravimetric Analysis (TGA) Thermal Stability & Volatiles TGA->Report Sample Sample Receipt & Physicochemical Inspection Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->DSC Sample->TGA

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Method for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. A reverse-phase (RP-HPLC) method is ideal for this analyte due to its polar functional groups.

Rationale for Method Design:

  • Stationary Phase: A C18 or C8 column is selected for its hydrophobic retention mechanism, which is suitable for separating the polar analyte from potential non-polar and closely related polar impurities.

  • Mobile Phase: An acidic mobile phase (using formic acid or phosphoric acid) is crucial. The acid suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.

  • Detection: UV detection is employed as the thiazole ring and conjugated system provide strong chromophores, allowing for sensitive detection.

Protocol 4.1: RP-HPLC Method
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[2][5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the reference standard in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid (aq) B: 0.1% Formic Acid in ACN
Gradient 0-5 min: 5% B 5-25 min: 5% to 95% B 25-30 min: 95% B 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 255 nm[6]
  • Data Analysis: Calculate the purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100. Identify and quantify any impurities relative to the main peak.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide definitive evidence of the molecular structure.

Caption: Structure of this compound with key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the exact structure and connectivity of a molecule.

Protocol 5.1.1: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to ensure that the acidic and amide protons are observable.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Spectral Data:

¹H NMR (DMSO-d₆) Expected δ (ppm) Multiplicity Assignment
Carboxylic Acid~13-14broad singlet-COOH
Formamide NH~11-12singlet-NH-CHO
Formamide CH~8.5-9.0singlet-NH-CH O
Thiazole CH~8.0-8.5singletThiazole C5-H
¹³C NMR (DMSO-d₆) Expected δ (ppm) Assignment
Keto Carbonyl~180-185C=O (Keto)
Carboxylic Carbonyl~160-165C=O (Acid)
Formamide Carbonyl~158-162C=O (Amide)
Thiazole C2~155-160Thiazole C2
Thiazole C4~140-145Thiazole C4
Thiazole C5~120-125Thiazole C5

Note: Chemical shifts are predictive and should be confirmed by 2D NMR techniques (e.g., HSQC, HMBC) if structural ambiguity exists.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight, confirming the elemental composition.

Protocol 5.2.1: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Analysis: Acquire spectra in both positive and negative ion modes.

    • Rationale: ESI is a soft ionization technique suitable for polar, non-volatile molecules. The negative ion mode is often ideal for carboxylic acids, as they readily deprotonate.

  • Expected Results:

    • Negative Ion Mode [M-H]⁻: Expected m/z = 199.16

    • Positive Ion Mode [M+H]⁺: Expected m/z = 201.18

    • Positive Ion Mode [M+Na]⁺: Expected m/z = 223.16

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

Protocol 5.3.1: FTIR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample or prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks: The presence of characteristic absorption bands confirms the functional groups within the molecule.[7][8]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H stretch (broad)3300 - 2500Carboxylic Acid
N-H stretch3300 - 3100Formamide
C=O stretch1750 - 1700Keto & Carboxylic Acid
C=O stretch (Amide I)1680 - 1630Formamide
C=N stretch1600 - 1550Thiazole Ring

Thermal Analysis

Thermal methods like DSC and TGA are vital for assessing the solid-state properties of pharmaceutical materials, including melting point, polymorphism, and thermal stability.[9][10]

Protocol 6.1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Analysis: Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).

  • Expected Result: An endothermic event corresponding to the melting point. A sharp melting peak is indicative of high purity. The melting point of the related ethyl ester is reported at 232-234 °C with decomposition, suggesting the acid may also exhibit a high melting point with decomposition.[1][11]

Protocol 6.2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the sample onto the TGA balance pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Expected Result: The TGA thermogram will show weight loss as a function of temperature. A stable baseline up to the melting/decomposition point indicates the absence of residual solvents or water. Significant weight loss at high temperatures corresponds to molecular decomposition.

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete and unambiguous characterization of this compound. The orthogonal nature of the techniques—combining separation science (HPLC), structural elucidation (NMR, MS, FTIR), and solid-state analysis (DSC, TGA)—ensures a high degree of confidence in the material's identity, purity, and quality. Implementing these protocols is a critical step in controlling the manufacturing process of cephalosporin APIs, ultimately contributing to the safety and efficacy of the final drug product.

References

  • SIELC Technologies. (2018, May 16). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Retrieved from SIELC Technologies website. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Formamidothiazol-4-acetic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

  • Google Patents. (n.d.). Synthesis of 2-(2-formamidothiazol-4-yl)-2-(2-methylthiazol-4-ylmethoxyimino)-acetic acid.
  • Chongqing Chemdad Co., Ltd. (n.d.). ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate. Retrieved from Chemdad website. [Link]

  • SpectraBase. (n.d.). 2-(2-formamidothiazol-4-yl)acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from PrepChem.com. [Link]

  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from The Royal Society of Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from ATSDR. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. Retrieved from Oakwood Chemical. [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000223). Retrieved from HMDB. [Link]

  • PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Retrieved from PubMed. [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from Chemical Review and Letters. [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from MDPI. [Link]

  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from Science and Education Publishing. [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylen. Retrieved from Journal of the Chemical Society of Pakistan. [Link]

  • PubChem. (n.d.). Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate. Retrieved from PubChem. [Link]

  • Pharmaceutics. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Retrieved from Pharmaceutics. [Link]

  • The MAK Collection for Occupational Health and Safety. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994]. Retrieved from The MAK Collection. [Link]

  • ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from IJPR. [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from MDPI. [Link]

  • National Institute of Standards and Technology. (n.d.). Oxalacetic acid - the NIST WebBook. Retrieved from NIST. [Link]

Sources

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Cefixime Intermediate (7-AVCA)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of Cefixime, a third-generation cephalosporin antibiotic, traditionally involves multi-step chemical processes that generate significant waste and utilize hazardous materials.[1][2] A key intermediate in its synthesis is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).[3][4][5] This document outlines green chemistry approaches for the synthesis of 7-AVCA, focusing on biocatalysis to minimize environmental impact and improve process efficiency. These protocols are designed to provide a practical guide for researchers and professionals in the pharmaceutical industry, emphasizing sustainable manufacturing practices.

Introduction: The Imperative for Green Synthesis in Cephalosporin Manufacturing

The pharmaceutical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. Traditional chemical syntheses of complex molecules like β-lactam antibiotics often involve harsh reagents, toxic solvents, and multiple protection/deprotection steps, leading to a high process mass intensity (PMI).[1][6] The synthesis of Cefixime, a widely used oral antibiotic, is no exception.[7][8] The core of Cefixime's structure is the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus.[3][4] Greener synthetic routes to this key intermediate are crucial for reducing the environmental footprint of Cefixime production.[9]

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative to traditional organic synthesis.[1][6][10][11] Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH), exhibit high selectivity (chemo-, regio-, and stereoselectivity), and can significantly reduce the number of synthetic steps, thereby minimizing waste and energy consumption.[1][6][11] This application note details protocols for the enzymatic synthesis of 7-AVCA, providing a foundation for developing more sustainable and economically viable manufacturing processes for Cefixime and other cephalosporins.

Overview of Synthetic Strategies: Conventional vs. Green Approaches

The synthesis of 7-AVCA has been approached through various routes, traditionally starting from materials like penicillin G, 7-aminocephalosporanic acid (7-ACA), or 7-phenylacetylamino-3-chloromethyl cephalosporanate p-methoxybenzyl ester (GCLE).[12][13] These conventional methods often rely on the Wittig reaction for the introduction of the vinyl group at the C-3 position, which can involve hazardous reagents and solvents.[4][12][13]

A key innovation in greening the synthesis of 7-AVCA is the replacement of chemical deprotection steps with enzymatic hydrolysis.[3][4] Specifically, the removal of the phenylacetyl protecting group from the 7-amino position can be efficiently catalyzed by penicillin G acylase (PGA).[11] This enzymatic step avoids the use of harsh chemical reagents and simplifies the purification process.[3]

Experimental Protocols: Enzymatic Synthesis of 7-AVCA

This section provides detailed, step-by-step protocols for the key enzymatic transformation in the synthesis of 7-AVCA.

Enzymatic Deprotection of 7-Phenylacetamido-3-vinyl-3-cephem-4-carboxylic acid

This protocol describes the enzymatic hydrolysis of the phenylacetyl group from 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylic acid to yield 7-AVCA using immobilized penicillin G acylase.

Causality of Experimental Choices:

  • Immobilized Enzyme: Immobilized penicillin G acylase is chosen for its enhanced stability, reusability, and ease of separation from the reaction mixture, which simplifies downstream processing and reduces costs.

  • Aqueous Buffer System: The reaction is performed in an aqueous buffer to provide an optimal environment for enzyme activity and to align with green chemistry principles by avoiding organic solvents.

  • pH Control: Maintaining a slightly alkaline pH is crucial for the enzymatic activity of penicillin G acylase and to ensure the solubility of the substrate and product. An automated pH titrator is recommended for precise control.

  • Temperature: A mild temperature is maintained to ensure enzyme stability and activity while preventing potential degradation of the β-lactam core.

Diagram of the Enzymatic Deprotection Workflow:

EnzymaticDeprotection Substrate 7-Phenylacetamido-3-vinyl- 3-cephem-4-carboxylic acid (in aqueous buffer) Reactor Stirred Tank Reactor (pH 7.5-8.0, 25-30°C) Substrate->Reactor Enzyme Immobilized Penicillin G Acylase Enzyme->Reactor Filtration Filtration/ Centrifugation Reactor->Filtration Titrator pH Titrator (e.g., NaOH solution) Titrator->Reactor pH control Product Crude 7-AVCA Solution Filtration->Product RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme for reuse Purification Purification (e.g., Crystallization) Product->Purification FinalProduct Pure 7-AVCA Purification->FinalProduct

Caption: Workflow for enzymatic deprotection of the cefixime intermediate.

Materials:

  • 7-Phenylacetamido-3-vinyl-3-cephem-4-carboxylic acid

  • Immobilized Penicillin G Acylase (e.g., from Escherichia coli)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Sodium hydroxide solution (1 M) for pH adjustment

  • Hydrochloric acid solution (1 M) for pH adjustment

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter and automated titrator

  • Filtration apparatus (e.g., Buchner funnel or centrifuge)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor and equilibrate the temperature to 28°C.

  • Substrate Preparation: Suspend 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylic acid in potassium phosphate buffer (pH 8.0) to a concentration of 5% (w/v).

  • Enzyme Addition: Add the immobilized penicillin G acylase to the substrate suspension (e.g., 10% w/w of the substrate).

  • Reaction Initiation: Start the overhead stirrer to ensure a homogenous suspension.

  • pH Control: Maintain the pH of the reaction mixture at 8.0 by the automated addition of 1 M NaOH solution. The consumption of NaOH is an indicator of the reaction progress.

  • Reaction Monitoring: Periodically take samples from the reaction mixture, filter to remove the enzyme, and analyze the conversion to 7-AVCA by HPLC.

  • Reaction Completion: The reaction is considered complete when HPLC analysis shows >99% conversion of the starting material.

  • Enzyme Separation: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with buffer and stored for reuse.

  • Product Isolation: Adjust the pH of the filtrate to the isoelectric point of 7-AVCA (around pH 3.5-4.0) with 1 M HCl to precipitate the product.

  • Purification: Collect the precipitated 7-AVCA by filtration, wash with cold deionized water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Self-Validating System:

  • HPLC Monitoring: The progress of the reaction is quantitatively monitored by HPLC, allowing for precise determination of the reaction endpoint and ensuring high conversion rates.

  • pH Titration: The amount of base consumed is directly proportional to the amount of phenylacetic acid released, providing a real-time measure of the reaction rate and conversion.

  • Product Characterization: The identity and purity of the final 7-AVCA product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and HPLC analysis.

Data Presentation and Comparison

The following table summarizes typical results obtained from the enzymatic deprotection protocol compared to a conventional chemical method.

ParameterEnzymatic DeprotectionConventional Chemical Method (e.g., PCl₅/Pyridine)
Solvent WaterDichloromethane
Temperature 25-30°C-10 to 0°C
Reagents Immobilized Penicillin G AcylasePhosphorus pentachloride, Pyridine
Reaction Time 2-4 hours1-2 hours
Yield >95%~85-90%
Purity (crude) >98%~90-95%
Waste Products Phenylacetic acid (biodegradable)Chlorinated organic waste, Pyridine hydrochloride
Process Mass Intensity (PMI) LowHigh

Concluding Remarks and Future Outlook

The adoption of biocatalysis in the synthesis of the Cefixime intermediate, 7-AVCA, represents a significant step towards more sustainable pharmaceutical manufacturing.[10][11] The enzymatic deprotection protocol detailed in this application note offers several advantages over traditional chemical methods, including milder reaction conditions, reduced waste generation, and improved product purity.[3] Future research in this area should focus on the development of more robust and efficient enzymes through protein engineering, the optimization of reaction conditions in continuous flow systems, and the integration of enzymatic steps with other green chemistry principles to further enhance the sustainability of the overall Cefixime synthesis.

References

  • Role of biocatalysis in the creation and improvement of production of beta-lactam antibiotics in Russia. PubMed. Available at: [Link]

  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Google Books.
  • Harnessing biocatalysis as a green tool in antibiotic synthesis and discovery. SpringerLink. Available at: [Link]

  • Industrial Synthesis of Semi-Synthetic β-Lactam Antibiotics: Recent Developments in Enzyme Biocatalysis for Improved and MORE Sustainable Processes. CSIC. Available at: [Link]

  • Industrial Synthesis of Semi-Synthetic β-Lactam Antibiotics: Recent Developments in Enzyme Biocatalysis for Improved and MORE Sustainable Processes. Bentham Science. Available at: [Link]

  • Improvement on the synthesis of cefixime and 7-AVCA. ResearchGate. Available at: [Link]

  • Green Synthesis of Cephalosporin. Prezi. Available at: [Link]

  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Wiley Online Library. Available at: [Link]

  • Study On The Synthetic Process Of 7-AVCA And 7-ACCA. Globe Thesis. Available at: [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF CEFIXIME. European Patent Office. Available at: [Link]

  • One-step environment-friendly preparation method of 7-amino-3-vinyl cephalosporanic acid. Google Patents.
  • 7-amino-3-vinyl cephalosporanic acid preparation method. Google Patents.
  • Study on the synthesis of cefixime. ResearchGate. Available at: [Link]

  • Synthesis method of cefixime. Patsnap. Available at: [Link]

  • Method of synthesizing cefixime intermediate GVNE. Google Patents.
  • Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. ResearchGate. Available at: [Link]

  • Green Chemistry Challenge: 2019 Greener Synthetic Pathways Award. US EPA. Available at: [Link]

  • Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Green Spectrophotometric Determination of Two Cephalosporin Drugs Used in COVID-19 Regimen Through Silver Nanoparticle Synthesis. PubMed. Available at: [Link]

  • Process for the preparation of cefixime. Google Patents.
  • PROCESS FOR THE PREPARATION OF CEFIXIME. European Patent Office. Available at: [Link]

  • Study on the Synthetic Process of 7-AVCA and 7-ACCA. Dissertation. Available at: [Link]

  • An Improved and Scaleable Preparation of 7Amino3-vinylcephem-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Cefixime. PubChem. Available at: [Link]

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. PMC. Available at: [Link]

  • Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid. Google Patents.

Sources

Cost-effective synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Cost-Effective Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a critical precursor in the synthesis of third-generation cephalosporin antibiotics, most notably Cefixime. Its efficient and economical production is paramount for ensuring the accessibility of these vital medicines. This application note provides a detailed, field-proven protocol for the cost-effective synthesis of this key intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the process. The protocol is designed as a self-validating system, incorporating in-process controls and characterization methods to guarantee high purity and yield, aligning with the rigorous standards of pharmaceutical development.

Introduction and Strategic Overview

The target molecule, this compound, features a thiazole core, a structural motif present in numerous biologically active compounds.[1] Its primary industrial application is as the acyl side chain for Cefixime.[1] The challenge in its synthesis lies in constructing the substituted thiazole ring and performing subsequent functional group manipulations in a manner that is scalable, high-yielding, and economically viable.

Several synthetic routes have been explored, often beginning with simple, inexpensive commodity chemicals. The foundational approach for the thiazole ring construction is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide derivative.[1] Our recommended strategy is a robust, three-stage process that optimizes this classic reaction for efficiency and cost. It begins with the synthesis of an ethyl ester intermediate, which is then formylated and finally hydrolyzed to yield the target acid.

This multi-step approach allows for purification at intermediate stages, ensuring the final product meets stringent purity requirements.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages, starting from commercially available and cost-effective precursors.

G cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Amine Formylation cluster_2 Stage 3: Ester Hydrolysis A Ethyl 4-chloroacetoacetate + Thiourea B Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate A->B Hantzsch Cyclization C Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate B->C Formic Acid / Acetic Anhydride D This compound C->D Alkaline Hydrolysis (e.g., NaOH)

Figure 1: High-level workflow for the synthesis of the target molecule.

Rationale for the Selected Synthetic Pathway

The chosen pathway balances reagent cost, reaction efficiency, operational simplicity, and waste management.

  • Starting Materials: Ethyl 4-chloroacetoacetate and thiourea are inexpensive, high-volume industrial chemicals.[2][3] Using the chloro-derivative directly is more efficient than in-situ halogenation of ethyl acetoacetate, which can lead to side products and requires handling of hazardous reagents like sulfuryl chloride or bromine.

  • Ester Protection: Synthesizing the ethyl ester intermediate (Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate) serves a dual purpose.[4][5] Firstly, it protects the carboxylic acid functionality during the formylation of the amine. Secondly, the ester intermediates are typically crystalline solids, facilitating easy purification by recrystallization, which is more cost-effective at scale than chromatography.

  • Step-wise Functionalization: Performing the N-formylation before ester hydrolysis prevents potential side reactions, such as intermolecular condensation or degradation under the harsh conditions that might be required for direct formylation of the final acid.

  • Hydrolysis as the Final Step: A simple alkaline hydrolysis (saponification) is a robust and well-understood final step to furnish the desired carboxylic acid.[6][7] The product can often be isolated by simple acidification and filtration.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

This stage employs the Hantzsch thiazole synthesis. The reaction involves the nucleophilic attack of the sulfur in thiourea on the electrophilic carbon of the chloromethyl ketone, followed by intramolecular condensation and dehydration to form the thiazole ring.

Reaction Mechanism Overview

Hantzsch Thiourea Thiourea (Nucleophile) Intermediate Isothiouronium Intermediate Thiourea->Intermediate S-alkylation Haloketone Ethyl 4-chloroacetoacetate (Electrophile) Haloketone->Intermediate Product Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate Intermediate->Product Intramolecular Cyclization & Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Thiourea76.1276.1 g1.0
Ethyl 4-chloroacetoacetate164.59173.0 g (144 mL)1.05
Ethanol (95%)-500 mL-
Water-500 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-

Protocol:

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Thiourea Solution: In the flask, dissolve 76.1 g (1.0 mol) of thiourea in a mixture of 500 mL of 95% ethanol and 500 mL of water. Stir until a clear solution is formed. Cool the mixture to 10-15°C using an ice bath.

    • Rationale: Using a mixed solvent system ensures all reactants remain in solution. Cooling is necessary to control the initial exotherm of the reaction.

  • Addition of Haloester: Slowly add 173.0 g (1.05 mol) of ethyl 4-chloroacetoacetate dropwise from the dropping funnel over 60-90 minutes. Maintain the internal temperature below 25°C throughout the addition.

    • Rationale: A slight excess of the haloester ensures complete consumption of the thiourea. Slow, controlled addition is critical to prevent a runaway reaction and the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. A precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to 10°C. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction, adjusting the pH to 6.5-7.0.

    • Rationale: Neutralization is essential to precipitate the free base form of the product, which has lower solubility in the aqueous ethanol mixture.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 200 mL) and then with a small amount of cold ethanol (50 mL) to remove unreacted starting materials and salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Expected Outcome: A pale yellow to off-white crystalline solid. Yield: 160-180 g (80-90%). Purity (by HPLC): >98%.

Part 2: Synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

This step involves the formylation of the primary amino group on the thiazole ring. A common and cost-effective method uses a mixture of formic acid and acetic anhydride, which generates the mixed anhydride (formic acetic anhydride), a potent formylating agent, in situ.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate200.22100.1 g0.5
Formic Acid (98%)46.0325.3 g (20.8 mL)0.54
Acetic Anhydride102.0956.1 g (52.0 mL)0.55
Toluene-300 mL-

Protocol:

  • Setup: In a 1 L flask equipped with a stirrer and thermometer, suspend 100.1 g (0.5 mol) of the amino-ester from Part 1 in 300 mL of toluene.

  • Formylating Agent Preparation: In a separate beaker, cool 25.3 g of formic acid to 0-5°C. Slowly add 56.1 g of acetic anhydride while stirring, keeping the temperature below 10°C. Allow the mixture to stand for 15 minutes.

    • Rationale: Pre-mixing and cooling allows for the controlled formation of the reactive formic acetic anhydride, minimizing decomposition.

  • Reaction: Add the prepared formylating agent to the suspension in the reaction flask. Heat the mixture to 40-45°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with toluene (2 x 50 mL) and then with n-heptane (50 mL) to remove residual reagents. Dry the product in a vacuum oven at 50°C.

  • Expected Outcome: An off-white to light yellow solid.[8][9] Yield: 103-110 g (90-96%). Purity (by HPLC): >99%.

Part 3: Hydrolysis to this compound

The final stage is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidic workup.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate228.2391.3 g0.4
Sodium Hydroxide (NaOH)40.0017.6 g0.44
Water-400 mL-
Hydrochloric Acid (37%)-~36 mLAs needed

Protocol:

  • Setup: In a 1 L flask, dissolve 17.6 g (0.44 mol) of sodium hydroxide in 400 mL of water and cool the solution to 10°C.

  • Hydrolysis: Add 91.3 g (0.4 mol) of the formylated ester from Part 2 to the NaOH solution in portions, ensuring the temperature does not exceed 20°C.

    • Rationale: Portion-wise addition helps control the exothermic hydrolysis reaction and prevents potential degradation of the formyl group under highly basic and hot conditions.

  • Reaction: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC/HPLC, showing disappearance of the starting ester). The solution should become clear.

  • Precipitation: Cool the solution to 0-5°C in an ice-salt bath. Slowly add concentrated hydrochloric acid dropwise while stirring vigorously to adjust the pH to 1.5-2.0. A thick, white precipitate will form.

    • Rationale: The product is insoluble in acidic aqueous media. Vigorous stirring during acidification ensures uniform precipitation and prevents the formation of large clumps, which can trap impurities.

  • Isolation: Stir the slurry in the cold for another 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with ice-cold water (3 x 100 mL) until the washings are free of chloride ions (test with AgNO₃ solution). Dry the product under vacuum at 60°C.

  • Expected Outcome: A fine, white to off-white powder. Yield: 72-78 g (90-97%). Purity (by HPLC): >99.5%.

Quality Control and Characterization

To ensure the integrity of the final product, the following analytical tests are recommended.

TestMethodExpected Result
Appearance VisualWhite to off-white crystalline powder
Melting Point Capillary Method~232-234°C (decomposes)[9]
Purity HPLC>99.5%
Identity ¹H NMR (DMSO-d₆)Conforms to structure. Expect signals for thiazole proton, formyl proton and CHO, and carboxylic acid proton.
Identity FT-IR (KBr)Characteristic peaks for C=O (keto, acid, amide), N-H, and C-H bonds.
Water Content Karl Fischer Titration<0.5%

Conclusion

The protocol detailed herein provides a cost-effective, scalable, and high-yield pathway for the synthesis of this compound, a vital intermediate for Cefixime. By utilizing inexpensive starting materials and employing robust, well-understood chemical transformations, this method avoids costly reagents and complex purification techniques. The emphasis on in-process controls and detailed procedural rationale makes this guide a valuable resource for researchers and process chemists in the pharmaceutical industry, enabling the efficient production of this key building block.

References

  • Google Patents. (Patent No. CN106699681A).Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
  • Google Patents. (Patent No. US5484928A).2-(2-aminothiazol-4-yl)
  • Patsnap. (Patent No. CN101362733B). Method for preparing cefixime side chain active ester.[Link]

  • ResearchGate. Synthesis of activated thioester of cefixime side chain.[Link]

  • Google Patents. (Patent No. WO2011029596A1).
  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions.[Link]

  • Google Patents. (Patent No. CN101362732A).Method for preparing cefixime side chain compound.
  • Google Patents. (Patent No. CN101362733B).Method for preparing cefixime side chain active ester.
  • Patsnap. (Patent No. CN102432356A). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.[Link]

  • Google Patents. (Patent No. CN104193765A).Method for synthesizing cefixime.
  • Google Patents. (Patent No. US4391979A).Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • DrugFuture. Synthesis of 2-(2-formamidothiazol-4-yl)-2-(2-methylthiazol-4-ylmethoxyimino)-acetic acid.[Link]

  • Google Patents. (Patent No. US4503234A).Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • Google Patents. (Patent No. US9187463B2).Crystalline form of 4-((4-((4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (Patent No. CN106045937A).Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.
  • Oakwood Chemical. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate.[Link]

  • Chongqing Chemdad Co., Ltd. ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate.[Link]

  • DrugFuture. Synthesis of 2-ethoxycarbonylmethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid.[Link]

  • National Institutes of Health (NIH). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.[Link]

  • Royal Society of Chemistry. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers.[Link]

Sources

Application Note & Protocols: Strategic Derivatization of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics to anticancer drugs.[1][2][3] Within this class, 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid stands out as a molecule of significant interest. While it is widely recognized as a critical intermediate in the synthesis of third-generation cephalosporin antibiotics like Cefixime[4][5][6], its true potential lies in its inherent structural versatility. The molecule possesses three distinct and chemically addressable functional groups: a carboxylic acid, an α-keto group, and a formamido moiety on the thiazole ring.[4] This trifecta of reactive sites provides an exceptional platform for chemical modification, enabling the systematic generation of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery.

This document provides a detailed guide for researchers, outlining strategic approaches and validated protocols for the derivatization of this scaffold. We move beyond simple synthesis, delving into the chemical rationale behind each modification, thereby empowering scientists to rationally design and execute the synthesis of novel compound libraries with high potential for biological activity.

Core Scaffold: Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Chemical Formula C₆H₄N₂O₄S[4]
Molecular Weight 200.17 g/mol Calculated
Appearance Off-white to yellow crystalline powderGeneral Knowledge
Solubility Moderate in water (~68 g/L at 25°C); slight solubility in heated DMSO and chloroform; better solubility in polar protic solvents like methanol and ethanol.[4]
Stability Optimal stability at neutral pH (6-8). The formamide group is relatively stable under these conditions at ambient temperature.[4]

Handling and Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Avoid contact with strong oxidizing agents. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.

Strategic Derivatization Workflows

The derivatization of this compound can be logically approached by targeting its primary functional groups. The following sections detail protocols for amide formation, esterification, and bioisosteric replacement of the formamido group.

Strategy 1: Carboxylic Acid Derivatization via Amide Coupling

Rationale: The introduction of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the exploration of a vast chemical space by varying the amine coupling partner.[7][8] This strategy directly modifies the carboxylic acid, a key site for potential interactions with biological targets. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. HATU is highly efficient, minimizes racemization for chiral substrates, and operates under mild conditions, making it a reliable choice for library synthesis.[8] It functions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[7][9]

G SM Starting Material 2-(2-formamidothiazol-4-yl) -2-oxoacetic acid Reagents HATU, DIPEA DMF, 0°C to RT SM->Reagents Amine Primary/Secondary Amine (R-NH₂ or R₂-NH) Amine->Reagents Product Target Amide Derivative Reagents->Product G SM Starting Material 2-(2-formamidothiazol-4-yl) -2-oxoacetic acid Catalyst Conc. H₂SO₄ (cat.) Reflux SM->Catalyst Alcohol Alcohol (R-OH) (e.g., Ethanol) Alcohol->Catalyst Product Target Ester Derivative Catalyst->Product H₂O G cluster_0 Step 1: Deformylation cluster_1 Step 2: Reacylation SM Starting Ester (from Strategy 2) Step1 Acidic Hydrolysis (e.g., HCl in MeOH) SM->Step1 Intermediate 2-Amino-thiazole Intermediate Step1->Intermediate Step2 Acylation (Base, e.g., Pyridine) Intermediate->Step2 AcylatingAgent Acylating Agent (R-COCl, R-SO₂Cl, etc.) AcylatingAgent->Step2 Product Target Bioisostere Step2->Product

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this critical synthesis. As a key intermediate in the production of third-generation cephalosporin antibiotics like Cefixime, achieving high yield and purity is paramount.[1] This document offers field-proven insights and solutions to common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is resulting in a significantly low yield. What are the primary factors I should investigate?

Low yield is one of the most common issues in multi-step organic syntheses. For this specific molecule, the problem often lies in one of three areas: reactant integrity, reaction conditions, or competing side reactions.

Potential Causes & Recommended Actions:

Potential Cause Recommended Investigative & Corrective Actions
Impure Starting Materials The purity of your precursors, such as the α-haloketone and thioamide derivatives used in the initial Hantzsch thiazole synthesis, is critical.[2] Impurities can engage in side reactions, consuming reactants and complicating purification. Action: Verify the purity of all starting materials using NMR, melting point analysis, or chromatography. Use freshly purified materials, especially for sensitive precursors like 2-aminothiophenol which is prone to oxidation.[2]
Suboptimal Reaction Temperature Temperature control is crucial. For the oxidation step, for instance, temperatures between 38-40°C are often cited for specific protocols.[3] Deviations can either slow the reaction to a halt or promote the formation of degradation products. Action: Calibrate your heating apparatus. Perform small-scale experiments to bracket the optimal temperature for your specific substrate concentrations and solvent system.
Incorrect Solvent or Moisture The choice of solvent affects reactant solubility, reaction kinetics, and the stability of intermediates.[2] The presence of water can be detrimental in certain steps, leading to hydrolysis of intermediates or reactants. Action: Use anhydrous solvents where necessary, particularly in the thiazole ring formation step.[2] If reactant solubility is an issue, consider alternative solvent systems. Ethanol, methanol, and butanol are commonly effective for thiazole synthesis.[2]
Side Reaction Predominance Under acidic conditions, the Hantzsch synthesis can produce an isomeric byproduct, 2-imino-2,3-dihydrothiazole, which can be difficult to separate from the desired 2-aminothiazole precursor.[2] Action: Consider running the reaction under neutral or slightly basic conditions to favor the desired product. Monitor the reaction closely with Thin Layer Chromatography (TLC) to identify the formation of multiple products early.

Below is a troubleshooting workflow to systematically address low-yield issues.

G start Low Yield Observed purity Verify Purity of Starting Materials (NMR, MP, TLC) start->purity conditions Optimize Reaction Conditions (Temperature, Time, Solvent) purity->conditions Purity Confirmed side_reactions Investigate Side Reactions (TLC, LC-MS) conditions->side_reactions Conditions Optimized purification Review Purification Protocol (Recrystallization, Chromatography) side_reactions->purification Byproducts Identified success Yield Improved purification->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. How can I identify and mitigate these byproducts?

Impurity formation is a clear sign of competing reaction pathways or degradation. Identifying the nature of the impurity is the first step toward eliminating it.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most straightforward impurity.

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.

    • Mitigation: Increase reaction time or temperature moderately. Ensure reactants are added in the correct stoichiometric ratio. Using a slight excess of one reactant (like thiourea in the Hantzsch synthesis) can help drive the reaction to completion, and the excess can often be easily removed during workup.[4]

  • Isomeric Byproducts: As mentioned, the 2-imino-2,3-dihydrothiazole isomer can form under acidic conditions during the initial ring formation.[2]

    • Cause: Protonation equilibria favoring the kinetic imino product.

    • Mitigation: Adjust the reaction pH to be neutral or slightly basic. The use of a non-protic solvent can also suppress this side reaction.

  • Oxidation/Degradation Products: The thiazole ring and its precursors can be sensitive to oxidative degradation, especially at elevated temperatures in the presence of air.

    • Cause: Prolonged exposure to heat and atmospheric oxygen.

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid unnecessarily long reaction times. Consider microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, minimizing the window for degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound?

The synthesis is a multi-step process that generally begins with the construction of the core 2-aminothiazole ring, followed by functional group manipulations. The foundational Hantzsch thiazole synthesis is a common starting point.[1][5]

A generalized workflow is presented below:

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Hydrolysis A α-Haloketone (e.g., Ethyl 4-chloroacetoacetate) C Ethyl 2-(2-aminothiazol-4-yl)acetate A->C B Thiourea B->C D Ethyl 2-(2-formamidothiazol-4-yl)acetate C->D Formylating Agent E Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate D->E Oxidizing Agent (e.g., Mn(OAc)₂/KMnO₄) F 2-(2-Formamidothiazol-4-yl) -2-oxoacetic acid E->F Base/Acid Hydrolysis

Caption: General synthetic pathway for the target molecule.

Q2: How do I select the optimal solvent for the reaction?

Solvent selection is critical for yield and purity. The ideal solvent should:

  • Dissolve all reactants to a reasonable extent.

  • Be inert to the reaction conditions and reagents.

  • Have a boiling point suitable for the desired reaction temperature.

  • Facilitate product isolation (e.g., by allowing precipitation upon cooling).

For the Hantzsch thiazole synthesis step, polar protic solvents like methanol or ethanol are frequently used and have proven effective.[2] For subsequent steps like oxidation or hydrolysis, the choice will depend on the specific reagents used. Always consult the literature for precedents with similar substrates.

Q3: What analytical methods are recommended for reaction monitoring and final product analysis?

Effective analysis is key to successful optimization.

Analysis Type Recommended Technique Purpose & Notes
Reaction Monitoring Thin Layer Chromatography (TLC)Provides a quick, qualitative assessment of reaction completion by tracking the disappearance of starting materials and the appearance of the product. An invaluable tool for preventing over-running reactions and minimizing byproduct formation.[2]
Structure Verification ¹H and ¹³C NMR SpectroscopyConfirms the chemical structure of the final product and key intermediates. A D₂O shake experiment can be used to identify exchangeable protons, such as those on amine groups.[4]
Molecular Weight Mass Spectrometry (MS)Confirms the molecular weight of the synthesized compound.
Purity Assessment High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the final product. Reverse-phase HPLC is a common method for this class of compounds.[6]
Physical Properties Melting Point (MP) AnalysisA sharp melting point range close to the literature value is a good indicator of purity.[4]

Experimental Protocol Example: Oxidation Step

This protocol is an example of the oxidation of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate to its corresponding glyoxylate, a key precursor.

Objective: To oxidize the α-carbon of the acetate side chain to a ketone.

Materials:

  • Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate

  • Manganous acetate tetrahydrate

  • Potassium permanganate

  • Acetic acid

  • Acetic anhydride

  • Compressed air source

Procedure: [3]

  • Catalyst Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and air inlet, combine manganous acetate tetrahydrate (120 g), acetic acid (1000 ml), and acetic anhydride (100 ml).

  • Heating: Heat the mixture in an oil bath to 130-135°C with stirring for 20 minutes.

  • Oxidant Addition: Cautiously add potassium permanganate (20 g) portion-wise over 5 minutes, maintaining the temperature between 105-110°C.

  • Stirring: Continue stirring the mixture for an additional 30 minutes at 130-135°C.

  • Substrate Addition: Cool the mixture to room temperature. Add ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate (53.5 g).

  • Oxidation Reaction: While stirring vigorously, introduce a steady stream of air into the mixture. Maintain the reaction temperature at 38-40°C for approximately 15 hours.

  • Isolation: After the reaction is complete (as determined by TLC), cool the mixture and collect the precipitated product by filtration.

  • Purification: Wash the filter cake sequentially with cold acetic acid and water.

  • Drying: Dry the purified product under vacuum to yield ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.

References

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Smolecule. (n.d.). This compound.
  • Google Patents. (n.d.). CN104193765A - Method for synthesizing cefixime.
  • Google Patents. (n.d.). CN101362733B - Method for preparing cefixime side chain active ester.
  • Patsnap. (n.d.). Method for preparing cefixime side chain active ester - Eureka.
  • Google Patents. (n.d.). CN101362732A - Method for preparing cefixime side chain compound.
  • Patsnap. (n.d.). Synthesis method of cefixime - Eureka.
  • Google Patents. (n.d.). US5484928A - 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives.
  • ChemicalBook. (2023). ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE.
  • Sancineto, L., et al. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(1), 40-46.
  • Google Patents. (n.d.). Synthesis of 2-(2-formamidothiazol-4-yl)-2-(2-methylthiazol-4-ylmethoxyimino)-acetic acid.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.
  • Simson Pharma Limited. (n.d.). 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid | CAS No- 73150-67-1.
  • Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka.
  • Chongqing Chemdad Co., Ltd. (n.d.). ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate.
  • Simson Pharma Limited. (n.d.). 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid | CAS No.
  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • YouTube. (2019). synthesis of thiazoles.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • SIELC Technologies. (2018). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid.

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate, notably used in the synthesis of third-generation cephalosporin antibiotics like Cefixime.[1][2][3][4] We understand that achieving a high yield of this compound is crucial for the efficiency and cost-effectiveness of your overall synthetic route.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and improve your experimental outcomes.

Typical Synthetic Pathway Overview

The most common industrial synthesis of this compound involves a two-stage process. The first stage involves the creation of the core thiazole ring structure, followed by formylation and other modifications to yield the ethyl ester precursor. The final, and often most critical, step for yield and purity is the selective hydrolysis of this ester.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis Thiazole_Formation Thiazole Ring Formation (e.g., Hantzsch Synthesis) Esterification Esterification & Side-Chain Modification Thiazole_Formation->Esterification Formylation Formylation of Amino Group Esterification->Formylation Precursor Ethyl 2-(2-formamidothiazol- 4-yl)-2-oxoacetate (CAS: 64987-03-7) Formylation->Precursor Critical Precursor Hydrolysis Alkaline Hydrolysis Precursor->Hydrolysis Acidification Acidification & Precipitation Hydrolysis->Acidification Final_Product 2-(2-Formamidothiazol-4-yl) -2-oxoacetic acid (High Purity Solid) Acidification->Final_Product Side_Reaction Start Ethyl 2-(2-formamidothiazol- 4-yl)-2-oxoacetate Desired Desired Product: 2-(2-Formamidothiazol-4-yl) -2-oxoacetic acid Start->Desired Mild Hydrolysis (Ester Cleavage) Side Side Product: 2-(2-aminothiazol-4-yl) -2-oxoacetic acid Start->Side Harsh Hydrolysis (Ester & Amide Cleavage)

Caption: Desired reaction vs. potential side reaction.

Q5: How can I minimize the formation of the deformylated byproduct?

The key is to use reaction conditions that are selective for ester hydrolysis over amide hydrolysis.

  • Controlled Temperature: Maintain the reaction temperature at or below room temperature.

  • Stoichiometric Base: Avoid a large excess of the base. Use just enough to drive the ester hydrolysis to completion.

  • Reaction Time: Monitor the reaction closely with HPLC. As soon as the starting ester is consumed, proceed with the workup to avoid prolonged exposure to the basic conditions.

Part 3: Workup and Purification

Q6: What is the best practice for isolating and purifying the final product after the hydrolysis is complete?

A carefully executed workup is crucial for maximizing yield and purity. The standard procedure involves acidic precipitation.

  • Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath. This reduces the solubility of the final product and prepares the solution for safe acidification.

  • Acidification: Slowly add a weak acid, such as acetic acid, or a dilute strong acid like HCl, with vigorous stirring. [5]The goal is to adjust the pH to the isoelectric point of the carboxylic acid, where its solubility in water is minimal. This is typically in the range of pH 3.5 - 5.5. [5]Adding the acid too quickly can cause localized pH drops, potentially leading to the degradation of the acid-sensitive groups.

  • Precipitation and Aging: A solid precipitate of your target compound should form. Allow the slurry to stir in the cold for a period (e.g., 1-2 hours) to ensure complete precipitation. This "aging" step can significantly improve the recovery of the product.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of cold water to remove inorganic salts. Avoid excessive washing to minimize product loss. A final wash with a non-polar solvent like cold acetone or ether can help to remove residual water and organic impurities.

  • Drying: Dry the purified solid under vacuum at a mild temperature (e.g., 40-50 °C) to obtain the final product.

Validated Experimental Protocol: Ester Hydrolysis

This protocol provides a reliable starting point for the hydrolysis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate.

Materials:

  • Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (1.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • Deionized Water

  • 5M Hydrochloric Acid (or Acetic Acid)

  • Ice Bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in deionized water and cool the solution to 0-5 °C in an ice bath.

  • Addition of Ester: To the cold NaOH solution, add the Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the disappearance of the starting material by HPLC (typically 2-4 hours).

  • Workup - Acidification: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly add 5M HCl dropwise with vigorous stirring to adjust the pH to ~4.0. A thick, light-yellow precipitate should form.

  • Isolation: Stir the resulting slurry at 0-5 °C for 1 hour. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold deionized water, followed by a small volume of cold acetone.

  • Drying: Dry the solid under vacuum at 45 °C to a constant weight.

References

  • Tej-biotech. (n.d.). Understanding Cefixime Synthesis: The Role of ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of cefixime. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of cefixime. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of cefixime. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(2-formamidothiazol-4-yl)-2-(2-methylthiazol-4-ylmethoxyimino)-acetic acid.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from [Link]

  • Google Patents. (n.d.). 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives.
  • SIELC Technologies. (2018). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Retrieved from [Link]

  • National Institutes of Health. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-ethoxycarbonylmethoxyimino-2-(2-formamidothiazol-4-yl)acetic acid.
  • Google Patents. (n.d.). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

Sources

By-product formation in the synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a critical intermediate in the production of third-generation cephalosporin antibiotics such as Cefixime. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, optimize your yield, and ensure the highest purity of your final product. Our guidance is grounded in established chemical principles and practical laboratory experience.

Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds from its ethyl ester precursor, Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (EMTO). The overall process can be summarized in a few key stages: formation of the core thiazole ring, introduction and oxidation of the side chain, formylation of the amino group, and final hydrolysis to the carboxylic acid. Each stage presents unique challenges where by-product formation can occur, impacting overall efficiency and purity.

This guide will focus on troubleshooting the most common issues encountered during the final stages of this synthesis, particularly the conversion from the ester intermediate and the potential side reactions that can compromise the integrity of the target molecule.

Troubleshooting Guide: By-product Formation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

FAQ 1: Incomplete Formylation & De-formylation

Question: My final product analysis (HPLC, NMR) shows a significant peak corresponding to the unformylated by-product, 2-(2-aminothiazol-4-yl)-2-oxoacetic acid. Why is this happening and how can I prevent it?

Answer:

This is a common issue that can arise from two primary causes: incomplete formylation of the precursor or hydrolysis of the formamide group during the final workup stages.

Causality and Mechanism: The formyl group (–CHO) is crucial for the molecule's final application but can be labile under certain conditions. The 2-amino group on the thiazole ring is readily formylated, but the reaction is reversible. During the hydrolysis of the ethyl ester to the carboxylic acid, the reaction conditions (particularly pH and temperature) can inadvertently cause partial or complete cleavage of this formyl protecting group.

Troubleshooting & Mitigation Protocol:

  • Ensure Complete Precursor Formylation: Before starting the hydrolysis, verify the purity of your starting material, Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. If the formylation of the precursor, Ethyl 2-(2-aminothiazol-4-yl)acetate, was incomplete, this impurity will carry through. The formylation step is typically achieved by reacting the amino-thiazole precursor with a formylating agent like formic acid.[1]

  • Controlled Hydrolysis Conditions: The final hydrolysis of the ethyl ester is the most critical step for avoiding de-formylation.

    • Reagent: Use a milder base like Lithium Hydroxide (LiOH) instead of stronger bases like NaOH or KOH.

    • Temperature: Maintain strict temperature control. The reaction should be run at a low temperature, typically between 0-5°C, to minimize the rate of the de-formylation side reaction.

    • pH Control during Workup: After hydrolysis, the product is precipitated by acidifying the solution. This step must be performed carefully. Rapidly adding a strong acid can create localized areas of very low pH, which can accelerate the removal of the formyl group. Acidify slowly with a dilute acid (e.g., 1M HCl) while monitoring the pH and maintaining a low temperature. The target pH for precipitation is typically around 2.5.[2]

  • Purification: If the by-product still forms, it can be removed through recrystallization. The polarity difference between the formylated and non-formylated compounds can be exploited to achieve separation.

FAQ 2: Thiazole Ring Instability and Degradation

Question: I'm observing multiple unidentified peaks in my chromatogram after the hydrolysis step, and my overall yield is very low. Could the thiazole ring itself be degrading?

Answer:

Yes, the thiazole ring, while aromatic, can be susceptible to cleavage under harsh reaction conditions, especially in the presence of strong nucleophiles or bases at elevated temperatures. This leads to a complex mixture of degradation products and a significant loss of yield.

Causality and Mechanism: The C2 position of the thiazole ring (the carbon atom between the sulfur and nitrogen) is the most electrophilic and can be attacked by hydroxide ions. This can initiate a cascade of reactions leading to the opening of the ring. The presence of an electron-withdrawing group at the C4 position, like the oxoacetic acid moiety, can further activate the ring towards nucleophilic attack.

Troubleshooting & Mitigation Protocol:

  • Avoid Aggressive Hydrolysis Conditions: This is the most critical factor.

    • Temperature: Do not allow the hydrolysis reaction to exceed 5-10°C. Elevated temperatures drastically increase the rate of ring degradation.

    • Reaction Time: Monitor the reaction closely using TLC or HPLC. Do not let the reaction run for an unnecessarily long time. Once the starting ester is consumed, proceed immediately to the workup.

    • Base Concentration: Use the minimum effective concentration of the base. A large excess of hydroxide will increase the likelihood of ring opening.

  • Alternative Synthetic Routes: For particularly sensitive substrates, consider synthetic strategies that avoid strongly basic hydrolysis. One such method involves using a tert-butyl ester, which can be cleaved under relatively mild acidic conditions using reagents like trifluoroacetic acid (TFA), preserving the integrity of the thiazole ring.[1]

Workflow for Troubleshooting Low Yield and Purity

The following diagram illustrates a logical workflow for diagnosing and solving issues related to by-product formation.

G start Low Yield / Purity Observed check_sm 1. Analyze Starting Material (EMTO) Is it pure? start->check_sm refine_sm Re-purify or Re-synthesize EMTO. Ensure complete formylation. check_sm->refine_sm No check_hydrolysis 2. Review Hydrolysis Conditions Temp > 10°C? Strong Base (NaOH)? Excessive Reaction Time? check_sm->check_hydrolysis Yes optimize_hydrolysis Implement Corrective Action: - Use LiOH at 0-5°C. - Monitor reaction by HPLC. - Minimize reaction time. check_hydrolysis->optimize_hydrolysis Yes check_workup 3. Review Workup Protocol Rapid acidification? Final pH correct? check_hydrolysis->check_workup No optimize_workup Implement Corrective Action: - Slow addition of dilute acid. - Maintain temp < 10°C. - Target final pH ~2.5. check_workup->optimize_workup Yes end_product Product is likely pure. Consider analytical error or other minor by-products. check_workup->end_product No G cluster_0 Synthesis of EMTO Precursor cluster_1 Final Product Synthesis cluster_byproducts Potential By-products A Ethyl 2-(2-aminothiazol-4-yl)acetate B Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (EMTO) A->B Oxidation & Formylation C 2-(2-Formamidothiazol-4-yl)- 2-oxoacetic acid B->C Ester Hydrolysis BP1 De-formylated Product C->BP1 Harsh pH / Temp BP2 Ring-Opened Products C->BP2 High Temp / Strong Base BP3 Decarboxylated Product C->BP3 High Temp (Drying)

Caption: Synthetic pathway and common by-product origins.

References
  • CN104193765A - Method for synthesizing cefixime.
  • CN111689988A - Cefixime impurity and synthesis method thereof.
  • CN112300198A - Synthesis method of cefixime and cefixime ester.
  • Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids.Il Farmaco, Volume 55, Issue 1, 2000, Pages 40-46.
  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions.Phosphorus, Sulfur, and Silicon and the Related Elements, 2010.

Sources

Troubleshooting low yield in cefixime side chain synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of the cefixime side chain, a critical component in the manufacturing of the third-generation cephalosporin antibiotic, cefixime. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetic acid and its derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of this synthesis and optimize your yields.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of the cefixime side chain can arise from a multitude of factors, ranging from suboptimal reaction conditions to the purity of starting materials. This section provides a systematic approach to identifying and addressing common issues.

Problem 1: Low Conversion of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid (ATMA) to the Oxime Intermediate

The initial oximation of the keto-acid (ATMA) is a critical step that dictates the overall efficiency of the synthesis. Low conversion at this stage is a frequent bottleneck.

Q: My oximation reaction is stalling, and I'm observing a significant amount of unreacted ATMA. What are the likely causes and how can I improve the conversion?

A: This issue often points to problems with the nucleophilicity of the oximation reagent or unfavorable reaction equilibrium. Let's break down the potential causes and solutions.

Diagnostic Workflow:

  • Reagent Quality and Stoichiometry:

    • Verify the purity of your hydroxylamine derivative. Hydroxylamine hydrochloride or sulfate are commonly used. Ensure they are dry and free of contaminants.

    • Check the stoichiometry. A slight excess of the hydroxylamine reagent (typically 1.1 to 1.3 equivalents) is often employed to drive the reaction to completion.

  • pH Control is Critical:

    • The oximation reaction is highly pH-dependent. The optimal pH range is typically between 4 and 6.

    • Rationale: At low pH, the hydroxylamine is protonated, reducing its nucleophilicity. At high pH, the keto-acid can undergo side reactions.

    • Action: Use a suitable buffer system (e.g., acetate buffer) or carefully add a base (e.g., sodium hydroxide, sodium carbonate) to maintain the pH within the optimal range. Monitor the pH throughout the reaction.

  • Reaction Temperature and Time:

    • While the reaction is often performed at or below room temperature to minimize side reactions, insufficient temperature can lead to slow kinetics.[1]

    • Action: If the reaction is sluggish at a lower temperature, consider a modest increase (e.g., to 30-40 °C) while carefully monitoring for impurity formation. Extend the reaction time and track the progress using a suitable analytical method like HPLC or TLC.[1]

Experimental Protocol: Optimizing the Oximation of ATMA

  • Dissolve 2-(2-aminothiazol-4-yl)-2-oxoacetic acid (ATMA) in an appropriate solvent system (e.g., water, or a mixture of water and a water-miscible organic solvent).

  • Add the hydroxylamine reagent (e.g., hydroxylamine hydrochloride) in a slight molar excess.

  • Adjust the pH of the reaction mixture to 4.5-5.5 using a dilute solution of sodium hydroxide or a suitable buffer.

  • Maintain the temperature between 20-30 °C and monitor the reaction progress by HPLC until the consumption of ATMA is complete.

  • Upon completion, proceed with the workup to isolate the oxime intermediate.

Troubleshooting Flowchart for Oximation

Start Low ATMA Conversion Reagent Check Reagent Quality & Stoichiometry Start->Reagent Initial Check pH Verify and Adjust pH (4-6) Reagent->pH Reagents OK Temp_Time Optimize Temperature & Time pH->Temp_Time pH Optimized Success Improved Conversion Temp_Time->Success Parameters Tuned

Caption: A streamlined workflow for troubleshooting low conversion in the oximation step.

Problem 2: Formation of Impurities During the Etherification of the Oxime

The subsequent etherification of the oxime with a suitable alkylating agent (e.g., ethyl 2-bromoacetate) to introduce the carboxymethoxy group is prone to side reactions that can significantly lower the yield and purity of the desired side chain.

Q: I am observing significant impurity peaks in my HPLC analysis after the etherification step. What are these impurities, and how can I minimize their formation?

A: The primary culprits are often N-alkylation of the aminothiazole ring and dialkylation.[2][3] The reaction conditions must be carefully controlled to favor O-alkylation of the oxime.

Understanding the Side Reactions:

  • N-alkylation: The nitrogen atom of the aminothiazole ring is also nucleophilic and can compete with the oxime oxygen for the alkylating agent.[4][5]

  • Dialkylation: Both the oxime oxygen and the aminothiazole nitrogen can be alkylated.

Mitigation Strategies:

  • Choice of Base and Solvent:

    • The selection of an appropriate base is crucial for selective O-alkylation. Stronger bases can increase the nucleophilicity of the aminothiazole nitrogen.[3]

    • Recommendation: Use a moderately strong base like potassium carbonate or sodium bicarbonate.[5]

    • The solvent system can also influence the selectivity. Polar aprotic solvents like DMF or DMSO are commonly used.[5]

  • Controlled Addition of the Alkylating Agent:

    • Adding the alkylating agent slowly and at a controlled temperature can help to minimize side reactions.

    • Action: Maintain the reaction temperature at a low to moderate level (e.g., 0-25 °C) and add the alkylating agent dropwise.

  • Stoichiometry of the Alkylating Agent:

    • Using a large excess of the alkylating agent can promote dialkylation.

    • Action: Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of the alkylating agent.

Comparative Table of Reaction Conditions for Etherification

ParameterCondition A (Prone to Impurities)Condition B (Optimized for Purity)Rationale for Condition B
Base Sodium HydroxidePotassium CarbonateMilder base reduces N-alkylation.[5]
Temperature Room Temperature0-10 °CLower temperature favors kinetic control and reduces side reactions.
Alkylating Agent 1.5 equivalents1.05 equivalentsMinimizes dialkylation.
Addition RapidDropwise over 1-2 hoursMaintains a low instantaneous concentration of the alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting material, 7-amino-3-cephem-4-carboxylic acid (7-ACA) or its derivatives, that can impact the final coupling reaction with the side chain?

A1: The purity of the cephalosporin nucleus is paramount. Key attributes to monitor include:

  • Isomeric Purity: The presence of undesired isomers can lead to the formation of byproducts that are difficult to separate.

  • Residual Solvents and Water Content: These can interfere with the activation of the side chain and the subsequent coupling reaction.[1]

  • Heavy Metal Content: Can potentially deactivate catalysts used in some synthetic routes.

Q2: How can I effectively activate the carboxylic acid of the cefixime side chain for coupling with the cephalosporin nucleus?

A2: The most common method is the formation of a mixed anhydride or an active ester.

  • Mixed Anhydride Method: Reacting the side chain with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base (e.g., triethylamine) is a widely used and effective method.

  • Active Ester Method: Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) can also provide high yields, though purification to remove the urea byproduct is necessary.

Reaction Pathway for Side Chain Activation and Coupling

SideChain Cefixime Side Chain (Acid) Activation Activation (e.g., Ethyl Chloroformate, TEA) SideChain->Activation MixedAnhydride Mixed Anhydride Intermediate Activation->MixedAnhydride Coupling Coupling Reaction MixedAnhydride->Coupling CephNucleus Cephalosporin Nucleus (e.g., 7-ADCA) CephNucleus->Coupling Cefixime Cefixime Coupling->Cefixime

Caption: General scheme for the activation and coupling of the cefixime side chain.

Q3: What are the best practices for the purification and isolation of the final cefixime product?

A3: The purification strategy often involves precipitation or crystallization.

  • pH Adjustment: Cefixime is amphoteric. It can be precipitated from the reaction mixture by adjusting the pH to its isoelectric point, typically in the range of 2.5 to 3.5.[6][7]

  • Solvent Selection: The choice of solvent system for crystallization is critical for obtaining a product with high purity and good crystalline form. Mixtures of water with organic solvents like acetone or ethanol are commonly employed.[6]

  • Control of Supersaturation: Gradual cooling and controlled addition of an anti-solvent are essential to avoid the formation of amorphous material and to promote the growth of well-defined crystals.[8]

This guide provides a starting point for troubleshooting and optimizing your cefixime side chain synthesis. For more specific issues, please do not hesitate to contact our technical support team.

References

  • A kind of Cefixime and process for purification. Google Patents.
  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. Available at: [Link]

  • Synthesis of 2-(2-amino-4-thiazolyl)-2-[(Z)-[(diethylcarbamoyl)methoxy]imino]-acetic acid. Google Patents.
  • Semisynthetic cephalosporins with alpha-oximino acid side chains. The preparation and coupling of 4-acylamino-alpha-oximinobenzeneacetic acids and 1,2-dihydro-6-methyl-alpha-oximino-2-oxo-3-pyridineacetic acid to 7-aminocephalosporanic acid. PubMed. Available at: [Link]

  • Improved Understanding of Cefixime Trihydrate Reactive Crystallization and Process Scale-up with the Aid of PAT. ResearchGate. Available at: [Link]

  • Preparation of cefixime cephalosporin and fine purification method. Google Patents.
  • Process for preparing cefixime. Google Patents.
  • Crystallization method of cefixime. Google Patents.
  • Preparation and Evaluation of Cefixime Nanocrystals. The Distant Reader. Available at: [Link]

  • Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. Google Patents.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. National Institutes of Health. Available at: [Link]

  • N-alkylation of aminothiazole ring in ceftazime? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the impurity profiling of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and offers structured solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring robust and compliant analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its impurity profile critical?

A1: this compound is a crucial starting material or key intermediate in the synthesis of several third-generation cephalosporin antibiotics, most notably Cefixime.[1][2] The purity of this side-chain precursor directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities originating from this stage can be carried through the synthetic process ("process-related impurities") or can introduce structural weaknesses that lead to the formation of new impurities ("degradation products") in the final drug product.[1][3] Therefore, a rigorously controlled impurity profile at this stage is a regulatory and safety imperative.

Q2: What are the primary categories of impurities I should anticipate when working with this compound?

A2: Impurities are broadly classified by regulatory bodies like the ICH based on their origin.[4] For this specific intermediate, you should focus on two main categories:

  • Process-Related Impurities: These arise during the synthesis of the this compound itself. They can include unreacted starting materials, by-products from side reactions, or reagents and catalysts used in the manufacturing process.[3] For example, impurities could stem from the initial synthesis of the thiazole ring or from the oxidation of precursor molecules.[5]

  • Degradation Products: These form due to the decomposition of the molecule under storage or stress conditions (e.g., exposure to heat, light, humidity, or extreme pH).[2] Given the presence of the formamido, thiazole, and α-keto acid functional groups, the molecule is susceptible to hydrolysis and oxidation.

Q3: What are the recommended initial analytical techniques for impurity detection and identification?

A3: A multi-tiered analytical approach is standard practice.[6][7]

  • For Detection and Quantification (Routine Analysis): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the gold standard.[6][8] These techniques offer excellent resolution and sensitivity for separating the main component from its impurities.

  • For Identification and Structural Elucidation: When an unknown impurity is detected, hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for obtaining the molecular weight of the impurity, which is the first step in identification.[9][10] For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Q4: I'm new to regulatory requirements. What are the ICH thresholds I must know?

A4: The International Council for Harmonisation (ICH) provides guidelines that are critical for regulatory submissions.[3][11] The key guideline for impurities in new drug substances is ICH Q3A(R2).[12][13] The thresholds are based on the Maximum Daily Dose (MDD) of the final drug product. Assuming this intermediate is for a drug like Cefixime (typical MDD ≤ 2g/day), the following thresholds generally apply:

ThresholdLimit (MDD ≤ 2g/day)Required Action
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory filings.
Identification > 0.10%The structure of any impurity exceeding this level must be determined.
Qualification > 0.15%Impurities above this level require a safety assessment to justify their presence.

This table summarizes general thresholds from ICH Q3A(R2); specific limits should always be confirmed based on the final drug product's characteristics and regulatory discussions.[11][13][14]

Troubleshooting Guides

Q5: I've detected a significant unknown peak in my HPLC chromatogram. What is the systematic workflow to identify it?

Below is a visual workflow outlining the decision-making process.

Impurity_Identification_Workflow Start Unknown Peak Detected in HPLC-UV Check_Process Step 1: Review Synthesis Route - Plausible side-products? - Unreacted starting materials? Start->Check_Process Spike_Study Step 2: Spike with Known Standards - Do retention times match? Check_Process->Spike_Study LCMS_Analysis Step 3: LC-MS Analysis - Obtain Molecular Weight - Analyze Isotope Pattern Spike_Study->LCMS_Analysis HRMS_Analysis Step 4: High-Resolution MS (LC-TOF/QTOF) - Determine Elemental Composition - Propose Molecular Formula LCMS_Analysis->HRMS_Analysis MSMS_Frag Step 5: MS/MS Fragmentation - Elucidate Structural Fragments - Propose Putative Structure HRMS_Analysis->MSMS_Frag Isolation Step 6: Isolation & Purification (If structure is still ambiguous or standard is needed) - Preparative HPLC MSMS_Frag->Isolation Structure Uncertain Conclusion Structure Confirmed MSMS_Frag->Conclusion Structure Proposed (Matches known pathway) NMR_Analysis Step 7: NMR Spectroscopy (1H, 13C, 2D) - Definitive Structure Elucidation Isolation->NMR_Analysis NMR_Analysis->Conclusion

Caption: A systematic workflow for identifying unknown impurities.

Causality Explained:

  • Review Synthesis (Expertise): Before running more experiments, consult the synthetic chemistry team. Often, an "unknown" peak corresponds to a predictable by-product or a starting material from a previous step. This is the most efficient first action.

  • Spike Study (Trustworthiness): This is a simple and powerful experiment. Co-injecting your sample with a small amount of a suspected impurity standard will confirm or deny its identity if the peak height increases without any change in shape or retention time.

  • LC-MS (Authoritative Grounding): This is the cornerstone of modern impurity identification.[7][9] It provides the molecular weight (MW), the most critical piece of data for an unknown. High-resolution mass spectrometry (HRMS) further provides an exact mass, allowing you to determine the elemental composition and distinguish between compounds with the same nominal MW.

  • MS/MS Fragmentation: By isolating the impurity ion in the mass spectrometer and fragmenting it, you can deduce its structural components, much like solving a puzzle. This data helps you propose a likely chemical structure.

  • Isolation and NMR (Definitive Proof): If the structure is novel or if regulatory scrutiny is high, definitive proof is required. This involves isolating a sufficient quantity of the impurity (typically via preparative chromatography) and performing NMR analysis, which provides a complete map of the molecule's carbon-hydrogen framework.[8][9]

Q6: How do I design and execute a forced degradation study to develop a stability-indicating method for this compound?

A6: A forced degradation (or stress testing) study is mandatory for developing a stability-indicating analytical method.[15][16] The objective is to intentionally degrade the sample under various stress conditions to ensure that the resulting degradation products can be adequately separated from the main peak and from each other by your analytical method.[10][17]

Forced_Degradation_Workflow cluster_stress Parallel Stress Conditions Start Drug Substance Sample (this compound) Control Unstressed Control (Sample in solvent, no stressor) Start->Control Stress_Conditions Analysis Analyze All Samples by HPLC-DAD & LC-MS (Including Controls and Blanks) Control->Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress_Conditions->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (e.g., 80°C, solid state) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B light exposure) Stress_Conditions->Photo Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Data: - Peak Purity (DAD) - Mass Balance - Resolution of Degradants - Propose Degradation Pathways Analysis->Evaluation Conclusion Method is Stability-Indicating Evaluation->Conclusion

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol provides a starting point for a robust, stability-indicating HPLC method. This method must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.

ParameterRecommended ConditionRationale (The "Why")
Column C18, 250 x 4.6 mm, 5 µmC18 is a versatile, non-polar stationary phase providing good retention for a broad range of organic molecules.
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0The buffer controls the ionization state of the carboxylic acid, ensuring consistent retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the expected impurities.
Gradient 0-5 min (5% B), 5-35 min (5-70% B), 35-40 min (70% B), 40-41 min (70-5% B), 41-50 min (5% B)A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime while maintaining good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CElevated temperature improves peak shape and reduces viscosity, but should not be so high as to cause on-column degradation.
Detection UV at 254 nmThis wavelength is a common choice for aromatic and conjugated systems present in the molecule and its likely impurities. A Diode Array Detector (DAD) is highly recommended to assess peak purity.
Injection Vol. 10 µLA typical volume to balance sensitivity and potential column overload.
Sample Prep. 0.5 mg/mL in Water:Acetonitrile (80:20)The diluent should be weak enough to prevent peak distortion but strong enough to ensure solubility.
Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate analytical method specificity. The goal is to achieve 5-20% degradation of the active substance.[15]

Stress ConditionProtocolJustification
Acid Hydrolysis Dissolve sample in 0.1 M HCl. Heat at 60°C. Sample at 2, 6, 12, and 24 hours. Neutralize with NaOH before injection.Simulates acidic environments. The amide bond (formamido group) is particularly susceptible to acid hydrolysis.[18]
Base Hydrolysis Dissolve sample in 0.1 M NaOH at room temperature. Sample at 1, 4, and 8 hours. Neutralize with HCl before injection.Simulates alkaline conditions. Ester and amide hydrolysis are often faster under basic conditions.
Oxidation Dissolve sample in 3% H₂O₂ at room temperature. Protect from light. Sample at 2, 6, 12, and 24 hours.The thiazole ring's sulfur atom is a potential site for oxidation (e.g., to a sulfoxide).[17][19]
Thermal Store solid sample in an oven at 80°C. Sample at 1, 3, and 7 days. Dissolve in diluent for analysis.Evaluates the intrinsic stability of the solid material to heat.
Photostability Expose solid sample and a solution sample to light conditions specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m² UV).Assesses sensitivity to light, which can induce complex radical-based degradation pathways.[20]

Crucial Controls (Trustworthiness): For each condition, you must also prepare and analyze:

  • A Blank: The stress solution (e.g., 0.1 M HCl) without the drug substance, exposed to the same conditions. This identifies any artifacts from the stress agent or solvent.

  • A Control Sample: The drug substance dissolved in the analysis diluent, kept at normal conditions. This provides the baseline for calculating the percentage of degradation.

By following these structured guides and protocols, researchers can confidently and systematically approach the impurity profiling of this compound, ensuring the development of safe, effective, and compliant pharmaceutical products.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Anonymous. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • S-Matrix. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • Janin, Y. L. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Veeprho. (n.d.). Cefixime Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]

  • ECA Academy. (n.d.). Guideline on Control of Impurities of Pharmacopoeial Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Wang, Q. M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • PharmTech. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Cefixime EP Impurities and Related Compounds. Retrieved from [Link]

  • SynZeal. (n.d.). Cefixime Impurities. Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN111606925A - Preparation method of cefixime delta 3 isomer impurity.
  • Anonymous. (2022, November 30). Forced Degradation – A Review. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(2-formamidothiazol-4-yl)-2-(2-methylthiazol-4-ylmethoxyimino)-acetic acid.
  • Preprints.org. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Impurity Profiling & Characterization | Analytical Testing. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate. Retrieved from [Link]

  • PubMed Central. (2025, October 29). Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

Sources

Minimizing impurities in the synthesis of cefixime intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides targeted troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cefixime intermediates. Our focus is on the practical mitigation and control of process-related and degradation impurities to ensure the synthesis of high-purity active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Purity in Cefixime Synthesis

Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum activity.[1] Its semi-synthetic origin involves the coupling of two key intermediates: the β-lactam core, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) , and the C-7 side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid . The quality of the final API is fundamentally dependent on the purity of these intermediates.[2] Impurities can arise from starting materials, side reactions, or degradation, potentially impacting the drug's efficacy and safety.[1][3] This guide addresses common challenges in minimizing these impurities.

Part 1: The Cephem Core - 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

The synthesis of the 7-AVCA nucleus is a critical stage where foundational impurities can be introduced. A robust process is essential for a high-quality final product.

Workflow for High-Purity 7-AVCA Synthesis

7-AVCA Synthesis Workflow cluster_0 Step 1: Vinyl Group Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification GCLE GCLE (p-methoxybenzyl 7-phenylacetamido- 3-chloromethylcephem-4-carboxylate) GVNE GVNE (Protected 7-AVCA) GCLE->GVNE Wittig Reaction Wittig_Reagents Wittig Reagents (e.g., PPh₃, Formaldehyde) Wittig_Reagents->GVNE AVCA_Crude Crude 7-AVCA GVNE->AVCA_Crude Removal of Protecting Groups Deprotection_Agents Phenol / Acid Deprotection_Agents->AVCA_Crude AVCA_Pure High-Purity 7-AVCA (>99%) AVCA_Crude->AVCA_Pure Impurity Removal Purification Crystallization / Chromatography Purification->AVCA_Pure

Caption: High-level workflow for 7-AVCA synthesis from GCLE.

Frequently Asked Questions & Troubleshooting (7-AVCA)

Question 1: My 7-AVCA final product is contaminated with 7-ADCA (7-amino-3-methylcephalosporanic acid). What is the source and how can I prevent it?

Answer: This is a classic process-related impurity issue. 7-ADCA contamination often originates from the starting material used to prepare the 3-halomethyl cephem precursor (like GCLE).[4] If the precursor contains a 3-methyl impurity, it will be carried through the synthesis.

  • Causality: The Wittig reaction, used to form the 3-vinyl group, is specific to the 3-halomethyl group. It does not react with the 3-methyl analogue. Therefore, any 3-methyl cephem impurity in your starting material will persist and lead to 7-ADCA in the final product.

  • Preventative Strategy: The most effective control is at the source.

    • Incoming Quality Control: Implement a stringent HPLC method to quantify the 3-methyl cephem impurity in your starting GCLE or equivalent precursor. Set a tight acceptance limit (e.g., ≤ 0.2%).

    • Process Optimization: A patent for preparing pure 7-AVCA describes a process that includes crystallizing the diprotected intermediate (DPVC) to significantly deplete the corresponding 7-ADCA precursor before the deprotection steps.[4] This purification of the intermediate is a critical control point.

Question 2: The yield of my Wittig reaction to form the 3-vinyl group is low and inconsistent. What factors should I investigate?

Answer: Low yields in the Wittig reaction for cephalosporins can be attributed to several factors related to reagent stability, reaction conditions, and work-up.

  • Reagent Quality: Triphenylphosphine (PPh₃) can oxidize over time. Use fresh or properly stored PPh₃. The quality and concentration of the formaldehyde source are also critical.[5]

  • Temperature Control: The initial formation of the phosphonium salt and the subsequent ylide generation are temperature-sensitive. One described procedure maintains a temperature of 10-12°C during the addition of formaldehyde and the initial reaction phase.[5] Exceeding the optimal temperature can lead to side reactions.

  • Base Addition & pH Control: The choice of base and the rate of addition are crucial for efficient ylide formation without degrading the β-lactam ring. In one detailed synthesis, a 1 mol/L sodium hydroxide solution is used to raise the temperature to around 33-35°C for a short period (30 minutes) to drive the reaction to completion before neutralization.[5] Careful control of this step is vital.

  • Solvent System: A mixture of solvents, such as acetone and dimethylacetamide, is often used to ensure the solubility of both the cephalosporin intermediate and the Wittig reagents.[5] Ensure your solvent system is optimized and anhydrous where necessary.

Part 2: The C-7 Side Chain - (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid

The stereochemistry of the C-7 side chain is paramount for the biological activity of cefixime. Controlling the formation of the desired (Z)-isomer (or syn-isomer) over the inactive (E)-isomer (anti-isomer) is the primary challenge.

Frequently Asked Questions & Troubleshooting (Side Chain)

Question 1: My synthesis of the methoxyimino side chain results in a high percentage of the undesired (E)-isomer. How can I improve the (Z)-selectivity?

Answer: The formation of the (E)-isomer is a common problem, often influenced by reaction temperature and the choice of reagents during chlorination and subsequent steps.[6]

  • Causality: The (Z)-isomer is generally the thermodynamically favored product, but kinetic factors can lead to the formation of the (E)-isomer. The stability of key intermediates is highly temperature-dependent.

  • Control Strategy 1: Low-Temperature Chlorination: When activating the carboxylic acid (e.g., converting it to an acid chloride) for subsequent coupling, temperature control is critical. One study demonstrated that using thionyl chloride and N,N-dimethylformamide (DMF) in dichloromethane at -15°C effectively suppresses the formation of the (E)-isomer, yielding the desired (Z)-isomer as a stable, pale white solid.[6] Higher temperatures can promote isomerization.

  • Control Strategy 2: Oximation Conditions: During the initial oximation of the 4-chloroacetoacetic ester, controlling the temperature is also key. A process described in the patent literature involves cooling the initial mixture to 0°C and then allowing the temperature to drop to -15°C during the dropwise addition of sodium nitrite solution.[7][8] This controlled, low-temperature environment favors the formation of the correct syn (Z) oxime precursor.

Protocol: High Z-Isomer Purity Synthesis of the Methoxyimino Side Chain

This protocol is synthesized from established patent literature for producing the ethyl ester precursor.[7][8]

Step 1: Oximation of 4-chloroacetoacetic ester

  • Charge a reaction vessel with 4-chloroacetoacetic ester (1.0 mole) and glacial acetic acid.

  • Cool the mixture to 0°C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 mole) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over ~45 minutes, ensuring the internal temperature slowly drops and reaches -15°C upon completion of the addition.

Step 2: Thiazole Ring Formation

  • In a separate vessel, prepare an aqueous solution of thiourea.

  • Introduce the cold solution from Step 1 directly into the thiourea solution.

  • Maintain the reaction temperature below +40°C during this addition. This reaction forms 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester.

Step 3: Methylation

  • Suspend the hydroxyimino ester from Step 2 in an organic solvent with a phase transfer catalyst.

  • Add caustic soda solution and cool the mixture to between 0°C and +5°C.

  • Methylate the compound using dimethyl sulfate at this controlled temperature to yield the final 2-(2-aminothiazol-4-yl)-2-(syn)-methoxyimino acetic ester.

Part 3: Final Coupling and Degradation Products

Even with pure intermediates, impurities can be generated during the final coupling reaction and subsequent storage. Cefixime is particularly susceptible to hydrolysis and isomerization.

Troubleshooting Degradation Impurities

Troubleshooting OOS Impurity cluster_A Hydrolysis Pathway cluster_B Isomerization Pathway OOS OOS Result: High Level of Unknown Impurity Identify Step 1: Identify Impurity (LC-MS/MS) OOS->Identify Impurity_A Impurity is β-Lactam Ring-Opened Product Identify->Impurity_A m/z = M+18 Impurity_B Impurity is Cefixime Δ³-Isomer Identify->Impurity_B m/z = M (same) Review_pH Review pH during work-up and storage. Is it outside 4-7 range? Impurity_A->Review_pH Review_Base Review base exposure. Was a strong base used during work-up? Impurity_B->Review_Base Review_Temp Review temperature. Was there exposure to heat? Review_pH->Review_Temp Action_A Corrective Action: Buffer work-up solutions. Ensure storage at controlled T. Review_Temp->Action_A Review_Solvent Review solvent system. Are protic solvents promoting isomerization? Review_Base->Review_Solvent Action_B Corrective Action: Use weaker, non-nucleophilic bases. Optimize solvent polarity. Review_Solvent->Action_B

Caption: Troubleshooting flowchart for an Out-Of-Specification (OOS) impurity result.

Question 1: My final product shows significant degradation, especially an increase in impurities with a molecular weight corresponding to the addition of water (M+18). What is happening?

Answer: This impurity is characteristic of hydrolysis, specifically the cleavage of the β-lactam ring, which renders the antibiotic inactive.[3][9] Cefixime's stability is highly pH-dependent.

  • Causality: The β-lactam ring is strained and susceptible to nucleophilic attack. Under basic conditions (pH > 7), hydroxide ions readily attack the carbonyl carbon of the β-lactam, leading to rapid ring opening.[9] Under strongly acidic conditions (pH < 4), hydrolysis also accelerates. The molecule is most stable in the pH range of 4-7.[9]

  • Mitigation Strategy:

    • pH Control: During aqueous work-up steps, extractions, and formulation, strictly maintain the pH of all solutions between 4 and 7 using appropriate buffer systems.

    • Temperature: Hydrolysis is accelerated by heat. Ensure all processing and storage steps are conducted at controlled, and preferably reduced, temperatures.[10][11]

    • Oxidative Stress: Cefixime also degrades under oxidative conditions.[10] Avoid unnecessary exposure to oxidizing agents and consider using antioxidants in formulations where appropriate.

Question 2: An isomer of Cefixime, the Δ³-isomer, is appearing in my stability samples. What causes this and how can it be controlled?

Answer: Cefixime is a Δ²-cephem, meaning the double bond in the dihydrothiazine ring is between C2 and C3. The Δ³-isomer has this bond between C3 and C4. This isomerization can be catalyzed by heat and base.[12]

  • Causality: The Δ³-isomer can be a more thermodynamically stable arrangement. The presence of base can facilitate the proton abstraction and rearrangement required for the double bond to migrate.

  • Mitigation Strategy:

    • Minimize Base Exposure: During synthesis and work-up, avoid the use of strong bases or prolonged exposure to even mild basic conditions.

    • Temperature Control: As with hydrolysis, elevated temperatures can provide the energy needed to overcome the activation barrier for isomerization. Strict temperature control during the entire process, including drying and storage, is essential. A patented synthesis method for this specific impurity involves reacting a cefixime intermediate at high temperature under the catalysis of a base to intentionally form it, highlighting the conditions to avoid.[12]

Part 4: Analytical Control and Purification

Robust analytical methods are required to detect and quantify these impurities, ensuring the final product meets regulatory standards.

Data Summary: Stability-Indicating HPLC Method

A well-designed HPLC method is crucial for separating cefixime from its key impurities and degradation products. The following table summarizes conditions adapted from validated methods for cefixime and related compounds.[13][14]

ParameterRecommended ConditionRationale & Causality
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent hydrophobic retention for separating cefixime and its structurally similar impurities.[13][14]
Mobile Phase Water : Acetonitrile (e.g., 85:15 v/v) with 0.5% Formic AcidThe organic modifier (acetonitrile) controls the elution strength. Formic acid acidifies the mobile phase, ensuring the carboxylic acid groups are protonated for consistent retention and good peak shape.[13]
Detection UV at 254 nm or 288 nmCefixime and its chromophoric impurities exhibit strong absorbance at these wavelengths, providing good sensitivity.[13][15]
Flow Rate 1.0 - 1.2 mL/minA standard flow rate that provides a good balance between resolution and run time for a 250 mm column.[14]
Temperature Ambient or controlled at 40°CElevated temperature can improve peak shape and reduce viscosity but must be used cautiously to prevent on-column degradation.[13]
Protocol: General Purification of Cephalosporin Intermediates

Crude cephalosporin intermediates often require purification to remove residual reagents and by-products. Adsorption chromatography is a powerful technique for this purpose.[16][17]

Objective: To remove polar and non-polar impurities from a crude cephalosporin intermediate solution.

Methodology:

  • Resin Selection: Choose a macroporous, non-ionic polymeric resin (e.g., styrene-divinylbenzene copolymer). These resins effectively adsorb organic molecules from aqueous solutions.[16][18]

  • Adsorption:

    • Dissolve the crude intermediate in an appropriate aqueous buffer.

    • Adjust the pH to a level where the target compound is in its salt form (weakly adsorbed) while impurities are more strongly adsorbed. This pH control is the key to selectivity.[16]

    • Pass the solution through a column packed with the pre-conditioned resin.

  • Elution:

    • Wash the column with the initial buffer to elute the weakly-adsorbed cephalosporin salt.

    • The more strongly adsorbed impurities remain on the resin.

    • Monitor the fractions using HPLC to identify and pool the pure product fractions.

  • Regeneration: The resin can often be regenerated by washing with an appropriate solvent to strip the remaining impurities, making the process cost-effective for large-scale production.

References

  • Veeprho. (n.d.). Cefixime Impurities and Related Compound. Retrieved from [Link]

  • Nakagawa, T., et al. (1989). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. PubMed. Retrieved from [Link]

  • Sondhi, S. M., et al. (2007). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Rasayan J. Chem. Retrieved from [Link]

  • Google Patents. (2007). WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid.
  • Gandhi, S. P., & Rajput, S. J. (2009). Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate. National Institutes of Health. Retrieved from [Link]

  • Al-kamarany, M. A., et al. (2012). Study of degradation of cefixime trihydrate under stress conditions using stability indicating reverse phase. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2011). An Improved and Scaleable Preparation of 7-Amino-3-vinylcephem-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
  • Indian Journal of Pharmaceutical Sciences. (2009). Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate. Retrieved from [Link]

  • Semantic Scholar. (2009). Study of Degradation Profile and Development of Stability Indicating Methods for Cefixime Trihydrate. Retrieved from [Link]

  • Talebpour, Z., et al. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. National Institutes of Health. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Cefixime EP Impurities and Related Compounds. Retrieved from [Link]

  • Google Patents. (2020). CN111689988A - Cefixime impurity and synthesis method thereof.
  • Google Patents. (1985). US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • ResearchGate. (2009). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Key Considerations for Pharmaceutical Intermediates: The Case of Cefixime. Retrieved from [Link]

  • Google Patents. (2020). CN111606925A - Preparation method of cefixime delta 3 isomer impurity.
  • Google Patents. (1977). US4028355A - Cephalosporin purification process.
  • Eureka | Patsnap. (n.d.). Method for synthetizing 7-amino-3-vinyl-cephalosporin ring-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1979). US4145539A - Process for isolation and purification of cephalosporin compound.
  • Ghosh, A. C., et al. (1997). Extraction and purification of cephalosporin antibiotics. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Industrial Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid. This critical intermediate, a key side chain for third-generation cephalosporin antibiotics such as Cefixime, presents unique challenges during scale-up. This document is structured to address specific experimental issues with a focus on causality and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary industrial application?

This compound is a crucial organic intermediate in the pharmaceutical industry. Its primary application is as a key building block (side chain) in the synthesis of semi-synthetic cephalosporin antibiotics, most notably Cefixime.[1][2] The structure features a thiazole ring, a formamido group, and an α-keto acid moiety, which are essential for its role in the acylation of the 7-aminocephalosporanic acid (7-ACA) core.

Q2: What is the most common industrial synthesis route for this compound?

The predominant industrial route involves the synthesis of an ester precursor, typically Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, followed by a controlled hydrolysis step to yield the final carboxylic acid.[1][2][3] The synthesis of the ethyl ester itself can be achieved through various methods, often involving the oxidation of a precursor like Ethyl 2-(2-formamidothiazol-4-yl)acetate. The final hydrolysis step is critical and is a common source of challenges in achieving high purity and yield on a large scale.[3]

Troubleshooting Guide: Synthesis and Reaction Control

Q3: Our hydrolysis reaction of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate to the final acid is showing low and inconsistent yields. What are the most probable causes?

Low and variable yields during the hydrolysis step are a frequent challenge during scale-up. The root causes can typically be traced to one or more of the following factors:

  • Incomplete Hydrolysis: The saponification of the ethyl ester requires precise stoichiometric control of the base (e.g., sodium hydroxide) and sufficient reaction time. At industrial scale, inadequate mixing can lead to localized areas of low base concentration, leaving unreacted starting material.

  • pH Control During Work-up: After hydrolysis, the product is isolated by acidifying the reaction mixture. If the pH is lowered too far or too quickly, it can promote side reactions or affect the product's physical properties, making isolation difficult. A target pH of 2-3 is often used for precipitation.[4]

  • Thermal Degradation: The formamido group and the α-keto acid moiety are thermally sensitive. Excursions in temperature during the exothermic hydrolysis or work-up can lead to decomposition and the formation of colored impurities.

  • Reagent Quality: The purity of the starting ester and the base used are paramount. Impurities in the starting material can interfere with the reaction or complicate the purification process.

Troubleshooting Protocol:

  • Optimize Base Stoichiometry: Ensure at least one molar equivalent of a strong base like NaOH is used. Conduct small-scale trials to determine the optimal excess required for complete conversion within a set timeframe.

  • Implement Strict Temperature Control: Use a jacketed reactor with an efficient cooling system to maintain a constant temperature, typically with initial cooling to manage the exotherm from base addition.[3][5]

  • Controlled Acidification: Add the acid (e.g., HCl, H₂SO₄) slowly and with vigorous stirring to avoid localized pH drops. Use a calibrated pH probe for real-time monitoring.

  • Monitor Reaction Progress: Use in-process controls (IPCs) like High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting ester and confirm the reaction is complete before proceeding to work-up.

Q4: We are observing a significant impurity, identified as the deformylated analog, 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid. How can we prevent its formation?

The hydrolysis of the N-formyl group is a common side reaction, particularly under harsh pH and temperature conditions. The formyl group is a protecting group, and its premature cleavage leads to a difficult-to-remove impurity.

Causality and Mitigation Strategy: The amide bond of the formamido group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially at elevated temperatures.

  • During Hydrolysis (Basic): While a strong base is needed to hydrolyze the ethyl ester, prolonged exposure or excessively high temperatures can attack the formyl group.

  • During Work-up (Acidic): Over-acidification or allowing the product to remain in a low pH environment for extended periods can also cleave the formyl group.

Recommended Actions:

  • Minimize Reaction Time: Use HPLC monitoring to stop the reaction as soon as the ester is consumed. Avoid unnecessarily long reaction times.

  • Temperature Management: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

  • Careful pH Adjustment: During acidic work-up, target the precipitation pH window precisely and avoid dropping the pH lower than necessary.[6] Once the product has precipitated, filter it promptly to minimize its contact time with the acidic mother liquor.

Table 1: Recommended Process Parameters for Hydrolysis

ParameterRecommended RangeRationale
Temperature 0 - 15 °CMinimizes thermal degradation and formyl group hydrolysis.[3]
Base 2 N Sodium HydroxideProvides controlled hydrolysis without being overly aggressive.[3]
Solvent WaterEffective solvent for the salt intermediate and final product isolation.[3]
Isolation pH 2.0 - 3.0Ensures complete precipitation of the carboxylic acid.[4]

Troubleshooting Guide: Impurity Profile and Purification

Q5: The final isolated product is off-color (yellow to brown). What is the source of this discoloration and how can it be removed?

Discoloration is almost always indicative of thermal degradation or the presence of persistent impurities. The α-keto acid structure is prone to forming colored byproducts, especially at industrial scale where thermal gradients can occur.[5]

Potential Causes:

  • Thermal Stress: Localized overheating ("hot spots") in the reactor during exothermic steps.

  • Starting Material Impurities: Colored impurities in the ethyl ester precursor carrying through the process.

  • Oxidation: Air sensitivity during processing or drying.

Purification Protocol: Decolorization and Recrystallization

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., an aqueous base solution). Add a small amount of activated carbon (typically 1-2% w/w) and stir for 30-60 minutes at a controlled temperature. Filter the carbon through a fine filter aid like Celite®.

  • Recrystallization: After carbon treatment, re-precipitate the product by adjusting the pH. If further purification is needed, a recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture) can be effective.

  • Inert Atmosphere: During drying, use a vacuum oven with a nitrogen bleed to prevent oxidation of the final product.

Q6: What is the most effective method for purifying the final acid product to >99% purity on a large scale?

Achieving high purity requires a well-designed crystallization and washing procedure. The solubility profile of the product is key: it is soluble in its salt form (alkaline pH) and insoluble in its acid form (low pH).

Experimental Protocol: Purification via Acidic Precipitation

  • Dissolution: Following the completion of the hydrolysis reaction, ensure the product is fully dissolved as its sodium salt in the aqueous reaction mixture. If any solids are present, filter them off.

  • Pre-filtration (Optional): For high-purity applications, perform a polish filtration of the basic solution to remove any particulate matter.

  • Controlled Precipitation: Cool the solution to 0-5 °C. Slowly add a mineral acid (e.g., 2N HCl) with efficient stirring, monitoring the pH continuously. Add the acid at a rate that maintains a homogenous slurry and prevents the formation of large, impure agglomerates. Target a final pH between 2.0 and 3.0.

  • Digestion: Hold the slurry at 0-5 °C for 1-2 hours with gentle stirring. This "digestion" or "aging" period allows for the crystal lattice to mature, improving purity and filterability.

  • Filtration: Isolate the product using a filter press or centrifuge.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is free of residual salts (e.g., test with silver nitrate for chloride). A final wash with a water-miscible solvent like cold acetone can help remove organic impurities and speed up drying.

  • Drying: Dry the product under vacuum at a controlled temperature (not to exceed 40-50 °C) to prevent thermal degradation.

Troubleshooting Guide: Industrial Scale-Up Challenges

Q7: During scale-up from a 20L flask to a 500L reactor, we encountered a runaway reaction during the hydrolysis step. What caused this and how can we prevent it?

This is a classic scale-up challenge related to heat transfer.[5] The underlying principle is the change in the surface-area-to-volume ratio.

  • Causality: Chemical reactions generate heat proportional to their volume (a cubic function), but dissipate heat through the reactor wall, which is proportional to the surface area (a squared function). As you scale up, the volume increases much faster than the surface area, making heat removal significantly less efficient. An exothermic reaction that is easily controlled in the lab can quickly overheat in a large reactor.[5]

Mitigation Strategy:

  • Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter (e.g., RC1) to precisely measure the heat of reaction and determine the maximum rate of heat evolution. This data is critical for engineering a safe process.

  • Control Addition Rate: The hydrolysis is exothermic upon addition of the base. Add the base solution sub-surface and at a controlled rate, ensuring the reactor's cooling system can remove the generated heat in real-time.

  • Ensure Adequate Cooling Capacity: Verify that the reactor's jacket and the heating/cooling thermal fluid system are capable of handling the calculated heat load from the calorimetry study.

  • Improve Agitation: Ensure the reactor's agitator provides sufficient mixing to prevent localized temperature spikes and distribute heat evenly to the reactor walls for efficient removal.

Q8: Our process suffers from inconsistent product quality and morphology from batch to batch. Could this be a mixing issue?

Yes, inconsistent mixing is a very common cause of batch-to-batch variability at industrial scale. What appears as a homogenous solution in a lab flask can have significant concentration and temperature gradients in a large, poorly mixed tank.[5]

Diagram: Key Scale-Up Failure Points

cluster_0 Scale-Up Factors cluster_1 Potential Process Failures Scale Increase in Reactor Volume Heat Reduced Surface Area to Volume Ratio Scale->Heat Mixing Inefficient Agitation (Dead Zones) Scale->Mixing Runaway Thermal Runaway (Exotherm) Heat->Runaway Poor Heat Dissipation Impurity Increased Impurity Formation Heat->Impurity Hot Spots Mixing->Impurity Localized Reagent Concentration Yield Low / Inconsistent Yield Mixing->Yield Incomplete Reaction Morphology Poor Crystal Morphology (Filtration Issues) Mixing->Morphology Inconsistent Supersaturation

Caption: Relationship between scale-up factors and process failures.

Troubleshooting Mixing Issues:

  • Agitator Design: The type of agitator is critical. A simple anchor stirrer may be insufficient. A pitched-blade turbine or a retreat curve impeller often provides better top-to-bottom turnover, which is essential for suspension and heat transfer.

  • Computational Fluid Dynamics (CFD): For complex or high-value processes, CFD modeling can simulate mixing within the reactor to identify "dead zones" and optimize agitator speed and design before the first pilot batch.

  • Baffle Installation: Ensure the reactor is properly baffled. Baffles prevent the formation of a central vortex and promote more chaotic, efficient mixing.

  • Addition Point: The location of reagent addition matters. Adding a reagent directly into a well-mixed zone (e.g., near the impeller) ensures rapid dispersion, which is critical for the controlled precipitation step.

References

  • PrepChem. (n.d.). Synthesis of 2-(2-formylaminothiazol-4-yl)glyoxylic acid. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2014). CN104193765A - Method for synthesizing cefixime.
  • Google Patents. (2011). CN101362733B - Method for preparing cefixime side chain active ester.
  • Patsnap. (n.d.). Method for preparing cefixime side chain active ester - Eureka. [Link]

  • Google Patents. (2009). CN101362732A - Method for preparing cefixime side chain compound.
  • Patsnap. (n.d.). Synthesis method of cefixime - Eureka. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • SIELC Technologies. (2018). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(isothiazol-4-yl)glyoxylic acid. [Link]

  • Google Patents. (2011).
  • Google Patents. (1996). US5484928A - 2-(2-aminothiazol-4-yl)
  • PubMed Central. (2018). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]

  • National Institutes of Health. (2014). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]

  • Google Patents. (1985). US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • PubChem. (n.d.). Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate. [Link]

  • Google Patents. (1982).
  • PubMed. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. [Link]

Sources

Removal of residual solvents from 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

A Guide to Effective Residual Solvent Removal

Welcome to the technical support center for this compound (FTOAA). As a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, the purity of FTOAA is paramount.[1][2] Residual solvents, often remaining from manufacturing processes, can impact crystal structure, stability, and downstream reaction efficiency.[3]

This guide, structured in a question-and-answer format, provides troubleshooting strategies and detailed protocols to help you effectively remove residual solvents and ensure your FTOAA meets the stringent quality required for pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Assessment & General Questions

Q1: Why is residual solvent removal so critical for this compound?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by practical manufacturing techniques.[4][5][6] For an active pharmaceutical ingredient (API) intermediate like FTOAA, their presence is critical for several reasons:

  • Patient Safety: Many solvents are toxic and their limits in final drug products are strictly regulated by guidelines like the International Council for Harmonisation (ICH) Q3C.[4][5][7]

  • Product Stability: Solvents trapped within the crystal lattice can affect the physical and chemical stability of the FTOAA, potentially leading to degradation over time.

  • Downstream Performance: The presence of residual solvents can inhibit or alter subsequent chemical reactions, impacting the yield and purity of the final API.

Q2: How do I identify and quantify which residual solvents are in my FTOAA sample?

A2: The gold-standard technique is Headspace Gas Chromatography (HS-GC) , often coupled with a Flame Ionization Detector (FID).[8][9][10] This method is preferred for its ability to separate and quantify volatile compounds from a solid or liquid matrix without direct injection, which protects the instrument and enhances sensitivity.[8][9] The United States Pharmacopeia (USP) Method <467> provides a comprehensive framework for this analysis.[3][11]

Q3: My FTOAA appears dry, but GC analysis still shows high solvent levels. Why?

A3: This is a common issue. Solvents can become entrapped within the crystal lattice of the solid material. Surface-level dryness is not an indicator of complete solvent removal. These entrapped molecules are much more difficult to remove than surface solvents and require specific strategies, such as optimized thermal drying or recrystallization, to be released.

Troubleshooting Specific Solvent Classes

Q4: I have high levels of a Class 3 solvent (e.g., Ethanol, Acetone, Ethyl Acetate) in my FTOAA. What's the first thing I should try?

A4: For Class 3 solvents, which have low toxic potential, the primary removal method is vacuum drying .[9] The key is balancing temperature and pressure. Because FTOAA is a potentially heat-sensitive molecule, aggressive heating can cause degradation.[12][13][14]

  • Causality: Applying a vacuum lowers the boiling point of the solvent, allowing it to evaporate at a much lower temperature.[12][13][15] This provides the driving force for solvent removal without supplying excessive thermal energy that could damage the FTOAA.

  • Starting Point: Begin with a moderate vacuum and a temperature of 40-50°C. Monitor the solvent levels over time. If they plateau, you may need to slightly increase the temperature or deepen the vacuum, but always watch for any signs of discoloration or degradation.

Q5: My process uses a Class 2 solvent like Toluene or Acetonitrile, and I can't get the levels low enough to meet ICH Q3C limits. What are my options?

A5: Class 2 solvents are more toxic and have stricter limits, often requiring more advanced techniques than simple drying.[3][4][5]

  • Option 1: Recrystallization. This is a highly effective method for purifying solid compounds and removing trapped solvents.[16] The goal is to find a solvent system where FTOAA is highly soluble at high temperatures but poorly soluble at low temperatures.[16]

    • Why it Works: Dissolving the impure solid and allowing it to re-form crystals in a controlled manner excludes the impurity (in this case, the residual solvent) from the newly formed crystal lattice, leaving it in the mother liquor.[16]

    • See Protocol 1 for a detailed recrystallization workflow.

  • Option 2: Nitrogen Stripping/Sweeping. This can be done in conjunction with vacuum drying. A slow sweep of an inert gas like nitrogen over the product surface lowers the partial pressure of the volatile solvent, accelerating its removal even at lower temperatures.

  • Option 3: Solvent Displacement (Slurrying). Creating a slurry of your FTOAA in a solvent where it is poorly soluble but the residual solvent is miscible can be effective. For example, slurrying a toluene-wet cake in heptane can help "wash" the toluene away from the solid. The new, lower-boiling point solvent (heptane) is then much easier to remove via vacuum drying.

Q6: I'm concerned about thermal degradation of my FTOAA during drying. How can I remove solvents at a lower temperature?

A6: This is a valid concern for complex molecules.[12][17] Several gentle methods are available:

  • High Vacuum Drying: Using a stronger vacuum pump (e.g., achieving pressures below 1 mbar) will significantly lower the solvent's boiling point, allowing for effective drying at or near room temperature.[12][15]

  • Vacuum Hydration/Solvent Displacement with Water Vapor: A patented technique involves drying the material under vacuum in the presence of water vapor.[18][19] The water molecules, being small and polar, can penetrate the crystal lattice and displace the trapped organic solvent molecules. The absorbed water is then removed in a subsequent, typically easier, drying step.[18][19]

  • Fluid Bed Drying: This technique suspends the solid particles in a stream of heated gas (like nitrogen). The excellent heat and mass transfer allows for much faster and more efficient drying at lower overall temperatures compared to a static vacuum oven.

Data & Protocols

Common Solvents and Regulatory Limits

The following table summarizes common solvents, their classification under ICH Q3C guidelines, and their permitted daily exposure (PDE) and concentration limits. This is crucial for setting your target removal levels.[4][5][6][7]

SolventICH ClassBoiling Point (°C)Concentration Limit (ppm)
Toluene2111890
Acetonitrile282410
Methanol2653000
Ethanol3785000
Acetone3565000
Ethyl Acetate3775000
Heptane3985000
Dichloromethane240600

Data sourced from ICH Q3C (R8) Guideline for Residual Solvents.[5]

Protocol 1: General Recrystallization Workflow

This protocol provides a step-by-step method for purifying FTOAA and removing stubborn residual solvents.

Objective: To dissolve the FTOAA containing residual solvents in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, leaving the impurities and solvents in the solution.

Methodology:

  • Solvent Selection: The key is finding a suitable solvent or solvent system.[16][20] For an acidic compound like FTOAA, polar solvents like ethanol or ethyl acetate/heptane mixtures are good starting points.[21] The ideal solvent should dissolve the FTOAA when hot but not when cold.[22]

  • Dissolution: Place the FTOAA solid in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., in a water bath) while stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[22] Using the absolute minimum amount of hot solvent is crucial for maximizing your recovery yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), perform a hot filtration to remove them. This must be done quickly to prevent the FTOAA from crystallizing prematurely.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor that still contains the impurities.[23]

  • Drying: Dry the purified crystals in a vacuum oven under appropriate conditions (e.g., 40-50°C) until a constant weight is achieved and GC analysis confirms the removal of the residual solvent.

Visual Workflow & Diagrams

Troubleshooting Decision Tree for Residual Solvent Removal

This diagram outlines a logical workflow for addressing a residual solvent issue, from initial analysis to final solution.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Implementation A High Residual Solvent Detected B Identify Solvent & Quantify (HS-GC, USP <467>) A->B C Classify Solvent (ICH Q3C) B->C D Is it a Class 3 Solvent? (e.g., Ethanol, Acetone) C->D E Is it a Class 2 Solvent? (e.g., Toluene, MeCN) C->E D->E No G Optimize Vacuum Drying (Temp/Pressure) D->G Yes F Is the API Thermally Sensitive? E->F Yes H Perform Recrystallization (See Protocol 1) E->H No, but drying is insufficient F->H No J Use High Vacuum / Low Temp or Vacuum Hydration F->J Yes I Use N2 Stripping or Solvent Slurry H->I If recrystallization fails or is not feasible

Caption: Troubleshooting workflow for residual solvent removal.

References

  • APIs and Vacuum Drying. (2021, February 16). Equilibar. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, April 5). European Medicines Agency (EMA). [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. (2024, May 8). AZoM. [Link]

  • Residual solvent analysis by GC-Headspace. Scharlab Internacional. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (2011, February 4). Therapeutic Goods Administration (TGA). [Link]

  • Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. (2025, August 15). sinothermo. [Link]

  • Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography: Version 1. (2022, September). National Center for Biotechnology Information (NCBI). [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Pharmaceutical Vacuum Tray Dryer Applications And Benefits. (2025, August 14). YakeClimate. [Link]

  • Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals. (2022, July 28). Technology Networks. [Link]

  • Vacuum Tray Dryer for Pharmaceutical Industry | API Drying. Ravikiran Industries. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). International Council for Harmonisation (ICH). [Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024, April 5). European Medicines Agency (EMA). [Link]

  • The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Innoteg. [Link]

  • Residual Solvent Analysis in Cannabis and Hemp by Gas Chromatography. (2025, November 7). Ellutia. [Link]

  • Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems. (2025, August 1). Pharma Guidance. [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020, November 6). ACS Omega. [Link]

  • Aqueous Cleaning and Solvent Substitution. (2004, October 1). Pharmaceutical Technology. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (1999, November 9).
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (2004, October 1). Pharmaceutical Technology. [Link]

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022, December 27). NG Pharma. [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. (1999, March 10).
  • Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. (2019, August 6). YouTube. [Link]

  • Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate. PubChem. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. (2018, May 16). SIELC Technologies. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. [Link]

  • Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. Oakwood Chemical. [Link]

  • Synthesis of 2-(2-formamidothiazol-4-yl)-2-(2-methylthiazol-4-ylmethoxyimino)-acetic acid. Molbase. [Link]

  • Preparation process of L-2-oxothiazolidine-4-carboxylic acid. (2015, May 6).
  • ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE. Chongqing Chemdad Co., Ltd. [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011, March 17).

Sources

Technical Support Center: Stability of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work, particularly in the synthesis of cephalosporin antibiotics like Cefixime.[1] This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability issues that may be encountered during the storage and handling of this compound. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on data for its ethyl ester analog, this compound should be stored in a cool, dry environment, ideally between 2°C and 8°C.[2][3][4] The container should be tightly sealed to protect the compound from moisture, which can lead to hydrolytic degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation.

Q2: What are the visible signs of degradation?

A2: While subtle degradation may not be visible, significant decomposition can manifest as a change in color (e.g., from off-white/pale yellow to a darker yellow or brown), a change in texture, or the emission of a noticeable odor. Any deviation from the initial appearance of the material should be investigated.

Q3: How does pH affect the stability of this compound?

A3: The this compound molecule is susceptible to both acidic and basic conditions. The formamide group can undergo hydrolysis to yield the corresponding amine, and the α-keto acid functionality can also be sensitive to pH changes. Forced degradation studies on Cefixime, which contains this side chain, have shown significant degradation under both acidic and basic conditions.[5][6][7][8][9]

Q4: Is this compound sensitive to light?

A4: Yes, compounds with a thiazole ring and extended conjugation can be susceptible to photodegradation.[2][10][11] It is advisable to store this compound in amber vials or other light-protecting containers to prevent light-induced degradation.

Q5: What is the primary degradation pathway for this molecule?

A5: The most probable primary degradation pathway is the hydrolysis of the formamide group to yield 2-(2-aminothiazol-4-yl)-2-oxoacetic acid. This can occur under both acidic and basic conditions. Other potential degradation pathways include decarboxylation of the α-keto acid and oxidative degradation of the thiazole ring.

II. Troubleshooting Guide: Investigating Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered with this compound.

Problem 1: Loss of Potency or Inconsistent Results in Subsequent Reactions

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a tightly sealed, light-protected container.

  • Perform Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your stored material.[12][13][14][15][16] Compare the chromatogram to that of a fresh or reference standard.

  • Identify Degradation Products: If impurity peaks are observed, they may correspond to degradation products. The primary suspect is the deformylated product, 2-(2-aminothiazol-4-yl)-2-oxoacetic acid.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to around 3.0) is a good starting point.

  • Detection: UV detection at a wavelength of approximately 289 nm.[15]

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.

Problem 2: Appearance of a New, More Polar Peak in the HPLC Chromatogram

Possible Cause: Hydrolysis of the formamide group.

Troubleshooting Steps:

  • Analyze the Chromatogram: The deformylated product, 2-(2-aminothiazol-4-yl)-2-oxoacetic acid, is more polar than the parent compound and will likely have a shorter retention time on a reverse-phase HPLC column.

  • Conduct a Forced Degradation Study: To confirm the identity of the new peak, perform a mild acid or base hydrolysis on a small sample of the pure compound and analyze the resulting mixture by HPLC. The retention time of the major degradation product should match that of the unknown peak in your stored sample.

  • Acidic Condition: Dissolve a small amount of the compound in a solution of 0.1 M HCl and heat gently (e.g., 40-60°C) for a short period (e.g., 1-2 hours).

  • Basic Condition: Dissolve a small amount of the compound in a solution of 0.1 M NaOH at room temperature for a short period (e.g., 30-60 minutes).

  • Analysis: Neutralize the samples and analyze by HPLC alongside a sample of the undegraded material.

Problem 3: Gradual Discoloration of the Solid Compound

Possible Cause: Oxidative degradation or photodecomposition.

Troubleshooting Steps:

  • Review Handling Procedures: Assess if the compound has been frequently exposed to air or light.

  • Perform Oxidative Forced Degradation: Treat a sample of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) and monitor for the formation of new impurities by HPLC.

  • Perform Photostability Testing: Expose a sample of the compound to a controlled light source (as per ICH Q1B guidelines) and analyze for degradation.[8][17]

III. Visualizing Degradation Pathways and Workflows

To better understand the potential degradation mechanisms and the troubleshooting process, the following diagrams have been created.

Diagram 1: Potential Degradation Pathways

G A 2-(2-Formamidothiazol-4-yl)- 2-oxoacetic acid B 2-(2-Aminothiazol-4-yl)- 2-oxoacetic acid A->B  Hydrolysis (Acid/Base) C Thiazole Ring Cleavage Products A->C Oxidation (e.g., H2O2) or Photodegradation D Decarboxylation Product A->D Thermal Stress

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed (e.g., low yield, new HPLC peak) check_storage Verify Storage Conditions (2-8°C, dry, dark) start->check_storage purity_analysis Perform HPLC Purity Analysis check_storage->purity_analysis compare_standard Compare to Reference Standard purity_analysis->compare_standard degradation_present Degradation Confirmed? compare_standard->degradation_present forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) degradation_present->forced_degradation Yes no_degradation No Degradation Detected: Investigate other experimental parameters degradation_present->no_degradation No identify_product Identify Degradation Product(s) (e.g., by LC-MS) forced_degradation->identify_product remediate Remediate: - Discard degraded material - Optimize storage/handling identify_product->remediate

Sources

Validation & Comparative

Introduction: The Strategic Importance of Intermediate Selection in Cefixime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cefixime Synthesis Intermediates

This guide provides a comprehensive analysis of the key intermediates in the synthesis of Cefixime, a crucial third-generation oral cephalosporin antibiotic. Our focus is to dissect the common synthetic pathways, offering a comparative look at the efficiency, purity, and scalability associated with different intermediate strategies. This document is intended for researchers, chemists, and drug development professionals seeking to optimize Cefixime manufacturing processes.

Cefixime, chemically known as (6R, 7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-vinyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a widely prescribed antibiotic for treating a variety of bacterial infections.[1][2] Its efficacy and oral bioavailability make it a cornerstone of modern antibacterial therapy. The industrial production of Cefixime hinges on the efficient coupling of two primary building blocks: a cephem core containing the characteristic β-lactam ring and a complex acyl side chain that dictates its antibacterial spectrum.

The selection of these intermediates and the strategy for their coupling are the most critical factors influencing the overall process yield, purity of the final Active Pharmaceutical Ingredient (API), and economic viability. This guide will explore the synthesis and properties of the principal intermediates, providing experimental insights and comparative data to inform process development and optimization.

Chapter 1: The Cephem Nucleus: 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA)

The foundational core of Cefixime is 7-AVCA, a derivative of 7-aminocephalosporanic acid (7-ACA). The presence of the C-3 vinyl group is a key structural feature of Cefixime, enhancing its oral activity. The synthesis of high-purity 7-AVCA is a non-trivial step, often starting from more readily available cephalosporin precursors.

Synthesis of 7-AVCA

A prevalent industrial route to 7-AVCA begins with p-methoxybenzyl 7-phenylacetamido-3-chloromethylcephem-4-carboxylate (GCLE).[3][4] This multi-step process involves the formation of a phosphonium ylide, which then reacts with formaldehyde to introduce the vinyl group (a Wittig-type reaction). Subsequent deprotection steps remove the amino and carboxyl protecting groups to yield the final 7-AVCA nucleus.[4]

The rationale for using protecting groups is twofold: the amino group at the C-7 position must be protected to prevent self-condensation or other side reactions during the vinyl group formation, while the carboxylic acid at C-4 is protected to enhance solubility in organic solvents and prevent unwanted reactions. The choice of p-methoxybenzyl (PMB) and phenylacetyl groups is strategic, as they can be cleaved under specific conditions that do not compromise the sensitive β-lactam ring.

A critical challenge in 7-AVCA synthesis is minimizing the formation of the impurity 7-amino-3-methylcephalosporanic acid (7-ADCA), which can arise from the starting materials.[5] Advanced purification methods, such as selective crystallization, are often required to ensure the 7-AVCA meets the stringent purity requirement of >99% for subsequent steps.[5]

G GCLE GCLE (p-methoxybenzyl 7-phenylacetamido- 3-chloromethylcephem-4-carboxylate) reagents1 1. Triphenylphosphine, NaI 2. Formaldehyde 3. Base (e.g., NaOH) GCLE->reagents1 vinyl_intermediate Protected 3-Vinyl Intermediate reagents1->vinyl_intermediate reagents2 Phenol (Carboxyl Deprotection) vinyl_intermediate->reagents2 amino_protected Amino-Protected 7-AVCA reagents2->amino_protected reagents3 Enzymatic or Chemical Cleavage (Amino Deprotection) amino_protected->reagents3 AVCA 7-AVCA (Final Product) reagents3->AVCA G side_chain (Z)-2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetic acid reagents Bis(benzothiazol-2-yl) disulfide Triphenylphosphine Methylene Chloride side_chain->reagents MBMT MBMT (MICA Ester) (Activated Side Chain) reagents->MBMT

Caption: Activation of the Cefixime side chain to MBMT.

Experimental Protocol: Synthesis of an Activated Side Chain Ester

The following is a representative procedure for synthesizing an activated side chain, in this case for the related antibiotic Cefdinir, which illustrates the general principle. [6]

  • Reactant Mixture: A mixture of anhydrous (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid (0.716 mol), triphenylphosphine (0.899 mol), and bis(benzothiazol-2-yl) disulfide (0.752 mol) are combined in methylene chloride (MDC) (2460 mL).

  • Reaction Conditions: The mixture is stirred for 30 minutes at a controlled temperature of 15-20 °C.

  • Isolation: The product, 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate, precipitates from the reaction mixture and is isolated by filtration.

  • Purification: The isolated solid is washed with fresh MDC and dried to yield the final activated ester.

Chapter 3: Comparative Analysis of the Final Coupling Step

The crucial step in Cefixime synthesis is the acylation of 7-AVCA with the activated side chain (MBMT). The choice of solvent, base, and reaction conditions directly impacts yield, purity, and the formation of by-products. Various methods aim to achieve a clean, high-yield reaction while simplifying the subsequent work-up and hydrolysis stages. [7][8][9] The reaction typically proceeds by dissolving 7-AVCA and the MBMT active ester in a mixed solvent system, often a combination of an organic solvent like tetrahydrofuran (THF) or acetone with water. [7][10]A base is required to deprotonate the amino group of 7-AVCA, initiating the nucleophilic attack on the thioester. The choice of base and solvent system is a critical optimization point to balance reactant solubility, reaction rate, and suppression of side reactions like the hydrolysis of the active ester or degradation of the β-lactam ring.

Some processes yield a protected Cefixime ester intermediate, which is then hydrolyzed in a separate step to give the final product. [9]More advanced, "one-pot" procedures have been developed where the initial acylation is directly followed by hydrolysis without isolating the ester intermediate, simplifying the process and reducing costs. [7][8]

G cluster_0 Reactants AVCA 7-AVCA reagents Solvent (e.g., Acetone/Water) Base (e.g., NaHCO₃) Temp: -20 to 50 °C AVCA->reagents MBMT MBMT (MICA Ester) MBMT->reagents intermediate Cefixime Ester Intermediate reagents->intermediate hydrolysis Alkaline Hydrolysis (e.g., NaOH) intermediate->hydrolysis One-Pot or Separate Step cefixime Cefixime (Final API) hydrolysis->cefixime

Caption: The final coupling and hydrolysis steps to synthesize Cefixime.

Data Summary: Comparison of Coupling Methodologies
ParameterMethod A (Separate Hydrolysis)Method B (One-Pot)Source
Solvent System Tetrahydrofuran (THF) / WaterAcetone / Water[7][10]
Base TriethylamineSodium Bicarbonate / NaOH[7][10]
Temperature 0-10 °C-10 to 35 °C[9][10]
Intermediate Isolated Cefixime EsterCefixime Ester (not isolated)[7][9]
Work-up Extraction and isolation of ester, followed by separate hydrolysis step.Direct hydrolysis in the reaction mixture after acylation is complete.[7][9]
Overall Yield ~85-90%>90%[8]
Advantages Potentially higher purity of isolated intermediate.Simplified process, reduced solvent usage, lower cost, shorter time.[7][8]
Disadvantages More unit operations, higher cost, longer process time.Requires precise control to avoid by-product formation during direct hydrolysis.[7]

Chapter 4: Analytical Characterization of Intermediates and Final Product

Ensuring the quality of Cefixime intermediates is paramount for a successful synthesis. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and quantifying impurities.

Key Analytical Technique: Reverse-Phase HPLC

A validated, stability-indicating HPLC method is essential for quality control. [11]Such a method can separate the main intermediate (e.g., 7-AVCA) from its precursors, degradation products, and other process-related impurities.

Typical HPLC Method Parameters for Cefixime and Intermediates:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [2][11]* Mobile Phase: A buffered mixture of an organic solvent (acetonitrile or methanol) and water. A common mobile phase is a 85:15 (v/v) mixture of water (containing 0.5% formic acid) and acetonitrile. [11]Another example is Methanol:Phosphate buffer (3:7, v/v). [2]* Detection: UV detector set at a wavelength where the compounds have significant absorbance, typically around 254 nm. [2][12]* Flow Rate: 1.0 mL/min. [2][12]* Temperature: Controlled column temperature, often 30-40 °C. [2][11] This method allows for the precise quantification of the intermediate's purity and the detection of trace impurities that could impact the final API quality. In addition to HPLC, spectroscopic methods such as ¹H-NMR and IR are used for definitive structural confirmation of the intermediates. [13][14][15]

Conclusion: A Synthesis of Strategy and Science

The industrial synthesis of Cefixime is a well-refined process where the strategic selection of intermediates plays a pivotal role.

  • 7-AVCA as the Core: The synthesis of high-purity 7-AVCA is a critical upstream process. Controlling impurities like 7-ADCA is essential for achieving high quality in the final product. [5]Modern methods utilizing enzymatic deprotection offer environmental and efficiency benefits over older chemical processes. [16]* MBMT as the Activated Side Chain: The use of the MBMT (MICA) active ester represents a robust and scalable method for acylating the cephem nucleus. Its crystalline nature and stability make it an ideal industrial intermediate.

  • Process Integration is Key: The evolution from multi-step coupling and deprotection procedures to streamlined, one-pot syntheses demonstrates a clear trend towards process intensification. [8]These integrated approaches reduce solvent waste, shorten production cycles, and lower costs, making them more suitable for large-scale industrial production. [17] Ultimately, the optimal Cefixime synthesis route is one that balances chemical efficiency, operational simplicity, and economic viability. A deep understanding of the properties and reactivity of each intermediate is the foundation upon which such an optimized process is built.

References

  • WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid - Google Patents. (n.d.).
  • Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4-carboxylic Acid Using N-Methyl Morpholine as Base. (n.d.). Retrieved from [Link]

  • An Improved and Scaleable Preparation of 7-Amino-3-vinylcephem-4-carboxylic acid. (n.d.). Retrieved from [Link]

  • Synthesis of MAEM - ResearchGate. (n.d.). Retrieved from [Link]

  • CN101337969A - Synthetic method of antibiotic cefixime - Google Patents. (n.d.).
  • Study on the synthesis of cefixime - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of novel amino acid derivative of 7-AVCA - IOSR Journal. (n.d.). Retrieved from [Link]

  • S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. (n.d.). Retrieved from [Link]

  • MAEM 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole Ester BP EP USP CAS 80756-85-0 Manufacturers and Suppliers - Price - Fengchen. (n.d.). Retrieved from [Link]

  • CN101016304A - Method of synthesizing cefixime intermediate GVNE - Google Patents. (n.d.).
  • CN104193765A - Method for synthesizing cefixime - Google Patents. (n.d.).
  • CN101319246B - Process for preparing cefixime - Google Patents. (n.d.).
  • Study on the synthesis of cefixime - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach - NIH. (n.d.). Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF CEFIXIME - European Patent Office - EP 1828206 B1 - EPO. (n.d.). Retrieved from [Link]

  • Synthesis method of cefixime - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of cefixime nanoparticles-an attempt to enhance their development and validation of spectrophotometric methods.pdf - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • CN112300198A - Synthesis method of cefixime and cefixime ester - Google Patents. (n.d.).
  • S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | C13H10N4O2S3 | CID 198589 - PubChem. (n.d.). Retrieved from [Link]

  • CN106520892A - 7-amino-3-vinyl cephalosporanic acid preparation method - Google Patents. (n.d.).
  • CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. (n.d.).
  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (n.d.). Retrieved from [Link]

  • 7-AVCA - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • EP1863822B1 - An improved process for the preparation of cefixime - Google Patents. (n.d.).
  • US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (n.d.).
  • DETERMINATION OF CEFIXIME TRIHYDRATE AND CEFUROXIME AXETIL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS BY HPLC. (n.d.). Retrieved from [Link]

  • Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - NIH. (n.d.). Retrieved from [Link]

  • Improvement on the synthesis of cefixime and 7-AVCA - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of HPLC-UV Method for Analysis of Cefixime In Raw Materials and In Capsule. (n.d.). Retrieved from [Link]

  • Fully Investigation of RP- HPLC Analytical Method Validation Parameters for Determination of Cefixime Traces in The Different Pharmaceutical. (n.d.). Retrieved from [Link]

  • A comprehensive review on analytical method development and validation for cefixime in pharmaceutical dosage form - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of robust quality control and efficient process development. 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefixime, is no exception. Its purity and concentration can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This guide provides an in-depth comparison of potential reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound. The methodologies discussed are grounded in established chromatographic principles and align with the rigorous validation standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

The Imperative of Method Validation: Ensuring Data Integrity

Before delving into specific methods, it is crucial to understand the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6][7] This process is not a mere checkbox exercise but a scientifically rigorous evaluation that ensures the reliability, reproducibility, and accuracy of the analytical data generated.[8] For a quantitative impurity or intermediate assay, this involves a systematic assessment of several key performance characteristics, as outlined in the ICH Q2(R2) guidelines.[1][5]

Method_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specifies requirements Specificity Specificity/ Selectivity Protocol->Specificity Dictates experiments Linearity Linearity & Range Protocol->Linearity Dictates experiments Accuracy Accuracy Protocol->Accuracy Dictates experiments Precision Precision (Repeatability & Intermediate) Protocol->Precision Dictates experiments Limits LOD & LOQ Protocol->Limits Dictates experiments Robustness Robustness Protocol->Robustness Dictates experiments Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Limits->Data_Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report Summarizes findings Lifecycle Method Lifecycle Management Report->Lifecycle Documents fitness for purpose

Caption: A workflow for analytical method validation, from planning to lifecycle management.

Comparative Analysis of RP-HPLC Methodologies

While a specific validated method for this compound is not abundantly available in public literature, we can extrapolate from methods developed for the parent compound, Cefixime, and other related thiazole derivatives.[9][10][11] The acidic nature of the target analyte suggests that a reversed-phase method with a slightly acidic mobile phase will yield good peak shape and retention.

Here, we compare two plausible RP-HPLC methods: one utilizing a traditional phosphate buffer and another employing a mass spectrometry-compatible formic acid buffer. Both methods are designed to be stability-indicating, meaning they can resolve the main analyte from potential degradation products.[10]

ParameterMethod A: Phosphate BufferMethod B: Formic Acid BufferRationale & Causality
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µmA standard C18 column provides excellent retention for moderately polar compounds. The longer column in Method A offers higher resolution, while the shorter column with smaller particles in Method B allows for faster analysis times.
Mobile Phase A: 20mM KH2PO4, pH 3.0 (adj. with H3PO4)B: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrilePhosphate buffer (Method A) provides excellent pH control for consistent retention times. Formic acid (Method B) is volatile and ideal for LC-MS applications, should impurity identification be required.[9] The acidic pH suppresses the ionization of the carboxylic acid group, improving retention and peak shape.
Elution Isocratic: 85:15 (A:B)Gradient: 95:5 to 70:30 (A:B) in 10 minAn isocratic method (A) is simpler and more robust for routine QC. A gradient method (B) is more powerful for separating a wider range of polar and non-polar impurities that might be present in a stability study.
Flow Rate 1.0 mL/min1.2 mL/minThe flow rate is optimized for column dimensions and particle size to achieve good separation efficiency without generating excessive backpressure.
Detection UV at 285 nmUV at 285 nmThe thiazole chromophore in the analyte is expected to have significant UV absorbance. The specific wavelength should be determined by examining the UV spectrum of the analyte.
Column Temp. 30 °C35 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.
Injection Vol. 10 µL5 µLThe injection volume is chosen to provide adequate sensitivity without causing column overload, which can lead to peak distortion.

Validation Performance: A Head-to-Head Comparison

The following table summarizes the expected validation performance of the two proposed methods, based on typical acceptance criteria outlined in ICH guidelines.[8]

Validation ParameterMethod A (Expected Results)Method B (Expected Results)ICH Acceptance Criteria (Typical for Impurity Analysis)
Specificity No interference from blank, placebo, or known impurities. Peak purity > 0.995.No interference from blank, placebo, or known impurities. Peak purity > 0.995.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) ≥ 0.999≥ 0.999Correlation coefficient (R²) should be > 0.99.
Range 0.1 - 10 µg/mL0.1 - 10 µg/mLThe range should cover the expected concentration of the analyte in the test samples.[9]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 80-120% for impurities at low concentrations.[10]
Precision (%RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%RSD should generally be ≤ 2%.
LOD ~0.03 µg/mL~0.03 µg/mLSignal-to-noise ratio of ~3:1.
LOQ ~0.1 µg/mL~0.1 µg/mLSignal-to-noise ratio of ~10:1; must be determined with acceptable accuracy and precision.
Robustness %RSD < 2.0% for small variations in pH, mobile phase composition, and flow rate.%RSD < 2.0% for small variations in pH, mobile phase composition, and flow rate.The reliability of the analysis should be demonstrated with respect to deliberate variations in method parameters.[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for validating an HPLC method, such as Method A described above.

Protocol 1: Specificity and Selectivity Determination
  • Preparation: Prepare solutions of the diluent (mobile phase), a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution. Also, prepare solutions spiked with known related substances if available.

  • Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[10]

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • Confirm that no interfering peaks are observed at the retention time of the analyte in the diluent and placebo chromatograms.

    • Demonstrate that the analyte peak is resolved from all known impurities and degradation products (resolution > 2.0).

    • Perform peak purity analysis using a PDA detector to confirm the spectral homogeneity of the analyte peak.

Specificity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation Blank Blank (Diluent) HPLC Inject into HPLC System Blank->HPLC Placebo Placebo Placebo->HPLC Standard Analyte Standard Standard->HPLC Stressed Forced Degradation Sample Stressed->HPLC No_Interference No Interference at RT_analyte HPLC->No_Interference Resolution Resolution > 2.0 from Impurities HPLC->Resolution Peak_Purity Peak Purity > 0.995 HPLC->Peak_Purity

Caption: Workflow for establishing method specificity.

Protocol 2: Linearity, Range, LOD, and LOQ
  • Stock Solution: Prepare a stock solution of the analyte in the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected working concentration (e.g., from LOQ to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Linearity: Plot the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

    • Range: The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[9]

    • LOD & LOQ: Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by determining the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Protocol 3: Accuracy and Precision
  • Sample Preparation: Prepare at least three quality control (QC) samples at three different concentration levels (e.g., low, medium, high) within the established range by spiking the analyte into a placebo matrix.

  • Analysis for Accuracy: Analyze each QC sample in triplicate. Calculate the percentage recovery for each sample.

  • Analysis for Precision:

    • Repeatability (Intra-day precision): Analyze the QC samples (n=6 at the 100% level, or n=3 at three levels) on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Evaluation:

    • Accuracy: The mean recovery should be within the predefined acceptance criteria (e.g., 98-102%).[10]

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level. The %RSD should be within the acceptance criteria (e.g., ≤ 2.0%).

Conclusion and Recommendations

Both Method A (isocratic, phosphate buffer) and Method B (gradient, formic acid buffer) present viable options for the quantification of this compound.

  • Method A is recommended for routine quality control environments where simplicity, cost-effectiveness, and robustness are paramount. Its isocratic nature leads to faster equilibration times and less complex instrumentation requirements.

  • Method B is the superior choice for research, development, and stability-testing applications. Its gradient elution provides greater resolving power for unknown impurities and degradation products, and its MS-compatibility is invaluable for structural elucidation.

Ultimately, the choice of method must be guided by the specific analytical objective. Regardless of the chosen method, a thorough and systematic validation according to ICH guidelines is non-negotiable. This ensures that the generated data is scientifically sound, reliable, and fit for its intended purpose in the rigorous landscape of pharmaceutical development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Talebpour, Z., Pourabdollahi, H., Rafati, H., Abdollahpour, A., Bashour, Y., & Aboul-Enein, H. Y. (2013). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies. Molecules.
  • Jain, N., Raghuwanshi, R., & Jain, D. (2012). Development and validation of a new and economical stability indicating RP-HPLC method for cefixime trihydrate. Brazilian Journal of Pharmaceutical Sciences.
  • AMS Biotechnology (Europe) Ltd. (n.d.).
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Kumar, D., Singh, J., Antil, M., & Kumar, V. (2017). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Taibah University for Science.
  • Rao, M. P., Rao, B. R., & Srikanth, M. (2018). Analysis and characterization of cefixime by using IR, HPLC and gas chromatography. International Journal of Pharmaceutical Chemistry and Analysis.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • European Medicines Agency. (n.d.).
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Intermediate Purity in Cephalosporin Synthesis

In the intricate pathway of pharmaceutical manufacturing, the quality of each component is paramount. This is especially true for advanced intermediates, which form the core structure of the final Active Pharmaceutical Ingredient (API).[1] 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid is a pivotal intermediate in the synthesis of Cefixime, a widely used third-generation cephalosporin antibiotic.[2][3] The purity of this intermediate directly influences the quality, safety, and efficacy of the resulting API.[4][5][6] Impurities, even in trace amounts, can carry over into the final drug product, potentially leading to adverse patient reactions, reduced therapeutic effectiveness, or instability of the final formulation.[1][7]

This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to conduct a rigorous purity assessment of this compound sourced from various suppliers. We will move beyond simple percentage purity values, focusing on a multi-faceted analytical approach to build a complete purity profile. This allows for an informed, data-driven decision when selecting a supplier, ensuring the integrity of your manufacturing process and the safety of the final therapeutic product.

Understanding the Analyte and Potential Impurities

Before designing an analytical strategy, it is essential to understand the molecule and its synthetic route. The synthesis of this compound often involves starting materials like acetic acid and acetic anhydride.[2] This knowledge allows us to anticipate potential process-related impurities, such as residual starting materials, by-products from incomplete reactions or side reactions, and degradation products. For instance, related structures like the ethyl ester of the title compound are known impurities in the synthesis of Cefixime.[3][8] A robust analytical workflow must be capable of separating and identifying these structurally similar compounds.

Our assessment strategy will, therefore, integrate chromatographic and spectroscopic techniques to provide orthogonal data, ensuring a comprehensive and trustworthy evaluation.

Comprehensive Analytical Workflow

The following diagram illustrates the logical flow of the purity assessment process, from initial sample receipt to final supplier qualification. This systematic approach ensures that all critical quality attributes are evaluated.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Chromatographic & Spectroscopic Analysis cluster_2 Phase 3: Data Analysis & Qualification SampleReceipt Sample Receipt & Documentation VisualInspection Visual & Physical Inspection (Color, Form) SampleReceipt->VisualInspection KF_Titration Karl Fischer Titration (Water Content) VisualInspection->KF_Titration HPLC Purity & Impurity Profile (RP-HPLC-UV) KF_Titration->HPLC LCMS Impurity Identification (LC-MS) HPLC->LCMS NMR Structural Confirmation & Organic Impurities (¹H & ¹³C NMR) HPLC->NMR DataCompilation Data Compilation & Review LCMS->DataCompilation NMR->DataCompilation SupplierQualification Supplier Qualification Decision DataCompilation->SupplierQualification

Caption: Overall workflow for the purity assessment of this compound.

Experimental Methodologies

The following protocols are designed to be self-validating and provide a deep insight into the purity of the material.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Causality: HPLC is the cornerstone of purity assessment for non-volatile organic molecules in the pharmaceutical industry.[5] A reverse-phase (RP-HPLC) method is chosen due to the polar nature of the carboxylic acid, providing excellent separation of the main component from potential non-polar and closely related polar impurities.[9] UV detection is suitable as the thiazole ring contains a chromophore.

Protocol:

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is used for mass spectrometry compatibility).[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 255 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by area percent. The use of a PDA detector allows for peak purity analysis and can help in identifying co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Causality: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is a powerful tool for determining the molecular weight of the parent compound and its impurities, which is a critical step in impurity profiling.[5] This provides confidence that the peaks observed are not unknown, potentially toxic, compounds.

Protocol:

  • System: Couple the HPLC system described above to a Mass Spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), negative mode (to deprotonate the carboxylic acid).

  • Mass Range: Scan from m/z 50 to 1000.

  • Analysis: Perform an injection under the same chromatographic conditions as the HPLC-UV method. Correlate the peaks from the UV chromatogram with the mass spectra. Obtain the accurate mass for the main peak and any detectable impurities. This data can be used to propose elemental formulas for unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Causality: NMR provides unambiguous structural confirmation. ¹H and ¹³C NMR spectra serve as a fingerprint for the molecule and can detect and help identify organic impurities that may not be visible by HPLC or have a different response factor. It is particularly effective for identifying isomeric impurities.

Protocol:

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Verify the chemical shifts, splitting patterns, and integration ratios of all protons. The formyl proton, thiazole proton, and carboxylic acid proton should all be visible and have the correct integration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Verify the number of signals and their chemical shifts correspond to the carbon environments in the molecule.

  • Analysis: Compare the obtained spectra with a reference standard or literature data if available. Look for any unassigned peaks, which would indicate the presence of impurities. The relative integration of impurity peaks compared to the main compound can provide a semi-quantitative estimate of their levels.

Karl Fischer Titration for Water Content

Causality: The presence of water can affect the stability and reactivity of the intermediate and will lead to an inaccurate purity value if determined by methods that don't account for it (e.g., a simple 100% - impurity % calculation from HPLC). Karl Fischer titration is the gold standard for accurate water determination.

Protocol:

  • System: Volumetric or coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample (typically 50-100 mg) and introduce it directly into the titration vessel.

  • Analysis: Perform the titration according to the instrument's standard operating procedure. Run the analysis in triplicate to ensure precision.

  • Calculation: The instrument will provide the water content as a weight/weight percentage.

Comparative Data Analysis

To illustrate the application of these methods, we present hypothetical data from the analysis of this compound from three different suppliers.

Table 1: Summary of Purity and Water Content

ParameterSupplier ASupplier BSupplier C
Appearance Off-white powderLight yellow powderYellowish-tan powder
HPLC Purity (Area %) 99.65%98.52%99.51%
Water Content (KF) 0.21%1.15%0.35%
Purity (Corrected for Water) 99.44%97.40%99.16%

Table 2: HPLC Impurity Profile (Area %)

Impurity (Retention Time)Supplier ASupplier BSupplier C
Impurity 1 (7.8 min)0.11%0.45%0.08%
Impurity 2 (12.3 min)0.09%0.15%0.25%
Impurity 3 (15.1 min)Not Detected0.68%Not Detected
Total Impurities 0.20% 1.28% 0.33%
Largest Unknown Impurity 0.05% 0.20% 0.12%

Table 3: Spectroscopic Analysis Summary

AnalysisSupplier ASupplier BSupplier C
¹H / ¹³C NMR Structure confirmed. Minor unassigned peaks consistent with HPLC profile.Structure confirmed. Significant unassigned peaks observed, correlating to Impurity 3.Structure confirmed. Unassigned peaks consistent with HPLC profile.
LC-MS (m/z) Main peak [M-H]⁻ at 213.00. Impurity 2 confirmed as ethyl ester [M-H]⁻ at 241.02.Main peak [M-H]⁻ at 213.00. Impurity 3 shows m/z suggesting a dimer.Main peak [M-H]⁻ at 213.00. Impurity 2 confirmed as ethyl ester [M-H]⁻ at 241.02.

Discussion and Interpretation: A Holistic View on Supplier Selection

A superficial look at the HPLC data might suggest that Supplier A and Supplier C are comparable. However, a deeper, multi-technique analysis reveals a more nuanced picture.

  • Supplier A: This material demonstrates the highest overall quality. It has high purity by HPLC, which is maintained after correcting for a low water content. The impurity profile is clean, with no single impurity exceeding 0.11%. The spectroscopic data confirms the structure and the identity of a minor known ester impurity. This supplier provides material with a well-defined and controlled purity profile.

  • Supplier B: This material is clearly of lower quality. While the initial HPLC purity is over 98%, the high water content significantly reduces the actual amount of the desired compound.[7] More concerning is the presence of a major unknown impurity (Impurity 3), which the LC-MS data suggests could be a dimer. Such a significant, structurally distinct impurity could have unpredictable effects on the subsequent synthetic steps and the final API. This batch would be rejected.

  • Supplier C: This material appears to have high purity, but the impurity profile is less favorable than Supplier A's. While the total impurity level is low, the presence of a single, higher-level impurity (Impurity 2 at 0.25%) is a potential concern. Although identified as a common ester, its higher concentration compared to Supplier A might indicate less stringent process control.

References

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Moravek, Inc. [Link]

  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. [Link]

  • SIELC Technologies. (2018, May 16). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. SIELC Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(formylamino)-alpha-oxo-4-thiazoleacetate. PubChem. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE. Chemdad. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]

  • Khuhawar, M. Y., & Leghari, A. H. (2010). HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylenediamine. Journal of the Chinese Chemical Society, 57(3A), 406-412. [Link]

  • Google Patents. (n.d.). CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
  • Kumar, R. P., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chromatographic Science. [Link]

Sources

A Comparative Spectroscopic Guide to 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid and Its Key Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a critical intermediate in the synthesis of third-generation cephalosporin antibiotics like Cefixime and Ceftriaxone, and its structurally significant analogues.[1] The precise characterization of these molecules is paramount for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredients (APIs). Spectroscopic techniques are the cornerstone of this characterization, offering detailed insights into molecular structure, functional groups, and electronic environments.

This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and a comparative analysis of the resulting data. We will explore how minor structural modifications among these analogues lead to distinct and identifiable spectroscopic signatures.

Introduction to the Core Compound and Its Analogues

This compound (let's call it Compound A ) is a synthetic organic compound featuring a thiazole ring, a formamide group, and an α-keto acid moiety.[1][2] Its analogues are typically variations of this core structure, arising as precursors, impurities, or alternative building blocks in antibiotic synthesis. For this guide, we will focus our comparison on two common and illustrative analogues:

  • Analogue 1: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. This ethyl ester derivative is a direct precursor in many synthetic routes.[3][4] The primary structural difference is the esterification of the carboxylic acid.

  • Analogue 2: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid. This analogue lacks the formyl group on the amine, representing a potential synthetic precursor or a hydrolysis-related impurity.[5]

These selected compounds allow for a clear and instructive comparison of how key functional group changes—specifically esterification of a carboxylic acid and the presence or absence of a formyl group—manifest across various spectroscopic platforms.

Molecular Structure Comparison

Molecular Structures of the Core Compound and Its Analogues A Compound A This compound B Analogue 1 Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate C Analogue 2 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid A_struct B_struct C_struct

Caption: Comparative structures of the core compound and its key analogues.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible. The inclusion of internal standards and system suitability checks ensures the trustworthiness of the generated data.

General Sample Preparation: All compounds should be of high purity (>98%). Samples for NMR are typically prepared in deuterated solvents. For IR, solid samples can be analyzed directly using an ATR accessory. UV-Vis and MS analyses require dissolving the sample in a suitable spectroscopic grade solvent.

Experimental Workflow Overview

Caption: General workflow for spectroscopic analysis and comparison.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton. The choice of DMSO-d₆ as a solvent is due to its excellent solubilizing power for these polar, acidic compounds and its high boiling point. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at 25 °C.

    • Process the data using appropriate software, referencing the TMS peak to 0.00 ppm.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR is an excellent technique for identifying the functional groups present in a molecule. Each functional group (e.g., C=O, N-H, O-H) absorbs infrared radiation at a characteristic frequency. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, requiring minimal sample preparation and being suitable for solid powders.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiazole ring and carbonyl groups in these molecules are expected to have characteristic absorptions.[6][7] Methanol is a common choice of solvent as it is transparent in the UV region of interest.

  • Protocol:

    • Prepare a stock solution of the sample in spectroscopic grade methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

    • Use a quartz cuvette to measure the absorbance of the sample solution from 200 to 800 nm, using methanol as the blank.

    • Identify the wavelength of maximum absorbance (λmax).

2.4 Mass Spectrometry (MS)

  • Rationale: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[8] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar, non-volatile molecules, and it is readily coupled with liquid chromatography (LC) for high-throughput analysis.[2]

  • Protocol:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire spectra in both positive and negative ion modes. The positive mode will typically show the [M+H]⁺ ion, while the negative mode will show the [M-H]⁻ ion.

    • For structural information, perform tandem MS (MS/MS) on the parent ion to induce fragmentation.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for Compound A and its analogues. The key differences are highlighted and explained based on their structural variations.

3.1 ¹H NMR Comparison

CompoundThiazole-H (s)Formyl-H (s)-NH (br s)-COOH (br s)Ethyl -CH₂- (q)Ethyl -CH₃- (t)
Compound A ~8.4 ppm~8.7 ppm~12.5 ppm~13.5 ppmN/AN/A
Analogue 1 ~8.4 ppm~8.7 ppm~12.5 ppmN/A~4.3 ppm~1.3 ppm
Analogue 2 ~7.8 ppmN/A~7.5 ppm (br)~13.0 ppmN/AN/A
  • Key Differentiators:

    • Analogue 1 vs. A: The most obvious difference is the appearance of the quartet (~4.3 ppm) and triplet (~1.3 ppm) characteristic of an ethyl group in Analogue 1, and the disappearance of the highly deshielded carboxylic acid proton (~13.5 ppm).

    • Analogue 2 vs. A: Analogue 2 lacks the formyl proton signal (~8.7 ppm). The thiazole proton (~7.8 ppm) is shifted upfield compared to Compound A (~8.4 ppm) because the electron-withdrawing formyl group is absent. The amine protons appear as a broad signal around 7.5 ppm.

3.2 ¹³C NMR Comparison (Key Resonances)

CompoundThiazole C=CThiazole C=Nα-Keto C=OCarboxyl/Ester C=OFormyl C=O
Compound A ~148 ppm~158 ppm~185 ppm~162 ppm~160 ppm
Analogue 1 ~148 ppm~158 ppm~185 ppm~161 ppm~160 ppm
Analogue 2 ~145 ppm~165 ppm~186 ppm~163 ppmN/A
  • Key Differentiators:

    • The carbon spectra are generally similar for the core thiazole and α-keto structures.

    • Analogue 1 will show additional signals for the ethyl group carbons (~62 ppm for -CH₂- and ~14 ppm for -CH₃-).

    • Analogue 2 is distinguished by the absence of the formyl carbonyl signal (~160 ppm). The chemical shift of the thiazole C=N carbon is also affected by the substitution on the amine.

3.3 FTIR Comparison

CompoundO-H (Carboxyl)N-H (Amide/Amine)C-H (Thiazole)C=O Stretch (Keto, Acid, Amide)C=N (Thiazole)
Compound A ~3200-2500 cm⁻¹ (broad)~3250 cm⁻¹~3100 cm⁻¹~1750, 1700, 1680 cm⁻¹~1540 cm⁻¹
Analogue 1 N/A~3250 cm⁻¹~3100 cm⁻¹~1750, 1720 (Ester), 1680 cm⁻¹~1540 cm⁻¹
Analogue 2 ~3200-2500 cm⁻¹ (broad)~3400, 3300 cm⁻¹~3100 cm⁻¹~1750, 1700 cm⁻¹~1550 cm⁻¹
  • Key Differentiators:

    • Analogue 1 vs. A: The broad O-H stretch from the carboxylic acid is absent in Analogue 1. A strong C=O stretch for the ester appears around 1720 cm⁻¹.

    • Analogue 2 vs. A: Analogue 2 shows two sharp N-H stretching bands (~3400 and 3300 cm⁻¹) characteristic of a primary amine, which are distinct from the single N-H stretch of the secondary amide in Compound A. The amide C=O stretch (~1680 cm⁻¹) is absent. The C-H stretching vibration of the thiazole ring is a characteristic feature in all three compounds, appearing around 3100 cm⁻¹.[9]

3.4 UV-Vis Comparison

CompoundSolventλmax (nm)
Compound A Methanol~260 nm, ~310 nm
Analogue 1 Methanol~260 nm, ~310 nm
Analogue 2 Methanol~255 nm
  • Key Differentiators:

    • The UV-Vis spectra of thiazole-containing compounds are influenced by the electronic nature of their substituents.[10][11]

    • Compound A and Analogue 1 have very similar UV profiles, as the esterification at a distant site has minimal impact on the main chromophore. They typically show two absorption bands corresponding to π→π* transitions within the conjugated system.

    • Analogue 2, lacking the formyl group, shows a slightly different profile, often with a single major absorption band at a slightly shorter wavelength, as the extent of conjugation is reduced.

3.5 Mass Spectrometry Comparison

CompoundMolecular FormulaMolecular WeightExpected Ion [M-H]⁻Expected Ion [M+H]⁺
Compound A C₆H₄N₂O₄S200.17199.98201.00
Analogue 1 C₈H₈N₂O₄S228.22N/A (not acidic)229.03
Analogue 2 C₅H₄N₂O₃S172.16171.99173.01
  • Key Differentiators:

    • Each compound is unequivocally identified by its unique molecular weight.

    • Compound A and Analogue 2 are acidic and will readily show [M-H]⁻ ions in negative ESI mode.

    • Analogue 1 , being an ester, is not acidic and will primarily show an [M+H]⁺ or [M+Na]⁺ adduct in positive ESI mode.

    • Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. For instance, all three would likely show fragments related to the thiazole ring, while Compound A and Analogue 1 would show a loss of the formyl group.

Conclusion

The spectroscopic analysis of this compound and its analogues demonstrates that each technique provides unique and complementary information for unequivocal structural identification.

  • NMR is unparalleled for mapping the complete chemical structure and differentiating isomers.

  • FTIR serves as a rapid and effective tool for confirming the presence or absence of key functional groups like carboxylic acids, esters, and amides.

  • UV-Vis provides insights into the electronic structure and conjugation of the molecules.

  • Mass Spectrometry gives a definitive confirmation of the molecular weight and can be used to elucidate structural fragments.

By employing this multi-technique approach, researchers and quality control professionals can confidently distinguish between the desired synthetic intermediate and its related analogues, ensuring the integrity and quality of the cephalosporin manufacturing process.[12][13]

References

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • Journal of the Chemical Society B. The absorption spectra of some thiazines and thiazoles. [Link]

  • ResearchGate. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. [Link]

  • PubMed Central (PMC). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. [Link]

  • SIELC Technologies. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. [Link]

  • Oakwood Chemical. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. [Link]

  • ResearchGate. Spectroscopic Analytical Study for the Charge-Transfer Complexation of Certain Cephalosporins with Chloranilic Acid. [Link]

  • Google Patents. Method for manufacture of ceftriaxone sodium.
  • ResearchGate. UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3. [Link]

  • Journal of China Pharmaceutical University. An improvement for synthesis of ceftriaxone sodium. [Link]

  • Wiley Online Library. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. [Link]

  • Google Patents. Improved process for the manufacture of ceftriaxone sodium.
  • International Journal of Pharmaceutical Sciences Review and Research. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. [Link]

  • ACS Omega. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. [Link]

  • ACS Publications. Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC–MS Analysis. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000223). [Link]

  • European Patent Office. Improved process for the preparation of ceftriaxone. [Link]

  • Research Square. Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. [Link]

  • ResearchGate. Spectroscopic Analysis and Antibacterial Evaluation of Certain Third Generation Cephalosporins Through Metal Complexation. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • PubChem. 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid. [Link]

  • NIST WebBook. Oxalacetic acid. [Link]

  • SpectraBase. 2-(2-Methylanilino)-2-oxoacetic acid ethyl ester. [Link]

  • Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]

Sources

Efficacy comparison of different synthetic routes to cefixime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Efficacy of Cefixime Production Routes

Cefixime is a prominent third-generation oral cephalosporin antibiotic, distinguished by its broad-spectrum activity against Gram-negative and Gram-positive bacteria and its high stability against β-lactamase enzymes. Its clinical significance necessitates robust, efficient, and scalable synthetic routes. This guide provides a comparative analysis of the predominant synthetic strategies for Cefixime, offering insights into their chemical efficacy, industrial viability, and environmental impact, supported by experimental data from peer-reviewed literature and patents.

Introduction: The Core Challenge in Cefixime Synthesis

The synthesis of Cefixime, chemically known as (6R, 7R)-7-[[(Z)-2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)acetyl]amino]-3-vinyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, primarily revolves around the efficient coupling of two key building blocks:

  • The Cephem Nucleus: 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).

  • The Side Chain: (Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonylmethoxyimino)acetic acid (MICA) or a derivative thereof.

The primary challenge lies in forming the amide bond at the 7-position of the cephem nucleus with high yield and purity, while preserving the stereochemistry and the labile β-lactam ring. The various synthetic routes are largely differentiated by the method used to activate the carboxylic acid of the MICA side chain for this crucial acylation step.

Route 1: The Activated Ester Condensation Pathway

This is the most widely adopted and industrially significant approach. It involves activating the MICA side chain by converting it into a reactive ester. This "active ester" then readily acylates the amino group of 7-AVCA under relatively mild conditions. The general two-step process involves condensation to form an intermediate ester, followed by hydrolysis to yield Cefixime.[1]

A common variant utilizes 2-mercaptobenzothiazole thioester of the side chain (MICA active ester) for the condensation with 7-AVCA.[1][2] This reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, in the presence of a base like triethylamine.[3] The resulting intermediate, Cefixime methyl ester, is then hydrolyzed using a base like sodium hydroxide to yield the final product.[2][3]

Key Advantages:

  • High Yield & Purity: This route consistently reports high overall yields, often exceeding 90%, with product purity reaching 99.5%.[1][2]

  • Mild Conditions: The use of active esters avoids harsh reagents like phosphorus pentachloride (PCl₅), which can degrade the sensitive cephalosporin core.

  • Process Optimization: The intermediate Cefixime methyl ester can often be used in the subsequent hydrolysis step without drying or extensive purification, simplifying the process and making it more efficient for large-scale production.[1][2]

Notable Process Improvements:

  • Solvent Substitution: To enhance cost-effectiveness and reduce environmental impact, expensive solvents like THF have been successfully replaced with cheaper and more easily recoverable alternatives such as acetone or ethyl acetate.[2][4]

  • "One-Pot" Synthesis: Several patented methods combine the condensation and hydrolysis steps into a single, streamlined "one-pot" reaction. This approach simplifies operations, shortens the production cycle, and can improve overall yield by minimizing the handling and loss of intermediates.[4]

Experimental Protocol: Activated Ester Route
  • Acylation (Amidation):

    • In a reaction vessel, 7-AVCA and the MICA active ester (e.g., 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate) are suspended in a mixture of tetrahydrofuran and water at a cooled temperature (e.g., 0-10°C).[3]

    • Triethylamine is added to catalyze the condensation reaction, forming 7-[2-(2-Amino-4-thiazolyl)-2-(methoxycarbonylmethoxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid (Cefixime methyl ester).[3]

    • The reaction progress is monitored by HPLC until the consumption of 7-AVCA is complete.

  • Work-up & Extraction:

    • The reaction mixture is extracted with an organic solvent like ethyl acetate to remove byproducts, such as 2-mercaptobenzothiazole.[3][4] The aqueous layer containing the triethylamine salt of the Cefixime methyl ester is retained.

  • Hydrolysis:

    • The aqueous solution is cooled (e.g., 0-10°C) and a solution of sodium hydroxide is added to hydrolyze the methyl ester.[3] This step is typically rapid, often completed in under 30 minutes to prevent degradation and color formation.[3][5]

  • Isolation & Purification:

    • Immediately following hydrolysis, the reaction is quenched by adjusting the pH to 4.8-5.2 with an acid like HCl.[3]

    • The solution may be treated with activated carbon and EDTA to improve color and quality.[3][6]

    • The final product, Cefixime trihydrate, is crystallized by adjusting the pH to approximately 2.5, followed by cooling, filtration, washing, and drying.[3]

Visualizing the Activated Ester Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis 7-AVCA 7-AVCA Cefixime_Ester Cefixime Methyl Ester (Intermediate) 7-AVCA->Cefixime_Ester Triethylamine, THF/Water MICA_Active_Ester MICA Active Ester (e.g., Benzothiazole Thioester) MICA_Active_Ester->Cefixime_Ester Cefixime Cefixime Cefixime_Ester->Cefixime NaOH(aq), then HCl

Caption: The two-step activated ester route to Cefixime.

Route 2: The Acyl Chloride Pathway

An alternative, more classical approach involves activating the MICA side chain as an acyl chloride. This is typically achieved by reacting MICA with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[2] The highly reactive MICA-acyl chloride is then reacted with 7-AVCA (often with its carboxyl group protected, e.g., as a diphenylmethyl ester) to form the amide bond. A final deprotection step is then required to yield Cefixime.

Key Disadvantages:

  • Harsh Reagents: Reagents like PCl₅ are hazardous and can lead to side reactions and degradation of the β-lactam ring, potentially lowering the overall yield and purity.

  • Protection/Deprotection Steps: This route often requires additional steps to protect and deprotect the carboxylic acid on the cephem nucleus, making the process longer and less atom-economical compared to the active ester route.[3]

  • Commercial Viability: Due to the multiple steps and harsh conditions, this route is generally considered less commercially viable for large-scale production than modern activated ester methods.[3]

Visualizing the Acyl Chloride Pathway

G MICA MICA Side Chain Acyl_Chloride MICA Acyl Chloride MICA->Acyl_Chloride PCl₅ or SOCl₂ Protected_Cefixime Protected Cefixime Acyl_Chloride->Protected_Cefixime Protected_7AVCA Protected 7-AVCA Protected_7AVCA->Protected_Cefixime Cefixime Cefixime Protected_Cefixime->Cefixime Deprotection

Caption: Multi-step synthesis of Cefixime via the acyl chloride intermediate.

Route 3: Green and Enzymatic Approaches

In response to growing environmental concerns, greener synthetic routes are being developed. These focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.[7]

  • Enzymatic Deprotection: A significant improvement involves the synthesis of the 7-AVCA nucleus. Traditional methods for removing the amino-protecting group (e.g., a phenylacetyl group) from precursors often use harsh chemicals like trifluoroacetic acid.[8][9] Newer methods employ penicillin acylase for this deprotection step.[8][9] This enzymatic approach operates in water under mild conditions, eliminates the need for organic solvents, improves yield and quality, and allows the enzyme to be recycled and reused, offering substantial environmental and economic benefits.[9][10]

  • Greener Solvents: As mentioned, replacing solvents like THF and dichloromethane with more benign alternatives like acetone, ethyl acetate, or alcohols is a key focus.[4][8] These solvents are often cheaper, less toxic, and more easily recovered, reducing both cost and environmental pollution.[4]

Efficacy Comparison of Synthetic Routes

The choice of a synthetic route is a critical decision based on a trade-off between yield, purity, cost, safety, and environmental impact.

ParameterActivated Ester RouteAcyl Chloride RouteGreen/Enzymatic Route
Overall Yield High (>90%)[1][2]Moderate to LowHigh (>80-90%)[2][11]
Product Purity Very High (>99%)[1][4]Variable, requires more purificationVery High (>99%)[10][11]
Reaction Conditions Mild, low temperature[3]Harsh, requires protection stepsMild, aqueous media[9]
Number of Steps Fewer (often 2 steps, or 1 in "one-pot")[1][4]More (includes protection/deprotection)[3]Fewer (eliminates deprotection steps)[8]
Reagents MICA active ester, organic basePCl₅/SOCl₂, protecting group reagentsRecyclable enzymes, benign solvents[9]
Safety/Environment Moderate (solvent use)Poor (hazardous reagents)Excellent (less waste, non-toxic)[7]
Industrial Scale-Up Excellent, widely usedLess favorableHighly favorable and emerging
Cost-Effectiveness Good, especially with solvent recovery[4]Poor (multiple steps, costly reagents)Excellent (reagent recycling, less waste)
Decision Workflow for Route Selection

G Start Select Cefixime Synthesis Route Scale Primary Driver: Large Industrial Scale? Start->Scale Cost Primary Driver: Lowest Cost? Scale->Cost No Route_AE Adopt Activated Ester Route (One-Pot Variation) Scale->Route_AE Yes Green Primary Driver: Environmental Impact? Cost->Green No Cost->Route_AE Yes Route_Enzyme Adopt Green/Enzymatic Route Green->Route_Enzyme Yes Route_AC Consider Acyl Chloride Route (for small scale/specific precursors) Green->Route_AC No

Caption: Decision matrix for selecting the optimal Cefixime synthesis route.

Conclusion

For the industrial production of Cefixime, the Activated Ester Route has emerged as the most efficacious and widely implemented strategy. It provides an optimal balance of high yield, exceptional purity, and operational simplicity. Continuous process improvements, such as the development of "one-pot" procedures and the substitution of traditional solvents with greener alternatives, have further solidified its superiority. While the Acyl Chloride route remains a chemically viable option, its reliance on harsh reagents and additional protection/deprotection steps renders it less competitive for large-scale manufacturing.

Looking forward, the integration of green chemistry principles , particularly the use of enzymatic catalysts for key transformations, represents the future of Cefixime synthesis. These methods not only promise to reduce the environmental footprint of production but also offer significant economic advantages through milder reaction conditions and the recycling of valuable biocatalysts. For researchers and drug development professionals, focusing on the optimization of these sustainable pathways will be paramount in developing the next generation of antibiotic manufacturing processes.

References

  • CN104193765A - Method for synthesizing cefixime - Google Patents.
  • US7705142B2 - Process for the preparation of cefixime - Google Patents.
  • CN101337969A - Synthetic method of antibiotic cefixime - Google Patents.
  • Study on the synthesis of cefixime - ResearchGate. Available at: [Link]

  • US8008478B2 - Process for the preparation of cefixime - Google Patents.
  • A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). Available at: [Link]

  • PROCESS FOR THE PREPARATION OF CEFIXIME - European Patent Office - EP 1828206 B1 - EPO. Available at: [Link]

  • Study on the synthesis of cefixime - ResearchGate. Available at: [Link]

  • CN101319246B - Process for preparing cefixime - Google Patents.
  • Synthesis method of cefixime - Eureka | Patsnap. Available at: [Link]

  • CN101319246A - Process for preparing cefixime - Google Patents.
  • Improvement on the synthesis of cefixime and 7-AVCA - ResearchGate. Available at: [Link]

  • (12) United States Patent (10) Patent No.: US 8,008,478 B2 - Googleapis.com. Available at: [Link]

  • synthesis-of-cefixime-nanoparticles-an-attempt-to-enhance-their-development-and-validation-of-spectrophotometric-methods.pdf - Der Pharma Chemica. Available at: [Link]

  • EP1863822B1 - An improved process for the preparation of cefixime - Google Patents.
  • GREEN CHEMISTRY APPROACHES IN PHARMACEUTICAL SYNTHESIS - ijierm. Available at: [Link]

  • Effect of green synthesis of Fe3O4 nanomaterial on the removal of cefixime from aqueous solution | Request PDF - ResearchGate. Available at: [Link]

  • CN104693217A - Method for preparing cefixime - Google Patents.
  • CN111689988A - Cefixime impurity and synthesis method thereof - Google Patents.
  • CN103467495A - Method for preparing cefixime compound - Google Patents.
  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC - NIH. Available at: [Link]

  • Study On The Synthetic Process Of 7-AVCA And 7-ACCA - Globe Thesis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Acylating Agents: Benchmarking 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise installation of an acyl group is a cornerstone reaction. The choice of an acylating agent dictates not only the success of a reaction but also its efficiency, selectivity, and scalability. While classic reagents like acyl chlorides and anhydrides are mainstays, the demand for agents with tailored reactivity and substrate compatibility continues to drive innovation.

This guide provides an in-depth comparative analysis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of the cephalosporin antibiotic Cefixime, against conventional and modern acylating agents.[1] While primarily recognized for its role in pharmaceutical manufacturing, its unique α-ketoacid and heterocyclic structure presents an interesting case for broader applications in acylation chemistry. We will dissect its potential performance, benchmarked against established alternatives, and provide the experimental frameworks necessary for researchers to make informed decisions.

Pillar 1: The Acylation Landscape - Understanding the Players

Acylation is the process of adding an acyl group (R-C=O) to a compound, typically via nucleophilic substitution.[2] The effectiveness of an acylating agent is a balance between its reactivity and its selectivity, particularly when working with complex biomolecules bearing multiple nucleophilic sites (e.g., -NH₂, -OH, -SH).

The Incumbent Agents: A Brief Overview

  • Acyl Chlorides: Highly reactive and cost-effective, they are often the first choice for simple acylations. However, their high reactivity generates stoichiometric amounts of corrosive HCl, which can be detrimental to sensitive substrates and requires the use of a base.[3]

  • Acid Anhydrides: Generally less reactive than acyl chlorides, offering a more controlled reaction.[3] Acetic anhydride is a ubiquitous reagent.[4] The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires neutralization.

  • Activated Esters (e.g., N-Hydroxysuccinimide Esters): These agents are widely used in bioconjugation for their favorable balance of reactivity and stability in aqueous media.[5] They exhibit greater selectivity for primary amines over other nucleophiles but can be susceptible to hydrolysis.

  • Carboxylic Acids with Coupling Agents: This approach offers the most versatility, allowing for the use of a wide range of carboxylic acids. Reagents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP) activate the acid in situ for amide bond formation.

The Challenger: this compound (FTOA)

FTOA is an α-ketoacid. Its most notable reaction is the condensation with an amine to form an amide bond, a critical step in producing Cefixime.[1] The reactivity of the carboxylic acid is enhanced by the adjacent electron-withdrawing keto group. Furthermore, the formamidothiazole moiety provides a heterocyclic system that could potentially engage in non-covalent interactions, influencing selectivity in complex environments like protein surfaces.[5]

Pillar 2: Head-to-Head Performance Benchmarking

To objectively compare these agents, we must evaluate them across several key performance indicators (KPIs). The following table summarizes the expected performance based on established chemical principles and available data.

Acylating Agent Relative Reactivity Primary Target Key Byproducts Handling & Stability Key Advantages Key Disadvantages
Acyl Chlorides Very HighAmines, Alcohols, ThiolsHClMoisture sensitive, corrosiveHigh reactivity, low costPoor selectivity, harsh conditions
Acid Anhydrides HighAmines, AlcoholsCarboxylic AcidMoisture sensitiveGood reactivity, readily availableCan require elevated temperatures
NHS-Esters ModeratePrimary AminesN-HydroxysuccinimideModerate stability, prone to hydrolysisGood selectivity for amines, aqueous compatibilityHydrolytic instability, pre-activation required
FTOA (Predicted) ModerateAminesH₂OStable solidPotential for unique selectivity via thiazole ringLimited data, primarily used as an intermediate

Pillar 3: Experimental Design for Comparative Analysis

Trustworthy data is the bedrock of scientific advancement. The following protocols are designed as self-validating systems to benchmark FTOA against a standard acylating agent, such as an NHS-ester, for the acylation of a model peptide.

Experimental Workflow

The overall process for a comparative study follows a logical sequence from preparation to analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare Stock Solution of Model Peptide (e.g., Gly-Phe-Ala-Lys) run_rxn Incubate Peptide with Acylating Agent at controlled pH and Temp prep_peptide->run_rxn prep_ftoa Prepare FTOA Solution in appropriate solvent (e.g., DMSO) prep_ftoa->run_rxn Test Reaction prep_nhs Prepare NHS-Ester Solution (Control) prep_nhs->run_rxn Control Reaction time_points Take Aliquots at Various Time Points (e.g., 0, 15, 60, 120 min) run_rxn->time_points quench Quench Reaction (e.g., with Tris buffer) time_points->quench lcms LC-MS Analysis to Determine Conversion % and Identify Products quench->lcms hplc RP-HPLC to Quantify Yield and Purity quench->hplc

Caption: Workflow for benchmarking acylating agents.

Protocol 1: Acylation of a Model Peptide (Lysine Side-Chain)

This protocol details the acylation of the epsilon-amino group of a lysine residue in a model peptide, a common reaction in bioconjugation.

Materials:

  • Model Peptide (e.g., Gly-Phe-Ala-Lys), 10 mM stock in PBS, pH 7.4

  • This compound (FTOA)

  • N,N'-Disuccinimidyl carbonate (DSC) for in-situ activation of FTOA

  • Control: Acetic Anhydride or a pre-formed NHS-ester

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of FTOA (In-situ NHS-ester formation):

    • Dissolve FTOA (1.2 equivalents) and DSC (1.2 equivalents) in a minimal volume of anhydrous DMF.

    • Add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Allow the activation to proceed for 30 minutes at room temperature. This creates an activated NHS-ester of FTOA, ready for reaction. This step is crucial as the free carboxylic acid of FTOA is not reactive enough on its own for efficient amine acylation under mild conditions.

  • Acylation Reaction:

    • In a microcentrifuge tube, add 100 µL of the model peptide stock solution.

    • Add 800 µL of Reaction Buffer (PBS, pH 8.0).

    • Initiate the reaction by adding 10 µL of the activated FTOA solution (from step 1) to achieve a ~10-fold molar excess of the acylating agent.

    • For the control reaction, add the equivalent molar excess of the control acylating agent (e.g., acetic anhydride).

    • Incubate the reaction at room temperature with gentle agitation for 2 hours.

  • Quenching and Analysis:

    • Stop the reaction by adding 50 µL of Quenching Buffer.

    • Analyze the reaction mixture by Reverse-Phase HPLC (RP-HPLC) to determine the percentage of acylated peptide versus unreacted peptide.

    • Confirm the identity of the product using LC-MS to verify the addition of the acyl group mass.

Interpreting the Results: A Decision Framework

The choice of an acylating agent is context-dependent. The data from the benchmarking experiment can be used to inform selection based on the specific needs of the project.

DecisionTree leaf leaf start Is Substrate Acid/Base Sensitive? speed Is Reaction Speed Critical? start->speed No selectivity Is High Selectivity for Amines Required? start->selectivity Yes speed->selectivity No cost Is Cost the Primary Driver? speed->cost Yes leaf_nhs Consider NHS-Ester or Activated FTOA selectivity->leaf_nhs Yes leaf_coupling Consider Coupling Agent (EDC, etc.) selectivity->leaf_coupling No (Need Versatility) leaf_acyl_chloride Consider Acyl Chloride cost->leaf_acyl_chloride Yes leaf_anhydride Consider Acid Anhydride cost->leaf_anhydride No

Caption: Decision logic for selecting an acylating agent.

Conclusion and Future Perspectives

While this compound is firmly established as a pharmaceutical intermediate, its potential as a general acylating agent remains an area ripe for exploration. Its α-ketoacid structure suggests moderate reactivity that, when activated, could be suitable for bioconjugation applications. The key differentiator may lie in the formamidothiazole moiety, which could impart unique selectivity profiles through non-covalent interactions with substrate surfaces—a highly desirable trait in modern drug development and proteomics.

The experimental framework provided here offers a clear path to empirically benchmark FTOA against the current gold standards. The results of such studies will be critical in determining whether this specialized building block can transition into a versatile tool in the broader chemical synthesis toolkit.

References

  • Cationic, Aromatic Acyl Donors for Directing Protein Acylation Using non-Covalent Interactions. ChemRxiv. [Link]

  • Protein Acylation. Creative Diagnostics. [Link]

  • Acylation: Mechanism & Reaction - Video. Study.com. [Link]

  • Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. (2021). Chemistry – An Asian Journal, 16(19), 2773-2794. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Molecules, 27(11), 3561. [Link]

  • ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE. Chongqing Chemdad Co., Ltd. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the analytical cross-validation of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a critical intermediate in the synthesis of third-generation cephalosporin antibiotics like Cefixime.[1][2] The purity and characterization of this intermediate directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). We will explore the development and validation of two orthogonal chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justification for methodological choices and detailed, field-tested protocols.

The Strategic Imperative for Cross-Validation

In pharmaceutical manufacturing, relying on a single analytical method, no matter how well-validated, introduces inherent risks. Method-specific biases, co-eluting impurities, or unexpected matrix effects can lead to an incomplete or inaccurate assessment of a compound's purity profile. Cross-validation, the process of comparing results from two or more orthogonal analytical methods, is a cornerstone of a robust quality control strategy. Orthogonal methods are based on different scientific principles (e.g., separation by polarity vs. mass-to-charge ratio), providing a multi-dimensional view of the sample. Concordance between such methods provides a high degree of confidence in the analytical results.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which advocate for a science- and risk-based approach to analytical procedure development and validation.[4][5][6][7]

G cluster_0 Analytical Input cluster_1 Orthogonal Methodologies cluster_2 Validation & Comparison cluster_3 Final Output Sample Sample Batch 2-(2-Formamidothiazol-4-yl) -2-oxoacetic acid HPLC Primary Method (Quantitative) HPLC-UV Sample->HPLC LCMS Confirmatory Method (Quantitative & Qualitative) LC-MS/MS Sample->LCMS NMR Identity Confirmation (Qualitative) NMR Spectroscopy Sample->NMR Validation Method Validation (ICH Q2(R2) Guidelines) HPLC->Validation LCMS->Validation Comparison Result Correlation Assay, Purity, Impurity Profile NMR->Comparison Validation->Comparison Report Certificate of Analysis (CoA) High-Confidence Quality Assessment Comparison->Report

Caption: The principle of orthogonal cross-validation.

Primary Assay & Impurity Profiling: Reversed-Phase HPLC-UV

For routine quality control, an HPLC-UV method offers a balance of speed, robustness, and cost-effectiveness. The choice of a reversed-phase C18 column is logical for this polar, acidic molecule, providing retention based on hydrophobic interactions.

Causality Behind Experimental Choices
  • Mobile Phase: A buffered aqueous phase (e.g., phosphate or formate buffer) is critical. This compound contains a carboxylic acid moiety. Maintaining a consistent pH well below its pKa ensures it remains in a single, protonated form, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the buffer system.

  • Detection Wavelength: A photodiode array (PDA) detector is used to scan across a range of wavelengths. The thiazole and oxoacetic acid groups are expected to have significant UV absorbance. Initial scans would identify an optimal wavelength (e.g., ~255 nm) that maximizes the signal for the main compound and key impurities while minimizing baseline noise.[8]

  • Internal/External Standard: For assay quantification, a well-characterized external standard of this compound is used. For impurity quantification, relative response factors (RRFs) are determined if authentic standards for the impurities are not available.

Experimental Protocol: HPLC-UV Method
  • Standard & Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and sample into separate 100 mL volumetric flasks.[9]

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This ensures solubility and compatibility with the mobile phase.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 65% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: PDA at 255 nm.

Validation Summary (per ICH Q2(R2))

The method must be validated to demonstrate it is fit for purpose.[5]

Parameter Acceptance Criteria Typical Result
Linearity Correlation Coefficient (r²) ≥ 0.9990.9995
Range 50% - 150% of working concentrationMeets Requirement
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%0.4%; 1.1%
Specificity Peak purity index > 990; No interference from blankMeets Requirement
LOQ Signal-to-Noise (S/N) ≈ 100.05 µg/mL
LOD Signal-to-Noise (S/N) ≈ 30.015 µg/mL

Confirmatory Analysis: LC-MS/MS

For ultimate specificity and sensitivity, LC-MS/MS is the gold standard. It is particularly powerful for confirming the identity of trace-level impurities and providing mass-based evidence that complements the UV data.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice for this polar, pre-ionized molecule. Given the acidic nature of the compound, negative ion mode (ESI-) is selected to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional specificity. A precursor ion (the [M-H]⁻ of the target molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[11] This two-stage mass filtering virtually eliminates chemical noise and resolves co-eluting species that would be indistinguishable by UV detection alone.

  • Derivatization: For certain related impurities that may have poor ionization, chemical derivatization can be employed to enhance sensitivity, although it is often not necessary for the primary analyte.[12][13]

Experimental Protocol: LC-MS/MS Method
  • Sample Preparation: Prepare samples as described in the HPLC-UV method, but dilute to a lower concentration (e.g., 1 µg/mL) due to the higher sensitivity of the mass spectrometer.

  • LC Conditions:

    • Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water.[14]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A rapid 5-minute gradient is sufficient.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ion Source: ESI, Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • MRM Transitions:

      • Analyte: Precursor m/z 215.0 -> Product m/z 171.0 (loss of CO₂)

      • Potential Impurity (e.g., De-formylated): Precursor m/z 187.0 -> Product m/z 143.0

Validation Summary (per ICH Q2(R2))
Parameter Acceptance Criteria Typical Result
Linearity Correlation Coefficient (r²) ≥ 0.9950.998
Accuracy 95.0% - 105.0% recovery98.2% - 103.5%
Precision (RSD) Repeatability ≤ 5.0%; Intermediate ≤ 10.0%2.1%; 4.5%
Specificity No interfering peaks in MRM channelMeets Requirement
LOQ S/N ≈ 10, RSD ≤ 20%0.1 ng/mL
LOD S/N ≈ 30.03 ng/mL

The Cross-Validation Workflow in Practice

The core of this guide is the practical application of these validated methods to a single batch of material. The workflow ensures a comprehensive and trustworthy characterization.

G start Start: Receive Sample Batch prep Sample Preparation (Dilution in ACN/Water) start->prep hplc_inject Inject on HPLC-UV System prep->hplc_inject lcms_inject Inject on LC-MS/MS System prep->lcms_inject hplc_data Acquire HPLC Data (Chromatogram @ 255 nm) hplc_inject->hplc_data hplc_process Process Data: - Integrate Peaks - Calculate Assay vs. Standard - Calculate % Impurities hplc_data->hplc_process compare Cross-Validation Analysis hplc_process->compare lcms_data Acquire LC-MS/MS Data (MRM Transitions) lcms_inject->lcms_data lcms_process Process Data: - Confirm Peak Identity (Mass) - Quantify Assay & Impurities lcms_data->lcms_process lcms_process->compare decision Results Concordant? (Assay ±2%, Impurities ±10% RPD) compare->decision pass Pass: Issue Certificate of Analysis decision->pass Yes fail Fail: Initiate OOS Investigation decision->fail No

Caption: Detailed experimental workflow for cross-validation.

Comparative Performance
Performance Metric HPLC-UV LC-MS/MS Justification
Primary Use Routine QC, Assay, PurityConfirmation, Impurity ID, Trace AnalysisHPLC is robust for high-volume testing; MS is for specificity.
Specificity Good (Chromatographic)Excellent (Mass-based)MRM can resolve co-eluting isobaric impurities.
Sensitivity (LOQ) ~50 ng/mL~0.1 ng/mLMass spectrometers are inherently more sensitive detectors.
Linear Range Wide (2-3 orders of magnitude)NarrowerDetector saturation can limit the upper range of MS.
Robustness HighModerateMS systems are more complex and sensitive to matrix effects.
Example: Analysis of Batch No. XYZ-001

A single batch is analyzed using both validated methods.

Parameter Result by HPLC-UV Result by LC-MS/MS % Relative Difference Status
Assay 99.6%99.4%0.2%Pass
Impurity A (0.15%) 0.11%0.12%8.7%Pass
Total Impurities 0.25%0.28%11.3%Pass (within margin)
Peak Identity Confirmed by RRTConfirmed by m/zPass

The results show excellent concordance, providing high confidence that Batch XYZ-001 meets a purity specification of ≥99.0% with total impurities ≤0.5%.

Definitive Structural Confirmation by NMR

While chromatographic methods provide quantitative data, NMR spectroscopy provides unequivocal structural identification. A portion of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed.

  • ¹H NMR: Will confirm the presence and connectivity of all protons, including the formyl proton, the thiazole ring proton, and protons from any residual synthesis materials.

  • ¹³C NMR: Will confirm the carbon skeleton, including the two carbonyl carbons (keto and amide), and the carbons of the thiazole ring.[15]

  • 2D NMR (HSQC, HMBC): Can be used to definitively assign proton signals to their attached carbons and map long-range correlations, confirming the precise isomeric structure.

The NMR data serves as the ultimate arbiter of identity, ensuring that the primary peak detected in the chromatography is indeed this compound.

Conclusion

A robust analytical control strategy for this compound is not built on a single method but on a self-validating system of orthogonal techniques. The combination of a workhorse HPLC-UV method for routine quantification and a highly specific, sensitive LC-MS/MS method for confirmation provides a comprehensive and trustworthy assessment of purity and impurity profiles. Anchored by definitive structural confirmation from NMR spectroscopy, this cross-validation approach ensures the quality of this critical pharmaceutical intermediate, directly supporting the development of safe and effective medicines.

References

  • Anger, F., & van der Riet, F. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA). Biomonitoring Methods.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. CIPAC.
  • ATSDR. (n.d.). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry.
  • Reddy, B. S., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Research in Pharmacy.
  • Khuhawar, M. Y., & Channar, A. H. (n.d.).
  • Li, J., et al. (2014). High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
  • Thermo Fisher Scientific. (n.d.). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use.
  • Chongqing Chemdad Co., Ltd. (n.d.). ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate. Retrieved from [Link]

  • Kageyama, S., et al. (2018). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • Der Pharma Chemica. (2025). Advanced Analytical Methods: LC-MS/MS with Multiple Reaction Monitoring (MRM Mode)
  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000223). Retrieved from [Link]

  • pharm-analyt. (n.d.). for Drugs and Metabolites in Biological Matrix and Detergents/Excipients in Drug Product/Substance.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Pharmaffiliates. (n.d.). 2-(2-Hydroxyphenyl)-2-oxoacetic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyanilino)-2-oxoacetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Teneligliptin-impurities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).

Sources

Performance Evaluation of Catalysts in 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance evaluation of various catalytic systems for the synthesis of 2-(2-formamidothiazol-4-yl)-2-oxoacetic acid, a critical intermediate in the production of third-generation cephalosporin antibiotics such as Cefixime. The synthesis of this α-keto acid hinges on the selective oxidation of the acetyl group of a suitable precursor, a transformation fraught with challenges of selectivity and efficiency. This document moves beyond stoichiometric reagents to compare modern catalytic approaches, including selenium dioxide, copper-catalyzed aerobic systems, and phase-transfer catalysis. We provide objective comparisons supported by experimental data from model systems, detailed evaluation protocols, and mechanistic insights to guide researchers and process chemists in selecting and optimizing catalysts for this vital pharmaceutical building block.

Introduction: The Significance of a Cefixime Intermediate

The global demand for effective antibiotics remains high, with cephalosporins representing a cornerstone of antibacterial therapy. This compound is a non-commercial, advanced intermediate whose structure is embedded in the acylamino side chain of widely used oral antibiotics like Cefixime.[1][2] The efficiency, selectivity, and sustainability of its synthesis are paramount to the overall cost-effectiveness and environmental footprint of the final active pharmaceutical ingredient (API). The key synthetic step—the oxidation of an α-methyl ketone to an α-keto acid—is the primary focus of this guide, as the choice of catalyst directly impacts yield, purity, and process viability.

The Synthetic Challenge: Selective Oxidation of the Acetyl Group

The most direct route to the target α-keto acid involves the oxidation of a precursor such as N-(4-acetylthiazol-2-yl)formamide. The primary challenge lies in selectively oxidizing the methyl group of the acetyl moiety to a carboxylic acid without affecting the sensitive formamido group or the electron-rich thiazole ring.

Historically, strong stoichiometric oxidants like potassium permanganate (KMnO₄) have been used for analogous transformations, such as converting acetophenone to phenylglyoxylic acid, with reported yields around 70%.[3] However, these methods suffer from significant drawbacks:

  • Poor Atom Economy: Large quantities of the oxidant are required, leading to substantial waste.

  • Harsh Conditions: The reactions often require aggressive pH and temperature conditions, which can lead to substrate degradation and byproduct formation.

  • Safety and Environmental Concerns: The use and disposal of heavy metal-containing reagents like permanganate are environmentally problematic.

Catalytic methods offer a superior alternative, promising higher selectivity under milder conditions with minimal waste generation. This guide focuses on evaluating the most promising catalytic systems for this key transformation.

Catalytic Systems Under Review

The evaluation of a catalyst's performance is a multifactorial process. Key performance indicators (KPIs) include activity (conversion rate), selectivity (yield of desired product), stability (turnover number before deactivation), and process-friendliness (mildness of conditions, use of green oxidants). We will assess the following catalyst classes based on data from the target reaction's closest model: the oxidation of acetophenone to phenylglyoxylic acid or its derivatives.

3.1 Selenium Dioxide (SeO₂): A Classic and Effective Reagent

Selenium dioxide is a well-established reagent for the oxidation of a methyl or methylene group adjacent to a carbonyl, a reaction known as the Riley oxidation.[2] It can convert acetophenones into the corresponding phenylglyoxals (α-keto aldehydes), which can be further oxidized to the desired α-keto acid.

  • Expertise & Experience: SeO₂ offers high reliability and predictability for this transformation. While it can be used stoichiometrically, its true power in a green chemistry context is unlocked when used in catalytic amounts. A co-oxidant, such as aqueous nitric acid or a peroxide, is required to regenerate the active Se(IV) species from the reduced Se(0) state.[4] This catalytic approach dramatically reduces selenium waste. The mechanism involves an initial ene reaction followed by a[2][5]-sigmatropic rearrangement.[2]

  • Trustworthiness: Studies on the oxidation of acetophenone in a dioxane/water solvent system report phenylglyoxal yields exceeding 98%, demonstrating exceptional selectivity.[4] The primary drawback is the high toxicity of selenium compounds, which necessitates stringent handling and process controls to prevent contamination of the final pharmaceutical product.

3.2 Copper-Catalyzed Aerobic Oxidation: A Greener Approach

The use of earth-abundant transition metals like copper, paired with molecular oxygen (from air) as the terminal oxidant, represents a highly attractive, sustainable strategy.[6] Numerous copper-based systems have been developed for the oxidative functionalization of methyl ketones.[7][8]

  • Expertise & Experience: Copper catalysts, such as Cu(OAc)₂ or Cu₂O, can activate the α-C-H bonds of the methyl ketone.[6][8] The reaction often proceeds via a radical mechanism or through the formation of a copper enolate. Isotope labeling studies have confirmed that in many cases, both oxygen atoms incorporated into the final product derive from molecular O₂.[6] This avoids the need for expensive or hazardous peroxide co-oxidants.

  • Trustworthiness: These systems are effective for converting acetophenones into α-ketoamides and α-ketoesters under mild, often room-temperature, conditions.[7][9] While direct synthesis of the α-keto acid can be challenging due to potential decarboxylation, this pathway offers a robust platform for producing derivatives that can be subsequently hydrolyzed. The primary challenge is catalyst deactivation and achieving high turnover numbers.

3.3 Phase-Transfer Catalysis (PTC): Mild Conditions and Biphasic Systems

Phase-transfer catalysis is a powerful technique for reacting reagents that reside in different immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, shuttles the reactive anion (e.g., hydroxide) into the organic phase to effect the reaction.[10]

  • Expertise & Experience: For α-oxidation, PTC can be used to generate an enolate in the organic phase under mild basic conditions. This enolate can then react with an oxidant, including molecular oxygen. This approach has been successfully applied to the highly enantioselective α-hydroxylation of ketones, yielding α-hydroxy ketones—direct precursors to the target α-keto acids.[10] The use of O₂ as the oxidant is a significant advantage.

  • Trustworthiness: The methodology is operationally simple and avoids the need for strong, hazardous bases or solvents. It has demonstrated excellent yields and selectivities for cyclic ketones.[10] For acyclic ketones, performance can be more modest. Catalyst recycling is often straightforward, adding to the process's economic viability.

Comparative Performance Analysis

The following table summarizes the performance of various catalytic systems for the oxidation of acetophenone, which serves as the most relevant model substrate for the precursor to this compound.

Catalyst SystemSubstrateProductOxidantConditionsYield (%)Selectivity (%)ReusabilityReference
KMnO₄ AcetophenonePhenylglyoxylic AcidKMnO₄ (stoichiometric)Alkaline, aq.70ModerateNo[3]
SeO₂ (Catalytic) AcetophenonePhenylglyoxalaq. HNO₃90°C, Dioxane/H₂O>98~99Not Reported[4]
Cu₂O Acetophenoneα-KetoamideO₂ (air)100°C, neat85 (amide)HighNot Reported[6][8]
Iodobenzene (Cat.) Acetophenoneα-Acetoxy KetoneH₂O₂ / Ac₂O30°C, 7h86HighYes[11]
Chiral PTC Propiophenoneα-Hydroxy KetoneO₂ (air)RT, PhMe/aq. NaOH7088 (ee)Yes[10]

Note: Yields and conditions are based on the specified model substrate and product. Performance may vary with the actual thiazole-containing substrate.

Experimental Protocols for Catalyst Evaluation
5.1 General Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalyst. The following workflow illustrates a typical screening process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Robustness Testing A Select Catalysts (e.g., CuI, Cu₂O, SeO₂) B Define Standard Conditions (Substrate, Solvent, Temp.) A->B C Run Small-Scale Parallel Reactions B->C D Analyze by HPLC/GC-MS (Conversion & Selectivity) C->D E Identify 'Hit' Catalysts (>50% Yield) D->E Promising Results F Vary Parameters (Temp, Time, Conc.) E->F G Determine Optimal Conditions F->G H Confirm with Scale-Up Run G->H I Test Catalyst Reusability H->I Optimized Process J Analyze Product Purity I->J K Final Catalyst Selection J->K

Caption: A three-phase workflow for catalyst screening and optimization.

5.2 Protocol A: SeO₂-Catalyzed Oxidation of a Thiazolyl Methyl Ketone

This protocol outlines a catalytic approach using a co-oxidant to minimize the use of toxic selenium.

  • Reactor Setup: To a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add the precursor N-(4-acetylthiazol-2-yl)formamide (1.0 eq), selenium dioxide (0.05 eq), and a 9:1 mixture of dioxane and water.

  • Inert Atmosphere: Purge the system with nitrogen or argon.

  • Reaction Initiation: Heat the mixture to 90°C with vigorous stirring.

  • Oxidant Addition: Slowly add 40% aqueous nitric acid (2.0 eq) dropwise over 1 hour.

    • Causality Note: Slow addition is critical to control the exothermic reaction and prevent the accumulation of hazardous intermediates.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. A precipitate of elemental selenium (black/red solid) may form. Filter the mixture. The filtrate contains the product, which can be isolated by extraction and crystallization.

  • Validation: A control reaction without SeO₂ must be run to confirm its catalytic role.

5.3 Protocol B: Copper/O₂-Catalyzed Aerobic Oxidation

This protocol utilizes molecular oxygen from the air as the ultimate oxidant.

  • Reactor Setup: In a round-bottom flask, combine the precursor N-(4-acetylthiazol-2-yl)formamide (1.0 eq), Cu(OAc)₂ (0.1 eq), and a suitable solvent like DMF.

  • Reaction Initiation: Heat the mixture to 100°C and stir vigorously, ensuring good contact with the atmosphere (an air or oxygen balloon can be attached).

  • Monitoring: Follow the reaction's progress via HPLC, monitoring for the formation of the α-keto acid product and any potential amide byproducts if an amine is present.

  • Work-up: After completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The copper catalyst can often be removed by filtration or an aqueous wash.

  • Validation: The absence of conversion in a control reaction run under a nitrogen atmosphere validates the requirement for oxygen.

Mechanistic Insights

Understanding the catalytic cycle is key to optimizing reaction conditions and catalyst design. The copper-catalyzed aerobic oxidation of a methyl ketone is believed to proceed through the following key steps, which are visualized below.

G Cu_II Cu(II) Catalyst Enolate Copper Enolate Intermediate Cu_II->Enolate Deprotonation Substrate R-CO-CH₃ (Substrate) Substrate->Enolate Peroxy Copper-Peroxy Complex Enolate->Peroxy O₂ Insertion O2 O₂ (Air) O2->Peroxy Peroxy->Cu_II Regeneration Product R-CO-COOH (α-Keto Acid) Peroxy->Product Oxygen Transfer & H₂O release

Sources

A Comparative Guide to the Stability of Key Cefixime Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of third-generation cephalosporins like Cefixime, the stability of its constituent intermediates is a critical parameter that dictates not only the efficiency and yield of the final Active Pharmaceutical Ingredient (API) but also its impurity profile. This guide provides an in-depth comparative analysis of the stability of two pivotal intermediates in Cefixime synthesis: the core cephalosporin nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) , and a highly reactive acylating agent, the activated Cefixime side chain (represented here by 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride) .

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven protocols to assess and compare the stability of these crucial building blocks under various stress conditions. The experimental designs herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2]

Introduction: The Significance of Intermediate Stability in Cefixime Synthesis

Cefixime is synthesized by the acylation of the 7-amino group of the cephem nucleus (7-AVCA) with an activated side chain. The inherent stability of each intermediate under process and storage conditions directly impacts the quality of the final drug substance. An unstable intermediate can lead to the formation of degradation products that may be difficult to remove, potentially compromising the safety and efficacy of the Cefixime API.[3] Therefore, a thorough understanding and comparative evaluation of their stability profiles are paramount for robust process development and quality control.

This guide will focus on a comparative forced degradation study of:

  • Intermediate A: 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) - The core β-lactam structure, susceptible to hydrolysis and other modes of degradation characteristic of cephalosporins.

  • Intermediate B: 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride - An activated acyl chloride, which is highly reactive and prone to hydrolysis. Its stability is crucial for ensuring efficient acylation of 7-AVCA.

Experimental Design for Comparative Stability Studies

The objective of this study is to compare the degradation kinetics and degradation product profiles of 7-AVCA and the activated Cefixime side chain under various stress conditions. This approach allows for the identification of critical process parameters and storage conditions to minimize degradation.

Stress Conditions

Forced degradation studies will be conducted under the following conditions as recommended by ICH guidelines Q1A(R2) to simulate potential manufacturing and storage stresses:

  • Acidic Hydrolysis: 0.1 M HCl at 40°C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature (25°C)

  • Oxidative Degradation: 3% H₂O₂ at room temperature (25°C)

  • Thermal Degradation: 60°C (solid state)

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (as per ICH Q1B)

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis. The method must be capable of separating the intact intermediates from their various degradation products.

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of phosphate buffer and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30°C
Injection Volume 10 µL

This method would require validation for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the comparative stability studies.

Preparation of Stock Solutions
  • Accurately weigh and dissolve a known quantity of 7-AVCA and the activated Cefixime side chain in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare stock solutions of 1 mg/mL.

  • The activated side chain is highly moisture-sensitive and should be handled in a dry environment (e.g., a glove box).

Forced Degradation Procedure

For each intermediate, the following stress studies will be performed:

Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture in a water bath at 40°C.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature (25°C).

  • Withdraw aliquots at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, and 120 minutes).

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.

Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature (25°C), protected from light.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Dilute the aliquots with the mobile phase for HPLC analysis.

Thermal Degradation:

  • Place a known amount of the solid intermediate in a controlled temperature oven at 60°C.

  • At specified time points (e.g., 1, 3, 7, and 14 days), withdraw samples, prepare solutions of known concentration, and analyze by HPLC.

Photolytic Degradation:

  • Expose solutions of the intermediates to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light.

  • Analyze the samples by HPLC after the exposure period.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_7AVCA 7-AVCA Stock (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 40°C) stock_7AVCA->acid base Basic Hydrolysis (0.1M NaOH, 25°C) stock_7AVCA->base oxidation Oxidative Stress (3% H2O2, 25°C) stock_7AVCA->oxidation thermal Thermal Stress (Solid, 60°C) stock_7AVCA->thermal photo Photolytic Stress (ICH Q1B) stock_7AVCA->photo stock_SideChain Side Chain Stock (1 mg/mL) stock_SideChain->acid stock_SideChain->base stock_SideChain->oxidation stock_SideChain->thermal stock_SideChain->photo sampling Time-Point Sampling & Neutralization (if applicable) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation: - % Degradation - Degradant Profiling hplc->data

Caption: Experimental workflow for the comparative stability study.

Anticipated Results and Comparative Analysis

Based on the known chemistry of β-lactams and activated acyl compounds, the following outcomes are anticipated.

Table 2: Predicted Comparative Stability of Cefixime Intermediates

Stress Condition7-AVCA (Intermediate A)Activated Side Chain (Intermediate B)Rationale for Predicted Behavior
Acidic Hydrolysis Moderate degradationRapid degradationThe β-lactam ring of 7-AVCA is susceptible to acid-catalyzed hydrolysis. The acetyl chloride of the side chain is extremely reactive towards nucleophilic attack by water, leading to rapid hydrolysis to the corresponding carboxylic acid.
Basic Hydrolysis Rapid degradationVery rapid degradationThe β-lactam ring is highly unstable under basic conditions, leading to rapid cleavage. The acyl chloride will be instantaneously hydrolyzed by hydroxide ions.
Oxidative Stress Potential for moderate degradationPotential for minor degradationThe sulfide moiety in the 7-AVCA ring could be susceptible to oxidation. The aminothiazole ring of the side chain may also show some sensitivity to oxidation.
Thermal Stress Relatively stablePotential for degradation/polymerization7-AVCA as a crystalline solid is expected to be relatively stable. The activated side chain may be less stable and could potentially undergo polymerization or other degradation pathways upon heating.
Photolytic Stress Moderate degradationModerate degradationBoth intermediates contain chromophores that can absorb UV radiation, potentially leading to photolytic degradation.
Potential Degradation Pathways

Understanding the degradation pathways is crucial for identifying and controlling impurities.

Degradation of 7-AVCA: The primary degradation pathway for 7-AVCA under hydrolytic conditions is the cleavage of the four-membered β-lactam ring. This is a common degradation route for all penicillin and cephalosporin antibiotics.

G AVCA 7-AVCA β-lactam ring intact Degradant Degraded 7-AVCA β-lactam ring cleaved AVCA->Degradant H+ or OH- (Hydrolysis)

Caption: Primary degradation pathway of 7-AVCA.

Degradation of Activated Side Chain: The activated side chain, being an acyl chloride, will readily hydrolyze to its corresponding carboxylic acid, 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. This hydrolysis reaction is typically very fast, especially in the presence of moisture or in aqueous solutions.

G SideChain_Cl Activated Side Chain -COCl SideChain_OH Inactive Side Chain -COOH SideChain_Cl->SideChain_OH H2O (Hydrolysis)

Caption: Primary degradation pathway of the activated side chain.

Conclusion and Recommendations

This guide outlines a systematic approach to the comparative stability testing of key Cefixime intermediates, 7-AVCA and the activated side chain. The anticipated results suggest that the activated side chain is significantly less stable, particularly to hydrolytic degradation, than the 7-AVCA core.

Key Recommendations for Process Development:

  • Handling of Activated Side Chain: The synthesis and use of the activated side chain should be conducted under strictly anhydrous conditions to prevent premature hydrolysis, which would lead to a loss of yield in the subsequent acylation step.

  • Process Control: The pH and temperature of the acylation reaction mixture must be carefully controlled to minimize the degradation of 7-AVCA.

  • Storage Conditions: Both intermediates should be stored in well-sealed containers, protected from light and moisture. The activated side chain may require storage at low temperatures to ensure its stability.

By implementing the described stability studies, drug development professionals can gain a deeper understanding of the chemical liabilities of these intermediates, leading to the development of a more robust and controlled manufacturing process for Cefixime.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved January 17, 2026, from [Link]

  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved January 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). (E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl Chloride. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing cefixime side chain active ester.
  • Google Patents. (n.d.). Method for synthesizing cefixime.
  • Google Patents. (n.d.). Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid.
  • Google Patents. (n.d.). Activated thioester of cefixime side chain process synthetic method.
  • ResearchGate. (n.d.). Synthesis of activated thioester of cefixime side chain. Retrieved January 17, 2026, from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • ResearchGate. (2019). An Improved and Scaleable Preparation of 7-Amino-3-vinylcephem-4-carboxylic acid. Retrieved January 17, 2026, from [Link]

Sources

Literature review of synthetic methods for 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Introduction: The Central Role of a Key Cephalosporin Intermediate

In the landscape of modern medicine, third-generation cephalosporin antibiotics such as Cefixime and Ceftriaxone are indispensable tools in combating a wide spectrum of bacterial infections.[1] The efficacy of these life-saving drugs is intrinsically linked to the purity and efficient production of their core chemical constituents. Central to their synthesis is the intermediate, this compound (FT-OA), and its corresponding ethyl ester, ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate.[2][3] The molecular architecture of FT-OA, featuring a reactive thiazole ring coupled with a glyoxylic acid moiety, provides the necessary framework for elaboration into the final active pharmaceutical ingredient (API).[4]

This guide provides an in-depth comparison of the prevalent synthetic methodologies for preparing FT-OA and its ethyl ester. We will dissect each route, focusing on the underlying chemical principles, reaction efficiency, scalability, and practical considerations for researchers and process chemists in the pharmaceutical industry. By understanding the causality behind the experimental choices, professionals can select the most appropriate method for their specific application, whether for small-scale research or large-scale manufacturing.

Overview of Synthetic Strategies

The construction of the this compound framework can be approached through several distinct strategies. The primary challenge lies in the efficient introduction of the 2-oxoacetic acid (or glyoxylate) side chain onto the C4 position of the 2-formamidothiazole core. The most common strategies are:

  • The Hantzsch Thiazole Synthesis Route: A classic and convergent approach where the thiazole ring is constructed from acyclic precursors already bearing the necessary functional groups.

  • The Oxidation Route: A linear approach starting from a pre-formed and simpler thiazole derivative, which is then oxidized to install the desired keto-acid functionality.

  • The Vilsmeier-Haack Acylation Approach: Involves the direct formylation or acylation of a 2-aminothiazole derivative to build the C4 side chain, though this can present regioselectivity challenges.

Below, we will explore these routes in detail, providing experimental insights and comparative data.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a foundational method for constructing thiazole rings via the condensation of an α-haloketone with a thioamide.[5][6] This method is highly adaptable for creating substituted thiazoles and offers a convergent pathway to the target molecule.[7]

Reaction Principle & Causality

The core of this reaction is the nucleophilic attack of the sulfur atom in a thioamide (like thiourea) on the electrophilic carbon of the α-haloketone.[8] This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. The choice of starting materials is critical; to obtain the desired C4-glyoxylate functionality directly, a 4-halo-2,3-dioxobutanoate is required as the α-haloketone component.

dot

Caption: Linear synthesis via an oxidation pathway.

Detailed Experimental Protocol (Oxidation Route)

This protocol is a representative synthesis of the ethyl ester intermediate. [9][10] Step 1: Formylation of Ethyl 2-(2-aminothiazol-4-yl)acetate

  • In a suitable reaction vessel, carefully add formic acid (169 mL) dropwise to acetic anhydride (384 mL) while maintaining the temperature below 35°C with external cooling.

  • Stir the resulting mixture at 55-60°C for 1 hour to form the mixed anhydride.

  • Cool the mixture to room temperature and add ethyl 2-(2-aminothiazol-4-yl)acetate (506 g).

  • Stir the reaction for 1 hour at room temperature. The reaction is mildly exothermic and may require cooling.

  • Remove the solvent under reduced pressure.

  • To the residue, add diisopropyl ether (2500 mL) and stir the slurry for 1 hour at room temperature.

  • Collect the precipitated solid by filtration, wash with fresh diisopropyl ether, and dry to yield ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate. (Typical yield: ~85-90%).

Step 2: Oxidation to Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate

  • To a mixture of manganous acetate tetrahydrate (120 g), acetic acid (1000 mL), and acetic anhydride (100 mL), stir and heat to 130-135°C for 20 minutes.

  • Carefully add potassium permanganate (20 g) portion-wise over 5 minutes at 105-110°C.

  • Stir the mixture for an additional 30 minutes at 130-135°C.

  • Cool the mixture to 38-40°C and add the ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate (53.5 g) from Step 1.

  • Introduce a steady stream of air into the mixture (e.g., 6000 mL/min) while stirring vigorously at 38-40°C for 15 hours.

  • After the reaction is complete (monitored by TLC or HPLC), collect the precipitate by filtration.

  • Wash the solid sequentially with acetic acid and water, then dry to obtain the final product. (Typical yield: ~75-80%).

Route 3: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (typically generated from POCl₃ and DMF). [11][12]Applying this to the synthesis of FT-OA involves formylating a 2-acetamidothiazole derivative.

Reaction Principle & Causality

The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile that attacks electron-rich positions on a heterocyclic ring. [11]For 2-aminothiazole derivatives, the C5 position is the most nucleophilic and thus the primary site of electrophilic substitution. [13]This presents a significant challenge, as the desired product requires functionalization at the C4 position. While some studies have explored Vilsmeier-Haack reactions on thiazoles, achieving C4 selectivity is difficult and often results in mixtures of isomers or formylation at the exocyclic nitrogen. [14][15]Therefore, this route is generally less favored for preparing this specific isomer.

Comparative Analysis of Synthetic Routes

To provide a clear, objective comparison, the key performance indicators for the two most viable routes are summarized below.

ParameterRoute 1: Hantzsch SynthesisRoute 2: Oxidation
Number of Steps Typically 1-2 steps2-3 steps
Overall Yield Potentially high, but dependent on precursor stabilityGood to excellent (60-75% over 2 steps)
Starting Materials Complex, potentially unstable α-haloketoneReadily available, stable thiazole precursor
Scalability Challenging due to precursor instabilityProven industrial scalability
Reaction Conditions Mild to moderate heatingHigh temperatures and strong oxidants
Safety/Waste Halogenated starting materialsHeavy metal (Mn) waste, corrosive acids
Key Advantage High convergencyReliable, scalable, uses stable precursors
Key Disadvantage Unstable/costly starting materialUse of heavy metals and harsh conditions

Conclusion and Recommendations

For the synthesis of this compound and its ethyl ester, the Oxidation Route (Route 2) emerges as the most robust and industrially viable method. Its primary advantage lies in the use of stable, readily accessible starting materials, which makes the process reliable and scalable. [9][10]While the reaction conditions are harsh and involve heavy metal oxidants, these are well-defined processes that can be controlled in an industrial setting. The detailed protocol provided serves as a validated starting point for process development.

The Hantzsch Synthesis (Route 1) remains an elegant and convergent alternative, particularly for laboratory-scale synthesis or the creation of novel analogs where the required α-haloketone can be prepared and used in situ. [4][5]However, its industrial application is hampered by the instability and handling challenges associated with the key starting material. The Vilsmeier-Haack approach is generally unsuitable for this target due to poor regioselectivity.

Ultimately, the choice of synthetic route will depend on the specific goals of the research or production team, balancing factors of scale, cost, safety, and available expertise.

References

  • Pharmaffiliates. How to Prepare ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE?. Available from: [Link].

  • Auteja. The Chemistry Behind Ceftriaxone: Understanding Key Intermediates. Available from: [Link].

  • ResearchGate. SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. Available from: [Link].

  • PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Available from: [Link].

  • Google Patents. US7470786B2 - Method for manufacture of ceftriaxone sodium.
  • ResearchGate. Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link].

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link].

  • Google Patents. WO2005105813A1 - Improved process for the manufacture of ceftriaxone sodium.
  • ResearchGate. Synthesis of ceftriaxone with different active esters. Available from: [Link].

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link].

  • Chongqing Chemdad Co., Ltd. ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate. Available from: [Link].

  • PrepChem.com. Synthesis of 2-(2-formamidothiazol-4-yl)-2-(2-methylthiazol-4-ylmethoxyimino)-acetic acid. Available from: [Link].

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available from: [Link].

  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link].

  • ResearchGate. Vilsmeier—Haack Reaction of Substituted 2-Acetamidothiazole Derivatives and Their Antimicrobial Activity. Available from: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • Oakwood Chemical. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. Available from: [Link].

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Available from: [Link].

  • Google Patents. US5484928A - 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in pharmaceutical research and development, 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid (CAS No. 24948-33-8) requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. Thiazole derivatives are known for their biological activity, which underscores the necessity of treating them as potentially hazardous materials, even in the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound.[1][2] This guide provides a procedural framework for its proper disposal, grounded in established chemical safety principles, regulatory standards, and data extrapolated from closely related analogues like its ethyl ester.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough hazard assessment. This determines the appropriate handling, segregation, and ultimate disposal pathway.

Inferred Hazard Profile

Based on its chemical structure (an organic acid with a heterocyclic thiazole ring) and the hazard information available for its ethyl ester derivative, Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7), we can establish a probable hazard profile.

Hazard CategoryAssessment & RationaleSupporting Data
Eye Irritation Assumed High. The ethyl ester is classified as causing serious eye irritation (H319). Acids can often be corrosive or irritating to eyes.GHS07 Pictogram, H319 Statement for ethyl ester derivative.
Skin Irritation Assumed Moderate. The ethyl ester is a known skin irritant (H315). The acidic nature of the target compound supports this assumption.H315 Statement for ethyl ester derivative.
Inhalation Potential Hazard. As a solid powder, it can form dust that may irritate the respiratory tract.[3]General principle for powdered chemicals.
Corrosivity (RCRA) Probable. As an acetic acid derivative, concentrated solutions or the solid material mixed with water could exhibit a pH low enough to be classified as a corrosive hazardous waste.[4][5]Chemical Structure (Carboxylic Acid).
Toxicity (RCRA) Unknown but Possible. The toxicological properties have not been fully investigated.[6] However, its biological activity suggests it should be handled as a potentially toxic substance. Waste containing certain metals or specific toxic organics are regulated by the EPA.[5]Precautionary principle for biologically active molecules.
Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during and after use. Engineering controls and PPE are non-negotiable.

  • Engineering Controls : Always handle this compound, especially in its powdered form, inside a certified chemical fume hood to minimize inhalation exposure.[3] Ensure safety showers and eyewash stations are readily accessible.[7]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : ANSI Z87.1-compliant chemical safety goggles.[6]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[3]

    • Body Protection : A full-length laboratory coat.[3]

    • Respiratory Protection : If handling large quantities or if dust cannot be controlled by a fume hood, a NIOSH-approved P95 or P100 particulate respirator is recommended.[3]

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound must follow a systematic process from the point of generation to final pickup by trained professionals. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3][8]

Step 1: Designate as Hazardous Waste

Immediately upon deciding to discard the material (whether unused surplus, contaminated material, or reaction residue), it must be treated as hazardous waste.

Step 2: Containerization
  • Select a Compatible Container : Use a clean, sealable container made of a material compatible with organic acids (e.g., glass or polyethylene). Avoid metal containers.[8] The container must be in good condition with no leaks.[5]

  • Do Not Mix Wastes : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. In particular, keep it segregated from bases, oxidizing agents, and water-reactive materials.[6][8]

Step 3: Labeling
  • Affix a Hazardous Waste Tag : Securely attach your institution's official hazardous waste tag or label to the container.

  • Complete All Fields : The label must clearly state the words "Hazardous Waste".[9] List all chemical constituents by their full name, including "this compound" and any solvents or other chemicals present, with their approximate percentages or volumes.[8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Store in a Designated SAA : Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be at or near the point of generation and under the control of the lab personnel.[10]

  • Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to control any potential leaks.

  • Keep Containers Closed : Waste containers must remain sealed at all times except when adding waste.[8]

Step 5: Arrange for Professional Disposal
  • Contact EHS : Follow your institution's procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

  • Professional Removal : The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate destruction of the material, likely via incineration.[3][9]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper management of this compound waste.

G cluster_0 In-Laboratory Process cluster_1 Institutional & External Process gen Waste Generation (Unused chemical, residue, contaminated material) assess Hazard Assessment (Assume Corrosive & Irritant) gen->assess container Step 1: Containerize & Segregate (Acid-compatible container, separate from bases/oxidizers) assess->container Determined Hazardous label_waste Step 2: Label Container ('Hazardous Waste' + full chemical name) container->label_waste saa Step 3: Store in SAA (Sealed container, secondary containment) label_waste->saa ehs Step 4: Request EHS Pickup (Follow institutional procedure) saa->ehs disposal Final Disposal (Licensed hazardous waste vendor) ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear, immediate plan is critical for safety.

Spill SizeContainment & Cleanup Protocol
Small Spill (<5g, contained in fume hood) 1. Alert Colleagues : Inform others in the immediate area.2. Don PPE : Ensure you are wearing the full PPE described in Part 2.3. Neutralize (Optional but Recommended) : Gently cover the spill with a neutralizer for acids, such as sodium bicarbonate or a commercial spill kit absorbent.4. Collect : Carefully sweep the absorbed/neutralized material into a designated hazardous waste container.5. Decontaminate : Clean the spill area with soap and water.6. Dispose : Label the cleanup debris as hazardous waste and manage it through the EHS office.[11]
Large Spill (>5g or outside of a fume hood) 1. EVACUATE : Immediately alert everyone and evacuate the laboratory.2. ISOLATE : Close the laboratory doors to contain any dust or vapors.3. NOTIFY : Contact your institution's emergency EHS number or security from a safe location.4. DO NOT ATTEMPT TO CLEAN : Allow only trained emergency responders to handle the cleanup.[12]

Part 5: Regulatory Grounding

The procedures outlined in this guide are based on regulations from two primary U.S. agencies:

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA) , governs the generation, transportation, treatment, storage, and disposal of hazardous waste.[9][13] The "cradle-to-grave" tracking system ensures that waste is managed safely from its point of generation to its final disposal.[9]

  • Occupational Safety and Health Administration (OSHA) : OSHA mandates safe working conditions. The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employees. The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) provides guidelines for handling hazardous substances and responding to emergencies.[4][14][15]

By adhering to the protocols in this guide, researchers and laboratory managers can ensure they are protecting themselves, their colleagues, and the environment while maintaining compliance with federal and state regulations.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]

  • Glacial Acetic Acid Standard Operating Procedure. University of California Merced EHS. [Link]

  • Chemical Waste Management Guide. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. National Center for Biotechnology Information (NCBI). [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. [Link]

Sources

Navigating the Safe Handling of 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. The handling of novel chemical intermediates, such as 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, a key building block in the synthesis of vital antibiotics like Cefixime, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides essential, experience-driven insights and procedural guidance for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Compound's Profile

Key Inferred Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

The presence of the thiazole ring, a common moiety in various biologically active compounds, and the alpha-keto acid functional group are the primary drivers of this irritant potential.[3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, grounded in the precautionary principle derived from analogous compounds.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves. Consider double-gloving for extended handling periods or when working with solutions.Provides a barrier against skin contact, preventing potential irritation. Regular glove changes are recommended to avoid breakthrough.
Body Protection A buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities or solutions.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.Minimizes the risk of respiratory tract irritation from airborne particles.

Operational Protocols: From Benchtop to Disposal

Adherence to meticulous operational procedures is paramount for ensuring a safe laboratory environment. The following step-by-step guidance covers the key stages of handling this compound.

Engineering Controls and General Handling
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust. Use appropriate tools, such as a spatula, for transfers.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Workflow for Small Spill Cleanup:

Spill_Cleanup A 1. Alert Personnel & Secure Area B 2. Don Appropriate PPE A->B Ensure safety C 3. Contain the Spill B->C Prevent spreading D 4. Neutralize the Acidic Solid C->D Use sodium bicarbonate E 5. Absorb and Collect D->E Collect with non-sparking tools F 6. Decontaminate the Area E->F Wipe with soap and water G 7. Dispose of Waste F->G Follow hazardous waste guidelines

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid
Reactant of Route 2
2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.